Caffeic aldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(3,4-dihydroxyphenyl)prop-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c10-5-1-2-7-3-4-8(11)9(12)6-7/h1-6,11-12H/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXMVYSVVTMKQSL-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401032315 | |
| Record name | Caffeic aldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401032315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141632-15-7 | |
| Record name | (2E)-3-(3,4-Dihydroxyphenyl)-2-propenal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=141632-15-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Caffeic aldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141632157 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Caffeic aldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401032315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2E)-3-(3,4-dihydroxyphenyl)prop-2-enal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CAFFEIC ALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2A5UNB3LNK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
What is the chemical structure of Caffeic aldehyde?
An In-depth Technical Guide to Caffeic Aldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, systematically known as (E)-3-(3,4-dihydroxyphenyl)prop-2-enal, is a naturally occurring phenolic aldehyde and a key intermediate in the phenylpropanoid pathway in plants.[1] Its structure, featuring a catechol ring conjugated with an α,β-unsaturated aldehyde, imparts significant antioxidant and other biological activities, making it a molecule of interest for pharmaceutical and nutraceutical applications.[2] This document provides a comprehensive overview of the chemical structure, properties, synthesis, and spectroscopic characterization of this compound, along with relevant experimental protocols and biosynthetic pathways.
Chemical Structure and Properties
This compound is characterized by a 3,4-dihydroxyphenyl group (catechol) attached to a three-carbon α,β-unsaturated aldehyde chain.[2] This conjugated system is crucial for its chemical reactivity and biological functions.[2]
General Information
| Property | Value | Reference |
| IUPAC Name | (E)-3-(3,4-dihydroxyphenyl)prop-2-enal | [3][4] |
| Synonyms | Caffeoyl aldehyde, 3,4-Dihydroxycinnamaldehyde | [3][4] |
| CAS Number | 141632-15-7 | [2][4] |
| Molecular Formula | C₉H₈O₃ | [2][3] |
| Molecular Weight | 164.16 g/mol | [2][3] |
Chemical Identifiers
| Type | Identifier | Reference |
| SMILES | C1=CC(=C(C=C1/C=C/C=O)O)O | [2][3] |
| InChI | InChI=1S/C9H8O3/c10-5-1-2-7-3-4-8(11)9(12)6-7/h1-6,11-12H/b2-1+ | [2][3] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and quantification of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following table summarizes the characteristic chemical shifts for this compound.
| Nucleus | Functional Group | Typical Chemical Shift (δ) in ppm | Reference |
| ¹H-NMR | Aldehyde proton (-CHO) | 9.5 - 10.0 (d) | [2] |
| Olefinic protons (-CH=CH-) | 6.5 - 7.6 (d, J ≈ 16 Hz for E-isomer) | [2] | |
| Aromatic protons (Ar-H) | 6.7 - 7.1 | [5] | |
| Phenolic hydroxyl protons (-OH) | 8.5 - 9.5 (br s) | [2] | |
| ¹³C-NMR | Aldehyde carbon (C=O) | 190 - 195 | [2] |
| Olefinic carbons (C=C) | 120 - 150 | [2] | |
| Aromatic carbons (Ar-C) | 115 - 150 | [2] | |
| Aromatic carbons with -OH | 145 - 150 | [2] |
Note: Chemical shifts can vary based on the solvent and concentration.
Mass Spectrometry (MS)
While specific high-resolution mass spectrometry data for this compound is not abundant in the provided search results, the fragmentation pattern can be inferred from its structure and data from related compounds like caffeic acid. Electron ionization would likely lead to a prominent molecular ion peak [M]⁺ at m/z 164. Fragmentation may occur via loss of CO, CHO, and cleavage of the side chain.
Synthesis and Biosynthesis
Chemical Synthesis
Several synthetic routes are available for this compound, with the Horner-Wadsworth-Emmons (HWE) reaction being a common and efficient method.
-
Reactants: A suspension of 3,4-dihydroxybenzaldehyde (1 eq.) and an appropriate phosphonate ylide (1.3–1.5 eq.) is prepared in water (4–10 mL).
-
Reaction: The heterogeneous mixture is stirred vigorously at 90 °C for a period ranging from 30 minutes to 24 hours, depending on the specific substrates.
-
Workup: The reaction mixture is cooled to room temperature.
-
Extraction: The aqueous phase is extracted three times with dichloromethane (DCM, 3 x 10 mL).
-
Purification: The combined organic extracts are dried, and the solvent is removed under reduced pressure. The resulting residue is purified by column chromatography (e.g., using a hexane-ethyl acetate or chloroform-methanol gradient) to yield the E-isomer of this compound as the major product.
Biosynthesis: The Phenylpropanoid Pathway
This compound is a key intermediate in the biosynthesis of monolignols, the building blocks of lignin in plants.[1] The pathway starts with the amino acid phenylalanine.
Caption: Biosynthesis of this compound in the Phenylpropanoid Pathway.
Biological Activity and Significance
This compound's structure, particularly the catechol moiety, confers potent antioxidant properties by enabling it to act as a free radical scavenger.[2] It has also demonstrated antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli.[2] As an intermediate in lignin biosynthesis, it plays a fundamental role in plant cell wall structure and defense.[1]
Analytical Methodologies
Experimental Protocol: UHPLC-Q-TOF Mass Spectrometry for Analysis of Related Compounds[7]
This protocol, used for analyzing the closely related caffeic acid and its metabolites, can be adapted for this compound.
-
Chromatography System: Waters HSS T3 UPLC column (2.1 mm × 100 mm, 1.7 μm).
-
Mobile Phase: Gradient elution with (A) aqueous formic acid and (B) acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometry: Quadrupole-Time of Flight (Q-TOF) MS performed in both positive and negative ion modes.
-
Ion Source: Heated Electrospray Ionization (HESI).
-
Source Parameters:
-
Temperature: 550 °C
-
Voltage: 4.5 kV
-
Sheath Gas (N₂): 35 arb
-
Auxiliary Gas (N₂): 10 arb
-
-
Scan Range: m/z 100-1500.
-
Resolution: 70,000.
-
Collision Energy: 30 eV for MS/MS fragmentation.
Logical Flow of Synthesis and Analysis
The following diagram illustrates the general workflow from synthesis to characterization of this compound.
Caption: General workflow for the synthesis and analysis of this compound.
References
An In-depth Technical Guide to the Natural Sources of 3,4-dihydroxycinnamaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4-dihydroxycinnamaldehyde, also known as caffeyl aldehyde, is a naturally occurring phenolic compound with potential pharmacological activities. This technical guide provides a comprehensive overview of its known natural sources, methodologies for its extraction and analysis, and insights into its potential biological signaling pathways. While specific quantitative data remains scarce in publicly available literature, this document consolidates current knowledge to support further research and development efforts.
Natural Sources of 3,4-dihydroxycinnamaldehyde
3,4-dihydroxycinnamaldehyde has been identified in a variety of plant species and other natural sources. The primary reported sources are summarized in the table below. It is important to note that the concentration of this compound can vary significantly based on the plant's genetic makeup, growing conditions, and the specific part of the plant being analyzed.
| Natural Source | Scientific Name | Family | Part(s) Where Found |
| Black Cottonwood | Populus trichocarpa | Salicaceae | Leaf buds |
| Yerba Mate | Ilex paraguariensis | Aquifoliaceae | Leaves |
| Papaya | Carica papaya | Caricaceae | Leaves, Fruit |
| - | Apis cerana | Apidae | - |
| Thale Cress | Arabidopsis thaliana | Brassicaceae | - |
| - | Petasites tricholobus | Asteraceae | - |
| - | Tachigali paniculata | Fabaceae | - |
Experimental Protocols
The following sections detail generalized experimental protocols for the extraction, isolation, and quantification of 3,4-dihydroxycinnamaldehyde from plant materials. These protocols are based on established methods for the analysis of phenolic compounds and can be adapted and optimized for specific research needs.
Extraction of 3,4-dihydroxycinnamaldehyde from Plant Material
This protocol describes a general procedure for the solvent extraction of phenolic compounds, including 3,4-dihydroxycinnamaldehyde, from dried plant material.
Materials:
-
Dried and powdered plant material (e.g., leaves of Populus trichocarpa)
-
Methanol (HPLC grade)
-
Deionized water
-
Vortex mixer
-
Centrifuge
-
Rotary evaporator
-
Syringe filters (0.45 µm)
Procedure:
-
Weigh 1 gram of the dried, powdered plant material into a centrifuge tube.
-
Add 20 mL of 80% aqueous methanol to the tube.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing.
-
Sonication for 30 minutes in an ultrasonic bath can be performed to enhance extraction efficiency.
-
Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C.
-
Carefully decant the supernatant into a clean flask.
-
Repeat the extraction process (steps 2-6) two more times with the remaining plant pellet to ensure complete extraction.
-
Combine all the supernatants.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C until the methanol is removed.
-
The resulting aqueous extract can be lyophilized to obtain a dry powder or directly used for further analysis.
-
Prior to HPLC or GC-MS analysis, reconstitute the dried extract in a suitable solvent (e.g., methanol) and filter through a 0.45 µm syringe filter.
Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for the quantitative analysis of 3,4-dihydroxycinnamaldehyde using HPLC with a Diode Array Detector (DAD).
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and DAD.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: A typical gradient could be: 0-5 min, 5% B; 5-30 min, 5-40% B; 30-35 min, 40-100% B; 35-40 min, 100% B; 40-45 min, 100-5% B; 45-50 min, 5% B. The gradient should be optimized based on the specific separation needs.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: The maximum absorbance wavelength for 3,4-dihydroxycinnamaldehyde should be determined by scanning a standard solution (a wavelength around 340 nm is expected for cinnamaldehydes).
Procedure:
-
Standard Preparation: Prepare a stock solution of 3,4-dihydroxycinnamaldehyde standard in methanol. From the stock solution, prepare a series of calibration standards of known concentrations.
-
Sample Preparation: Prepare the plant extract as described in section 2.1.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Identify the peak corresponding to 3,4-dihydroxycinnamaldehyde in the sample chromatogram by comparing its retention time and UV spectrum with the standard. Construct a calibration curve by plotting the peak area of the standards against their concentrations. Use the regression equation from the calibration curve to calculate the concentration of 3,4-dihydroxycinnamaldehyde in the samples.
Identification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be used for the identification and, with appropriate derivatization and standards, quantification of 3,4-dihydroxycinnamaldehyde.
Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C
-
Oven Temperature Program: A typical program could be: initial temperature of 60°C for 2 min, ramp at 10°C/min to 280°C, and hold for 10 min. This program should be optimized.
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-550.
Procedure:
-
Derivatization (if necessary): Due to the polar nature of the hydroxyl groups, derivatization (e.g., silylation with BSTFA) may be necessary to improve volatility and chromatographic peak shape.
-
Sample Injection: Inject the prepared sample (derivatized or underivatized) into the GC-MS system.
-
Identification: Identify 3,4-dihydroxycinnamaldehyde by comparing the obtained mass spectrum with a reference spectrum from a library (e.g., NIST) or by injecting a pure standard.
Signaling Pathways
While direct studies on the signaling pathways modulated by 3,4-dihydroxycinnamaldehyde are limited, research on structurally related compounds like cinnamaldehyde provides strong indications of its potential biological activities, particularly in the context of inflammation and oxidative stress. The following diagrams illustrate the likely signaling pathways influenced by 3,4-dihydroxycinnamaldehyde.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation. Cinnamaldehyde has been shown to inhibit this pathway.[1] It is plausible that 3,4-dihydroxycinnamaldehyde exerts similar anti-inflammatory effects by interfering with NF-κB activation.
Caption: Proposed inhibition of the NF-κB pathway by 3,4-dihydroxycinnamaldehyde.
Modulation of the MAPK Signaling Pathway
Mitogen-activated protein kinase (MAPK) pathways are involved in cellular responses to a variety of stimuli and play a crucial role in inflammation and apoptosis. Cinnamaldehyde has been shown to modulate MAPK signaling.[1] 3,4-dihydroxycinnamaldehyde may similarly affect these pathways to exert its biological effects.
References
Caffeic aldehyde physicochemical properties database.
An In-depth Technical Guide to the Physicochemical Properties of Caffeic Aldehyde
Introduction
This compound, also known as 3,4-dihydroxycinnamaldehyde, is a naturally occurring phenolic aldehyde found in various plants, including the seeds of Phytolacca americana (American pokeweed).[1][2] Structurally, it is characterized by a catechol (3,4-dihydroxyphenyl) group attached to an α,β-unsaturated aldehyde functional group.[1] This conjugated system is responsible for its chemical reactivity and significant biological activities, which include antioxidant, antimicrobial, and anti-inflammatory properties.[1] It is a key intermediate in the phenylpropanoid pathway, which is central to the biosynthesis of lignin and other essential secondary metabolites in plants.[3] This guide provides a detailed overview of its physicochemical properties, experimental protocols for their determination, and its role in cellular signaling pathways.
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. It is important to note that while data for this compound is provided, some properties are inferred from its close structural analog, caffeic acid (3,4-dihydroxycinnamic acid), due to the greater availability of experimental data for the latter. Caffeic acid shares the same catechol ring and conjugated side chain, differing only in the terminal functional group (carboxylic acid vs. aldehyde).
| Property | Value | Reference(s) |
| IUPAC Name | (2E)-3-(3,4-Dihydroxyphenyl)prop-2-enal | [2][4] |
| Synonyms | 3,4-Dihydroxycinnamaldehyde, Caffeoyl aldehyde, trans-Caffeic aldehyde | [2][4] |
| CAS Number | 141632-15-7 | [1][2] |
| Molecular Formula | C₉H₈O₃ | [1][2] |
| Molecular Weight | 164.16 g/mol | [1][2][4] |
| Appearance | Yellow crystalline solid (inferred from caffeic acid) | [5][6] |
| Melting Point | Decomposes around 225°C (inferred from caffeic acid, which melts at 223-225°C with decomposition) | [1][6][7] |
| Boiling Point | ~380 °C at 760 mmHg (estimated) | |
| Solubility | Slightly soluble in cold water; soluble in hot water, ethanol, and ethyl acetate.[5] The solubility in ethanol-water mixtures is significantly higher than in pure water.[8] For the similar caffeic acid, solubility is ~25 mg/mL in ethanol and ~0.5 mg/mL in PBS (pH 7.2).[9] | [5][8][9] |
| pKa Values (for Caffeic Acid) | pKa₁: ~4.0 - 4.8 (Carboxylic acid group)pKa₂: ~8.4 - 9.3 (Phenolic hydroxyl groups) Note: pKa₂ is most relevant to the hydroxyl groups on this compound. | [10][11][12] |
| Stability | Prone to oxidation, particularly under basic conditions.[1] Exhibits moderate thermal stability but degrades at high temperatures.[1] More stable under acidic conditions.[1] | [1] |
Experimental Protocols
The characterization of this compound relies on standard analytical techniques. Below are detailed methodologies for key experimental procedures.
Quantification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a precise method for the simultaneous determination of this compound and related phenolic compounds in complex mixtures like herbal preparations.[13]
-
Instrumentation : A standard HPLC system equipped with a UV-Vis detector.
-
Stationary Phase : Hypersil ODS-2 column (or equivalent C18 column).[13]
-
Mobile Phase : Isocratic elution is effective. A typical mobile phase consists of a mixture of methanol and an acidic buffer, such as 0.2 M acetate buffer adjusted to pH 3.6, in a ratio of approximately 15:85 (v/v).[13]
-
Flow Rate : A constant flow rate of 1.0 mL/min is maintained.[13]
-
Temperature : The column is maintained at a constant temperature, for instance, 30°C, to ensure reproducible retention times.[13]
-
Detection : UV detection is performed at a wavelength where the analyte shows maximum absorbance, typically around 300-323 nm for cinnamic acid derivatives.[5][13]
-
Quantification : A calibration curve is generated by injecting known concentrations of a pure this compound standard. The peak area of the analyte in a sample is then used to calculate its concentration based on this curve.[13]
Determination of Acidity Constant (pKa) via UV-Vis Spectrophotometry
This method is used for the parent compound, caffeic acid, to determine the pKa of its phenolic hydroxyl groups, which are also present on this compound. The technique leverages the change in the UV-Vis absorption spectrum of the molecule as it ionizes at different pH values.[10][11]
-
Instrumentation : A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation : A series of buffer solutions with a range of known pH values (e.g., from pH 2 to 10) are prepared. A stock solution of the analyte (e.g., caffeic acid in an ethanol-water mixture) is prepared and added to each buffer to a constant final concentration.[11]
-
Measurement : The absorption spectrum of each solution is recorded over a relevant wavelength range (e.g., 200-500 nm).[14] The spectrum of the buffer alone is used as a blank.
-
Data Analysis : As the pH changes, the molecule transitions between its protonated and deprotonated forms, each having a distinct absorption spectrum. This results in shifts in absorption maxima and the appearance of isosbestic points.[14] The pKa is determined by plotting the absorbance at a specific wavelength against the pH and fitting the data to the Henderson-Hasselbalch equation. Chemometric algorithms, such as the net analyte signal (NAS) method, can also be applied to the full spectral data matrix to deconvolve the spectra of individual species and accurately calculate the pKa values.[10][11]
Signaling Pathways and Biological Activity
Research, primarily on the closely related caffeic acid and its esters, has demonstrated significant interaction with key cellular signaling pathways involved in inflammation, oxidative stress, and cell proliferation. This compound is expected to exhibit similar activities due to its structural homology.
Inhibition of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that translates extracellular stimuli into cellular responses, including inflammation and apoptosis. Caffeic acid has been shown to inhibit this pathway, thereby reducing inflammatory responses.[15][16] For example, it can suppress the UVB-induced phosphorylation of key MAPKs like JNK, p38, and ERK.[16] This inhibition prevents the activation of downstream transcription factors such as AP-1 and NF-κB, which are responsible for transcribing pro-inflammatory genes like COX-2.[16]
General Experimental Workflow for Bioactivity Screening
The discovery and validation of the biological effects of compounds like this compound follow a structured experimental workflow. This process typically begins with the synthesis or isolation of the compound and its analogs, followed by a series of in vitro assays to screen for specific activities (e.g., antioxidant, anti-inflammatory, cytotoxic). Promising candidates are then often subjected to further mechanistic studies and computational analysis.
References
- 1. Buy this compound | 141632-15-7 [smolecule.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | 141632-15-7 | Benchchem [benchchem.com]
- 4. (2E)-3-(3,4-dihydroxyphenyl)prop-2-enal | C9H8O3 | CID 5281871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Caffeic Acid | C9H8O4 | CID 689043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Caffeic acid - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Determination of the pKa for caffeic acid in mixed solvent using the net analyte signal method and the ab initio theory | Journal of the Serbian Chemical Society [shd-pub.org.rs]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Simultaneous determination of chlorogenic acid, caffeic acid, ferulic acid, protocatechuic acid and protocatechuic aldehyde in Chinese herbal preparation by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Spectrophotometric Method for the Determination of Caffeic Acid Complexation and Thermodynamic Properties [article.sapub.org]
- 15. Frontiers | Caffeic Acid, an Allelochemical in Artemisia argyi, Inhibits Weed Growth via Suppression of Mitogen-Activated Protein Kinase Signaling Pathway and the Biosynthesis of Gibberellin and Phytoalexin [frontiersin.org]
- 16. academic.oup.com [academic.oup.com]
The Biosynthesis of Caffeic Aldehyde in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthesis of caffeic aldehyde, a key intermediate in the phenylpropanoid pathway in plants. This compound and its derivatives are precursors to a vast array of secondary metabolites, including lignins, flavonoids, and other phenolic compounds with significant pharmacological and industrial relevance. Understanding this pathway is crucial for metabolic engineering efforts aimed at enhancing the production of these valuable molecules.
Core Biosynthesis Pathway
This compound is synthesized from the amino acid L-phenylalanine through the general phenylpropanoid pathway. The pathway involves a series of enzymatic reactions that modify the aromatic ring and the propyl side chain of phenylalanine. The core sequence leading to this compound involves the formation of caffeic acid, its activation to a CoA-thioester, and subsequent reduction.
The primary steps are as follows:
-
L-Phenylalanine to Cinnamic Acid: The pathway begins with the non-oxidative deamination of L-phenylalanine, catalyzed by Phenylalanine Ammonia-Lyase (PAL) .
-
Cinnamic Acid to p-Coumaric Acid: Cinnamic acid undergoes hydroxylation at the 4-position of the aromatic ring, a reaction catalyzed by the cytochrome P450-dependent monooxygenase, Cinnamate 4-Hydroxylase (C4H) .
-
p-Coumaric Acid to Caffeic Acid: The introduction of a second hydroxyl group at the 3-position is a critical branch point. In many plants, this occurs after the activation of p-coumaric acid. First, 4-Coumarate:CoA Ligase (4CL) activates p-coumaric acid to p-coumaroyl-CoA. Then, p-coumaroyl-CoA is used by Hydroxycinnamoyl-CoA Shikimate/Quinate Hydroxycinnamoyl Transferase (HCT) to esterify shikimate or quinate. This ester is then hydroxylated by p-Coumaroyl Shikimate 3'-Hydroxylase (C3'H) , another P450 enzyme, to form caffeoyl-shikimate. The caffeoyl moiety is then transferred back to CoA by HCT, yielding caffeoyl-CoA. Caffeic acid can be released from this intermediate.
-
Caffeic Acid to Caffeoyl-CoA: Free caffeic acid is activated by 4-Coumarate:CoA Ligase (4CL) , which ligates it with Coenzyme A to form caffeoyl-CoA. This reaction requires ATP.[1][2]
-
Caffeoyl-CoA to this compound: The final step is the NADPH-dependent reduction of the thioester bond of caffeoyl-CoA to an aldehyde. This reaction is catalyzed by Cinnamoyl-CoA Reductase (CCR) , which is considered the first committed enzyme of the lignin-specific branch of the phenylpropanoid pathway.[3][4][5]
Visualization of the Biosynthesis Pathway
The following diagram illustrates the core enzymatic steps leading from L-phenylalanine to this compound.
Quantitative Data: Enzyme Kinetics
The efficiency and substrate preference of the key enzymes, 4-Coumarate:CoA Ligase (4CL) and Cinnamoyl-CoA Reductase (CCR), are critical for determining the metabolic flux towards this compound. Kinetic parameters vary between plant species and enzyme isoforms. The table below summarizes relevant data from published literature.
| Enzyme | Plant Species | Substrate | Km (µM) | Vmax (nkat mg-1) | kcat/Km (s-1 M-1) | Reference |
| 4CL | Morus atropurpurea (Ma4CL3) | Caffeic Acid | 10.49 | 4.4 | - | [1] |
| Populus trichocarpa x deltoides | Caffeic Acid | 31 | - | - | [2] | |
| Leucaena leucocephala (Ll4CL2) | Caffeic Acid | - | - | - | Identified as the most favored substrate based on binding energy.[6] | |
| CCR | Triticum aestivum (Ta-CCR1) | Caffeoyl-CoA | 2.5 ± 0.3 | 2.1 ± 0.1 | 1.4 x 105 | [4] |
| Medicago truncatula (CCR2) | Caffeoyl-CoA | 15.6 ± 2.1 | - | - | Exhibits sigmoidal kinetics, prefers caffeoyl-CoA.[7][8] | |
| Sorghum bicolor (SbCCR1) | Caffeoyl-CoA | - | - | - | Low activity observed compared to feruloyl-CoA.[3] | |
| Petunia hybrida (Ph-CCR1) | Caffeoyl-CoA | - | - | - | Sparingly active (<1% relative to feruloyl-CoA).[9] |
Note: '-' indicates data not reported in the cited source. Kinetic parameters are highly dependent on assay conditions.
Experimental Protocols
Detailed methodologies are essential for studying the this compound biosynthesis pathway. Below are foundational protocols for key experimental procedures.
Protocol: Recombinant Expression and Purification of CCR
This protocol describes the expression of a plant CCR enzyme in E. coli for subsequent biochemical characterization.
Workflow Diagram:
Methodology:
-
Cloning: The full-length coding sequence of the target CCR gene is amplified by PCR and cloned into a suitable bacterial expression vector, such as pET-28a, which incorporates an N-terminal His-tag for purification.
-
Transformation: The resulting plasmid is transformed into a competent E. coli expression strain (e.g., BL21(DE3) pLysS).
-
Expression:
-
A single colony is used to inoculate a starter culture (e.g., 5 mL LB medium with appropriate antibiotics) and grown overnight at 37°C.
-
The starter culture is used to inoculate a larger volume of LB medium (e.g., 500 mL). The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-0.5 mM. The culture is then incubated at a lower temperature (e.g., 16-28°C) for several hours (4-16 h) to improve protein solubility.[10]
-
-
Purification:
-
Cells are harvested by centrifugation (e.g., 5,000 x g for 15 min at 4°C).
-
The cell pellet is resuspended in lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) and lysed by sonication on ice.
-
The lysate is clarified by centrifugation (e.g., 12,000 x g for 30 min at 4°C) to pellet cell debris.
-
The supernatant, containing the soluble His-tagged CCR, is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
The column is washed with wash buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.
-
The recombinant CCR is eluted with elution buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).
-
-
Verification: The purity of the eluted protein is assessed by SDS-PAGE. Protein concentration is determined using a standard method like the Bradford assay.
Protocol: Enzyme Activity Assay for Cinnamoyl-CoA Reductase (CCR)
This protocol measures the catalytic activity of CCR by monitoring the consumption of NADPH.
Methodology:
-
Substrate Preparation: Caffeoyl-CoA can be synthesized enzymatically from caffeic acid using a purified 4-Coumarate:CoA Ligase (4CL) or purchased commercially.
-
Reaction Mixture: The standard assay is performed in a spectrophotometer-compatible cuvette. The reaction mixture (total volume of 200-1000 µL) contains:
-
Potassium phosphate buffer (100 mM, pH 6.25-7.0)
-
NADPH (100-200 µM)
-
Purified recombinant CCR protein (1-5 µg)[11]
-
-
Initiation and Measurement:
-
The mixture is pre-incubated at a constant temperature (e.g., 30-37°C) for 5 minutes to establish a baseline.
-
The reaction is initiated by the addition of the substrate, caffeoyl-CoA (10-100 µM).
-
The decrease in absorbance at 340 nm (the absorbance maximum for NADPH) is monitored continuously for 5-10 minutes using a spectrophotometer.
-
-
Calculation: The rate of NADPH oxidation is proportional to the enzyme activity. The activity is calculated using the Beer-Lambert law (ε for NADPH at 340 nm is 6.22 mM-1 cm-1). One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.
-
Controls: A control reaction lacking the caffeoyl-CoA substrate should be run to account for any substrate-independent NADPH oxidation.
Protocol: Extraction and HPLC Analysis of Phenylpropanoids
This protocol provides a general method for extracting and quantifying this compound and related phenylpropanoids from plant tissue.
Methodology:
-
Sample Preparation:
-
Plant tissue (e.g., leaves, stems) is flash-frozen in liquid nitrogen immediately after harvesting to quench metabolic activity.
-
The frozen tissue is ground to a fine powder using a mortar and pestle or a cryogenic grinder.
-
-
Extraction:
-
A known amount of powdered tissue (e.g., 100 mg) is extracted with a suitable solvent. A common choice is 80-95% methanol or ethanol.[12][13] The volume should be sufficient for complete immersion (e.g., 1.5 mL).
-
The mixture is vortexed vigorously and then sonicated in an ultrasonic bath (e.g., 40 kHz for 30-60 minutes at 25°C) to enhance extraction efficiency.[12]
-
Samples are centrifuged at high speed (e.g., 13,000 x g for 15 min) to pellet insoluble material.
-
-
Analysis by HPLC-DAD:
-
The supernatant is filtered through a 0.22 µm syringe filter (e.g., PTFE or nylon) into an HPLC vial.[14]
-
Instrumentation: A reverse-phase HPLC system equipped with a photodiode array (DAD) or UV detector and a C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is used.[12]
-
Mobile Phase: A typical gradient elution involves two solvents:
-
Gradient Program: A linear gradient is run, for example, starting with a low percentage of Solvent B (e.g., 5-10%) and increasing to a high percentage (e.g., 60-100%) over 30-45 minutes to separate compounds with different polarities.
-
Detection: The DAD is set to monitor a range of wavelengths. This compound and related hydroxycinnamates have strong absorbance in the 310-330 nm range.
-
-
Quantification:
-
Identification is achieved by comparing the retention time and UV-Vis spectrum of the peaks in the sample chromatogram with those of authentic chemical standards.
-
Quantification is performed by creating a standard curve using known concentrations of a purified this compound standard. The peak area from the sample is then used to calculate the concentration based on this curve.
-
Conclusion
The biosynthesis of this compound is a centrally important process in plant secondary metabolism, governed by a well-defined series of enzymatic steps within the broader phenylpropanoid pathway. The key enzymes, particularly 4CL and CCR, represent critical control points that dictate the flow of carbon into lignin and other valuable phenolic compounds. The technical data and experimental protocols provided in this guide offer a foundation for researchers to investigate this pathway, characterize its enzymes, and develop strategies for its manipulation in various plant species. Such efforts are paramount for advancing the fields of drug development, materials science, and agriculture through targeted metabolic engineering.
References
- 1. Characterization and Functional Analysis of 4-Coumarate:CoA Ligase Genes in Mulberry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ils.unc.edu [ils.unc.edu]
- 3. Structural and Biochemical Characterization of Cinnamoyl-CoA Reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. mdpi.com [mdpi.com]
- 6. Structural insight of two 4-Coumarate CoA ligase (4CL) isoforms in Leucaena suggests targeted genetic manipulations could lead to better lignin extractability from the pulp - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Distinct cinnamoyl CoA reductases involved in parallel routes to lignin in Medicago truncatula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural Studies of Cinnamoyl-CoA Reductase and Cinnamyl-Alcohol Dehydrogenase, Key Enzymes of Monolignol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation of cinnamoyl-CoA and analysis of the enzyme activity of recombinant CCR protein from Populus tomentosa [agris.fao.org]
- 11. pnas.org [pnas.org]
- 12. Caffeic acid product from the highly copper-tolerant plant Elsholtzia splendens post-phytoremediation: its extraction, purification, and identification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. impactfactor.org [impactfactor.org]
- 14. scielo.br [scielo.br]
Caffeic Aldehyde's Antioxidant Prowess: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caffeic aldehyde, a phenolic compound belonging to the hydroxycinnamic acid family, is structurally related to the well-studied antioxidants caffeic acid (CA) and caffeic acid phenethyl ester (CAPE). While direct research on this compound is limited, its structural features strongly suggest a potent antioxidant capacity operating through a dual mechanism: direct radical scavenging and indirect cytoprotection via the modulation of key cellular signaling pathways. This technical guide provides an in-depth exploration of these mechanisms, supported by available quantitative data for structurally similar compounds, detailed experimental protocols for key assays, and visual representations of the involved signaling cascades.
Core Antioxidant Mechanisms
This compound's antioxidant activity is multifaceted, encompassing both direct chemical neutralization of reactive oxygen species (ROS) and the activation of endogenous antioxidant defense systems.
Direct Radical Scavenging Activity
The chemical structure of this compound, featuring a catechol ring and a conjugated double bond, is central to its ability to directly neutralize free radicals. The two hydroxyl groups on the aromatic ring can readily donate hydrogen atoms to stabilize radicals, a process that is enhanced by the resonance stabilization of the resulting phenoxyl radical across the entire molecule.[1]
Table 1: DPPH Radical Scavenging Activity of Caffeic Acid and Related Compounds
| Compound | IC50 Value (µg/mL) | IC50 Value (µM) | Reference |
| Caffeic Acid | 5.9 | 32.7 | [2] |
| Caffeic Acid | Not specified | 50 | [3] |
| Ferulic Acid | 9.9 | 51.0 | [2] |
| Ascorbic Acid (Standard) | 43.2 | 245.3 | [2] |
| Trolox (Standard) | 6.3 | 25.2 | [2] |
Note: The antioxidant activity is inversely proportional to the IC50 value.
Indirect Antioxidant Effects via Nrf2-ARE Pathway Activation
Beyond direct scavenging, this compound is predicted to exert a more sustained antioxidant effect by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway. This pathway is a master regulator of the cellular antioxidant response.
Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[4] Electrophilic compounds, such as this compound with its α,β-unsaturated aldehyde moiety, can react with specific cysteine residues on Keap1. This modification leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction and leading to the stabilization and nuclear translocation of Nrf2.[4]
Once in the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the ARE in the promoter regions of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL).[5] The upregulation of these enzymes enhances the cell's capacity to neutralize ROS and detoxify harmful electrophiles. Studies on caffeic acid have demonstrated its ability to increase the expression of HO-1 and NQO1.[5]
Figure 1: this compound-mediated activation of the Nrf2-ARE signaling pathway.
Modulation of MAPK Signaling Pathways
The mitogen-activated protein kinase (MAPK) signaling pathways, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, are crucial in regulating cellular responses to oxidative stress. While the precise role of this compound in MAPK signaling is not fully elucidated, studies on related compounds like caffeic acid suggest a modulatory effect.[6] For instance, caffeic acid has been shown to inhibit the phosphorylation of p38 MAPK in certain cell types.[7] By modulating these pathways, this compound may further contribute to its overall antioxidant and cytoprotective effects.
Figure 2: Potential modulation of MAPK signaling pathways by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the antioxidant activity of compounds like this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a standard method for evaluating the direct radical scavenging activity of a compound.[8][9]
-
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[9]
-
Reagents and Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol (spectrophotometric grade)
-
Test compound (this compound)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Spectrophotometer or microplate reader
-
-
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Store in the dark.
-
Preparation of test samples: Prepare a stock solution of the test compound and serially dilute it to obtain a range of concentrations.
-
Reaction setup: In a 96-well plate, add a specific volume of each sample dilution to separate wells. Add an equal volume of the DPPH working solution to each well. Include a control well with solvent and DPPH solution only.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance measurement: Measure the absorbance of each well at 517 nm.
-
-
Calculation of Scavenging Activity:
-
% Scavenging Activity = [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] x 100
-
-
Data Presentation: Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value.
Figure 3: Experimental workflow for the DPPH radical scavenging assay.
Western Blot Analysis for Nrf2 and HO-1
This technique is used to detect and quantify the protein levels of Nrf2 and its downstream target HO-1, providing evidence for the activation of the Nrf2-ARE pathway.[10][11]
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then detected using specific primary and secondary antibodies.
-
Reagents and Materials:
-
Cell culture reagents
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Nrf2, anti-HO-1, anti-β-actin or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Cell treatment and lysis: Treat cells with the test compound for the desired time. Harvest and lyse the cells to extract total protein.
-
Protein quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary antibody incubation: Incubate the membrane with the primary antibody (e.g., anti-Nrf2 at 1:1000 dilution) overnight at 4°C.
-
Secondary antibody incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody (e.g., at 1:2000 dilution) for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
-
Conclusion
This compound, based on its chemical structure and the extensive research on its analogues, is a promising antioxidant agent with a dual mechanism of action. It can directly neutralize free radicals and also stimulate the cell's own defense systems through the activation of the Nrf2-ARE pathway. Further research is warranted to specifically quantify the antioxidant efficacy of this compound and to fully elucidate its interactions with cellular signaling pathways. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for such future investigations, which could ultimately pave the way for the development of novel therapeutic strategies for diseases associated with oxidative stress.
Figure 4: The dual antioxidant mechanism of this compound.
References
- 1. Caffeic acid activates Nrf2 enzymes, providing protection against oxidative damage induced by ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phytochemical Constituents, Antioxidant, Cytotoxic, and Antimicrobial Activities of the Ethanolic Extract of Mexican Brown Propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The role of the catecholic and the electrophilic moieties of caffeic acid in Nrf2/Keap1 pathway activation in ovarian carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. 4.9. Determination of Nrf2 Nuclear Translocation [bio-protocol.org]
- 9. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2.7. Determination of Antioxidant Enzymatic Activity of CAT, APX, SOD, and GPx [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
Biological activities of 3,4-dihydroxycinnamaldehyde.
An In-depth Technical Guide to the Biological Activities of 3,4-Dihydroxycinnamaldehyde
Introduction
3,4-Dihydroxycinnamaldehyde, also known as caffeic aldehyde, is a phenolic compound and a derivative of cinnamaldehyde.[1] It is a naturally occurring organic compound found in various plant species.[1] Structurally, it possesses a cinnamaldehyde moiety characterized by a benzene ring and an aldehyde group, forming 3-phenylprop-2-enal.[1] As a member of the cinnamaldehydes class, it has garnered significant interest within the scientific community for its diverse and potent biological activities. These activities, ranging from anti-inflammatory and antioxidant to anticancer and neuroprotective effects, position 3,4-dihydroxycinnamaldehyde as a promising molecule for further investigation in drug discovery and development. This document provides a comprehensive technical overview of its primary biological functions, underlying molecular mechanisms, quantitative data, and associated experimental protocols.
Core Biological Activities and Mechanisms
3,4-Dihydroxycinnamaldehyde and its related compounds exert their effects through the modulation of multiple critical cellular signaling pathways.
Anti-inflammatory Activity
Cinnamaldehyde and its derivatives are potent anti-inflammatory agents that primarily function by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][3][4][5] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6, as well as enzymes such as iNOS and COX-2.[3][4][6] The inhibitory mechanism involves preventing the activation and nuclear translocation of NF-κB subunits.[2] Studies have shown that cinnamaldehyde can suppress NF-κB activation induced by stimuli like lipopolysaccharide (LPS).[2] This suppression is achieved through the inhibition of multiple signal transduction pathways, including NIK/IKK, ERK, and p38 MAPK, which are upstream regulators of NF-κB.[3] Furthermore, cinnamaldehyde has been observed to modulate the Janus kinase/signal transducer and activator of transcription (Jak/Stat) pathway, which also plays a role in inflammatory responses.[7]
Caption: Inhibition of the NF-κB signaling pathway by 3,4-dihydroxycinnamaldehyde.
Antioxidant Activity
The antioxidant properties of 3,4-dihydroxycinnamaldehyde are linked to its ability to scavenge free radicals and to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[8][9] The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress.[10] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[10] Cinnamaldehyde and its derivatives can induce the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate into the nucleus.[9][11] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various target genes, leading to the upregulation of phase II detoxifying and antioxidant enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and glutathione S-transferase (GST).[8][10] This activity is mediated by the activation of upstream kinases like ERK1/2, Akt, and JNK.[9]
Caption: Activation of the Nrf2 antioxidant pathway by 3,4-dihydroxycinnamaldehyde.
Anticancer Activity
The anticancer effects of cinnamaldehyde are multifaceted, involving the induction of apoptosis, inhibition of cell proliferation, and suppression of metastasis.[8][12]
-
Apoptosis Induction: Cinnamaldehyde induces apoptosis primarily through the intrinsic, mitochondria-mediated pathway.[13] It modulates the expression of Bcl-2 family proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[14][15][16] This shift in balance increases mitochondrial membrane permeability, causing the release of cytochrome c into the cytosol.[13] Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, leading to programmed cell death.[13][14] This process is often mediated by an increase in intracellular reactive oxygen species (ROS).[13]
-
Signaling Pathway Modulation: The compound inhibits key survival pathways such as the PI3K/Akt/mTOR pathway, which is crucial for cell proliferation and survival.[8][12] By downregulating this pathway, cinnamaldehyde can halt tumor cell growth.[12] It also affects the MAPK pathway; depending on the cancer type, it can activate JNK and p38 kinases, which are involved in stress-induced apoptosis.[16] Furthermore, it has been shown to be an inhibitor of the STAT3 signaling pathway, preventing its phosphorylation, dimerization, and nuclear translocation, thereby downregulating STAT3 target genes involved in cell cycle progression and anti-apoptosis.[17][18]
Caption: Intrinsic apoptosis pathway induced by 3,4-dihydroxycinnamaldehyde.
Neuroprotective and Pro-angiogenic Activities
3,4-Dihydroxybenzaldehyde (a related compound) has demonstrated neuroprotective effects by alleviating neuroinflammation.[19] It achieves this by inhibiting microglia activation and suppressing the MAPK and NF-κB pathways, thereby reducing the production of inflammatory mediators.[19] Cinnamaldehyde itself has shown neuroprotective potential in models of Parkinson's disease by preventing dopaminergic neuronal death.[20]
Conversely, in the context of wound healing, cinnamaldehyde promotes angiogenesis (the formation of new blood vessels). It stimulates the proliferation, migration, and tube formation of endothelial cells.[21][22] This pro-angiogenic effect is mediated through the activation of the PI3K/Akt and MAPK signaling pathways, leading to increased secretion of Vascular Endothelial Growth Factor (VEGF).[21][23]
Caption: Pro-angiogenic signaling activated by 3,4-dihydroxycinnamaldehyde.
Quantitative Data Summary
The following tables summarize the quantitative data on the biological activities of cinnamaldehyde and its derivatives from various studies.
Table 1: Anticancer Activity (IC₅₀ Values)
| Compound | Cell Line | Activity | IC₅₀ Value | Citation |
| Cinnamaldehyde (CIN) | PC3 (Prostate Cancer) | Cytotoxicity | 12.5 µg/mL | |
| Doxorubicin (DOX) | PC3 (Prostate Cancer) | Cytotoxicity | 10 µg/mL |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a substance required to inhibit a biological process by 50%.[24][25]
Table 2: Antioxidant Activity
| Compound/Extract | Assay | Activity | Result | Citation |
| Cinnamaldehyde (0.5%) | DPPH Radical Scavenging | Antioxidant | 19.22% Scavenging | [26] |
| Cinnamaldehyde (1.5%) | DPPH Radical Scavenging | Antioxidant | 31.43% Scavenging | [26] |
| Chitosan/Alginate film with 10% CA nanoemulsion | DPPH Radical Scavenging | Antioxidant | >80% Scavenging | [26] |
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay measures the free radical scavenging capacity of a compound.[27][28]
Experimental Protocols
This section details the methodologies for key experiments cited in the literature for evaluating the biological activities of 3,4-dihydroxycinnamaldehyde.
Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic effects of a compound on cell proliferation.
-
Cell Seeding: Plate cells (e.g., RAW 264.7, PC3) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of 3,4-dihydroxycinnamaldehyde for a specified duration (e.g., 24, 48, or 72 hours).[4] Include a vehicle control (e.g., DMSO) and a positive control if applicable.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[4]
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a sample, providing insight into the modulation of signaling pathways.
-
Protein Extraction: Treat cells with 3,4-dihydroxycinnamaldehyde, then lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Separate the protein samples by size by loading equal amounts of protein onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-p65, Nrf2, Caspase-3, β-actin) overnight at 4°C.
-
Washing & Secondary Antibody: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity using densitometry software (e.g., ImageJ), normalizing to a loading control like β-actin.[5]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Culture and treat cells with the desired concentrations of 3,4-dihydroxycinnamaldehyde for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[29]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Analysis:
Luciferase Reporter Assay
This assay measures the transcriptional activity of a specific promoter (e.g., containing an ARE or NF-κB response element).
-
Transfection: Co-transfect cells with a luciferase reporter plasmid (containing the promoter of interest upstream of the luciferase gene) and a control plasmid (e.g., Renilla luciferase for normalization).
-
Treatment: After transfection, treat the cells with 3,4-dihydroxycinnamaldehyde or a relevant stimulus (e.g., LPS for NF-κB activation).[9]
-
Cell Lysis: Lyse the cells and collect the supernatant.
-
Luciferase Measurement: Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative transcriptional activity. An increase in the ratio indicates activation of the promoter.[9]
Conclusion
3,4-Dihydroxycinnamaldehyde exhibits a remarkable spectrum of biological activities, making it a compound of significant therapeutic interest. Its ability to modulate key cellular pathways, including NF-κB, Nrf2, PI3K/Akt, and MAPK, underpins its potent anti-inflammatory, antioxidant, and anticancer properties. The induction of apoptosis in cancer cells and the promotion of angiogenesis in wound healing highlight its diverse and context-dependent mechanisms of action. The quantitative data and detailed protocols provided herein serve as a valuable resource for researchers and professionals in drug development, facilitating further exploration of this promising natural compound for various clinical applications. Future in vivo studies and clinical trials are essential to fully elucidate its therapeutic potential and safety profile.
References
- 1. NP-MRD: Showing NP-Card for 3,4-Dihydroxycinnamaldehyde (NP0054993) [np-mrd.org]
- 2. mm-encapsulation.com [mm-encapsulation.com]
- 3. Suppression of age-related inflammatory NF-kappaB activation by cinnamaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in pharmacological effects and mechanism of action of cinnamaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cinnamaldehyde-Mediated Suppression of MMP-13, COX-2, and IL-6 Through MAPK and NF-κB Signaling Inhibition in Chondrocytes and Synoviocytes Under Inflammatory Conditions [mdpi.com]
- 7. Cinnamaldehyde Inhibits Inflammation of Human Synoviocyte Cells Through Regulation of Jak/Stat Pathway and Ameliorates Collagen-Induced Arthritis in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The role and mechanism of cinnamaldehyde in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cinnamaldehyde enhances Nrf2 nuclear translocation to upregulate phase II detoxifying enzyme expression in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cetjournal.it [cetjournal.it]
- 11. 3,4-Dihydroxyacetophenone attenuates oxidative stress-induced damage to HUVECs via regulation of the Nrf2/HO-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cinnamaldehyde: Pharmacokinetics, anticancer properties and therapeutic potential (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cinnamaldehyde induces apoptosis by ROS-mediated mitochondrial permeability transition in human promyelocytic leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cinnamaldehyde causes apoptosis of myeloid-derived suppressor cells through the activation of TLR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Induction of apoptotic cell death by 2'-hydroxycinnamaldehyde is involved with ERK-dependent inactivation of NF-kappaB in TNF-alpha-treated SW620 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cinnamaldehyde-induced apoptosis in human PLC/PRF/5 cells through activation of the proapoptotic Bcl-2 family proteins and MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 2′‐Hydroxycinnamaldehyde inhibits proliferation and induces apoptosis via signal transducer and activator of transcription 3 inactivation and reactive oxygen species generation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 2'-Hydroxycinnamaldehyde inhibits proliferation and induces apoptosis via signal transducer and activator of transcription 3 inactivation and reactive oxygen species generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Anti-neuroinflammatory effect of 3,4-dihydroxybenzaldehyde in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The Neuroprotective Effects of Cinnamic Aldehyde in an MPTP Mouse Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. images.drugscreen.org.cn [images.drugscreen.org.cn]
- 22. researchgate.net [researchgate.net]
- 23. Cinnamaldehyde accelerates wound healing by promoting angiogenesis via up-regulation of PI3K and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 26. Recent Advances on the Analysis and Biological Functions of Cinnamaldehyde and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. Cinnamaldehyde potentiates cytotoxic and apoptogenic effects of doxorubicin in prostate cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Structural Elucidation of Caffeic Aldehyde: A Technical Guide
Introduction: Caffeic aldehyde, systematically known as (E)-3-(3,4-dihydroxyphenyl)prop-2-enal, is a naturally occurring phenolic aldehyde.[1] Its structure, featuring a catechol ring conjugated with an α,β-unsaturated aldehyde, gives rise to distinct spectroscopic characteristics that are crucial for its identification and characterization.[1] This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, along with detailed experimental protocols for acquiring such data.
Spectroscopic Data Summary
The quantitative spectroscopic data for this compound are summarized in the tables below, offering a clear reference for researchers.
Table 1: ¹H-NMR Spectroscopic Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aldehyde H | 9.5 - 10.0 | Doublet | Small |
| Olefinic H (trans) | 6.5 - 7.6 | Two Doublets | ~16 |
| Aromatic H | 6.7 - 7.1 | ABX Pattern | - |
| Phenolic OH | 8.5 - 9.5 | Broad Singlet | - |
[Data sourced from general spectroscopic characteristics of this compound.][1]
Table 2: ¹³C-NMR Spectroscopic Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Aldehyde C | 190 - 195 |
| Olefinic C | 120 - 150 |
| Aromatic C | 115 - 150 |
| Aromatic C-OH | 145 - 150 |
[Data sourced from general spectroscopic characteristics of this compound.][1]
Table 3: IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| Phenolic O-H Stretch | 3200 - 3500 | Broad |
| Aldehyde C-H Stretch | 2830 - 2695 | Moderate |
| Carbonyl C=O Stretch | 1680 - 1700 | Strong |
[Data sourced from general spectroscopic characteristics of this compound.][1]
Table 4: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₉H₈O₃ |
| Molecular Weight | 164.16 g/mol |
| Common Adducts | [M+H]⁺, [M-H]⁻ |
[Data sourced from general spectroscopic characteristics of this compound.][1]
Experimental Workflow and Methodologies
The acquisition and analysis of spectroscopic data for a compound like this compound follow a structured workflow. This process ensures accurate and reproducible results for structural confirmation and characterization.
Detailed Experimental Protocols
The following protocols are representative methodologies for obtaining the spectroscopic data for this compound and similar phenolic compounds.
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.
Materials and Instrumentation:
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Acetone-d₆)
-
NMR tubes (5 mm)
-
NMR Spectrometer (e.g., 300 MHz or higher)
-
Internal standard (e.g., Tetramethylsilane, TMS)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube. Ensure the sample is fully dissolved. A small amount of a suitable internal standard (TMS) can be added.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Tune and match the probe for the desired nuclei (¹H and ¹³C).
-
-
¹H NMR Acquisition:
-
Acquire the ¹H spectrum using a standard pulse sequence.
-
Set appropriate parameters, including the number of scans (typically 8-16 for good signal-to-noise), relaxation delay, and spectral width.
-
-
¹³C NMR Acquisition:
-
Acquire the ¹³C spectrum using a proton-decoupled pulse sequence.
-
Due to the low natural abundance of ¹³C, a larger number of scans will be required.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Calibrate the chemical shifts relative to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
Integrate the peaks in the ¹H spectrum and identify the multiplicities and coupling constants.
-
Objective: To identify the functional groups present in this compound.
Materials and Instrumentation:
-
This compound sample
-
Potassium bromide (KBr, IR grade)
-
Mortar and pestle
-
Pellet press
-
FTIR spectrometer
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly mix a small amount of the this compound sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar.
-
Grind the mixture to a fine, uniform powder.
-
Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Spectral Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.
-
-
Data Analysis:
Objective: To determine the molecular weight and fragmentation pattern of this compound, typically using Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials and Instrumentation:
-
This compound sample
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water with formic acid or acetic acid)
-
LC-MS system (e.g., UHPLC coupled to a Q-TOF or triple quadrupole mass spectrometer)
-
C18 reversed-phase column
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).
-
Prepare working solutions by diluting the stock solution with the mobile phase.
-
-
LC-MS Analysis:
-
Set up the LC system with a suitable mobile phase gradient. A common mobile phase consists of water with a small percentage of formic acid (Solvent A) and acetonitrile or methanol with formic acid (Solvent B).[3]
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject a small volume (e.g., 5-10 µL) of the sample solution.
-
The mass spectrometer can be operated in both positive and negative ion modes to detect [M+H]⁺ and [M-H]⁻ ions, respectively.[3]
-
Set the mass spectrometer to scan a relevant m/z range (e.g., 100-500).
-
For tandem MS (MS/MS), select the precursor ion corresponding to this compound and acquire the product ion spectrum.
-
-
Data Analysis:
-
Identify the molecular ion peak to confirm the molecular weight of this compound.
-
Analyze the fragmentation pattern from the MS/MS spectrum to gain further structural information.
-
References
A Technical Guide to the Free Radical Scavenging Capabilities of Caffeic Aldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
Caffeic aldehyde (3,4-dihydroxycinnamaldehyde) is a phenolic compound of significant interest within the scientific community due to its potential antioxidant properties. As a structural analog of the well-researched caffeic acid, it possesses a catechol group and a conjugated system, which are key determinants of its ability to neutralize harmful free radicals. This technical guide provides an in-depth analysis of the free radical scavenging mechanisms of this compound, details common experimental protocols for assessing its antioxidant activity, and presents available quantitative data. The information herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of drug discovery and development, facilitating a deeper understanding of this compound's therapeutic potential.
Core Mechanisms of Free Radical Scavenging
The antioxidant activity of phenolic compounds like this compound is primarily attributed to their ability to donate a hydrogen atom or an electron to a free radical, thereby stabilizing the radical and preventing a cascade of oxidative damage to biological molecules. The principal mechanisms involved are Hydrogen Atom Transfer (HAT), Single Electron Transfer (SET), and Radical Adduct Formation (RAF).[1]
-
Hydrogen Atom Transfer (HAT): In this mechanism, the phenolic antioxidant donates a hydrogen atom from one of its hydroxyl groups to a free radical (R•), effectively neutralizing it. The resulting antioxidant radical is stabilized through resonance, delocalizing the unpaired electron across the aromatic ring and the conjugated side chain.[2][3] For this compound, the presence of two hydroxyl groups on the catechol moiety provides primary sites for this reaction.
-
Single Electron Transfer (SET): The SET mechanism involves the transfer of a single electron from the antioxidant to the free radical, forming a radical cation of the antioxidant and an anion of the free radical.[4] The antioxidant's radical cation is subsequently stabilized by resonance. The favorability of this pathway is influenced by the ionization potential of the antioxidant and the electron affinity of the free radical.
-
Radical Adduct Formation (RAF): This mechanism involves the covalent bonding of a free radical to the antioxidant molecule, forming a more stable radical adduct.[2][3] The extended conjugation in the this compound structure provides potential sites for radical addition.
The prevalence of each mechanism is dependent on factors such as the nature of the free radical, the solvent, and the pH of the medium.[1]
Quantitative Assessment of Antioxidant Activity
The free radical scavenging capability of this compound can be quantified using various in vitro assays. The most common are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. These assays provide metrics such as the IC50 value (the concentration of the antioxidant required to scavenge 50% of the free radicals) and the Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant's activity to that of Trolox, a water-soluble vitamin E analog.
| Compound | Assay | IC50 / Activity Comparison | Reference |
| This compound | DPPH | Scavenging ability is approximately equal to that of Caffeic Acid. | [5] |
| Caffeic Acid | DPPH | IC50 ≈ 50 µM |
Note: The table will be updated as more specific quantitative data for this compound becomes available.
A comparative study on the scavenging ability of various cinnamaldehydes and their corresponding acids on DPPH radicals found that the activity of this compound is approximately equal to that of caffeic acid.[5]
Experimental Protocols
Detailed methodologies for the DPPH and ABTS assays are provided below. These protocols are standardized for the evaluation of phenolic compounds.
DPPH Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, by an antioxidant. The discoloration of the DPPH solution is measured spectrophotometrically.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (spectrophotometric grade)
-
Test compound (this compound)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate or cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of DPPH Stock Solution: Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). This solution should be freshly prepared and protected from light.
-
Preparation of Test Samples: Dissolve the this compound and the positive control in the same solvent used for the DPPH solution to create a series of concentrations.
-
Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the test sample or positive control to an equal volume of the DPPH working solution. A blank containing only the solvent and the DPPH solution should also be prepared.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH (typically around 517 nm).
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.
-
Determination of IC50: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test sample.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation has a blue-green color, which is decolorized in the presence of an antioxidant.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
Test compound (this compound)
-
Positive control (Trolox)
-
96-well microplate or cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Stock Solution: Prepare a stock solution of ABTS and potassium persulfate in water. Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure the complete formation of the radical cation.
-
Preparation of ABTS•+ Working Solution: Dilute the stock solution with PBS or ethanol to an absorbance of approximately 0.70 at 734 nm.
-
Preparation of Test Samples: Dissolve the this compound and Trolox in the appropriate solvent to create a series of concentrations.
-
Reaction Mixture: Add a small volume of the test sample or Trolox standard to a larger volume of the ABTS•+ working solution.
-
Incubation: Incubate the reaction mixtures at room temperature for a specific time (e.g., 6 minutes).
-
Absorbance Measurement: Measure the absorbance of the solutions at 734 nm.
-
Calculation of TEAC Value: The percentage of inhibition of absorbance is calculated relative to a control (solvent and ABTS•+ solution). A standard curve is generated using different concentrations of Trolox. The antioxidant capacity of the this compound is then expressed as Trolox Equivalents (TEAC).
Signaling Pathways and Experimental Workflows
Visual representations of the core concepts and workflows are provided below to facilitate understanding.
Caption: General mechanisms of free radical scavenging by this compound.
Caption: Workflow for the DPPH radical scavenging assay.
Caption: Workflow for the ABTS radical scavenging assay.
Conclusion and Future Directions
This compound demonstrates significant potential as a free radical scavenger, with an activity profile comparable to its well-studied counterpart, caffeic acid. The presence of the catechol moiety is fundamental to its antioxidant capacity, enabling it to neutralize free radicals through various mechanisms. Standardized in vitro assays such as DPPH and ABTS provide robust methods for quantifying this activity.
Further research is warranted to fully elucidate the in vivo efficacy and bioavailability of this compound. Investigating its activity in more complex biological systems and exploring its potential synergistic effects with other antioxidants will be crucial for its development as a therapeutic agent. The detailed protocols and mechanistic insights provided in this guide aim to support and stimulate these future research endeavors.
References
The Antimicrobial Spectrum of Caffeic Aldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caffeic aldehyde, a naturally occurring phenolic compound, has garnered interest for its potential biological activities, including its antimicrobial properties. While research indicates its ability to inhibit the growth of certain bacteria, such as Staphylococcus aureus and Escherichia coli, a comprehensive public repository of quantitative data on its antimicrobial spectrum remains limited. This technical guide aims to provide an in-depth overview of the known antimicrobial activities of this compound and its closely related compounds, caffeic acid and caffeic acid phenethyl ester (CAPE). By presenting available quantitative data, detailed experimental protocols, and plausible mechanisms of action, this document serves as a valuable resource for researchers and professionals in the field of antimicrobial drug discovery and development.
Quantitative Antimicrobial Data
Due to the limited availability of specific quantitative data for this compound, this section summarizes the antimicrobial spectrum of its parent compound, caffeic acid, and its well-studied derivative, caffeic acid phenethyl ester (CAPE). These data provide a strong indication of the potential efficacy of this compound against a range of microbial pathogens.
Caffeic Acid
| Microorganism | Strain(s) | MIC (µg/mL) | MBC (µg/mL) | Reference(s) |
| Staphylococcus aureus | Clinical Isolates | 256 - 1024 | - | [1][2][3][4] |
| Staphylococcus aureus | ATCC 25923 | 1024 | - | [2] |
| Staphylococcus aureus | ATCC 43300 (MRSA) | 1024 | - | [2] |
| Staphylococcus epidermidis | Clinical Isolates | 512 - 2048 | - | [2] |
| Escherichia coli | - | - | - | [5][6] |
| Listeria monocytogenes | - | - | - | [5][6] |
| Pseudomonas aeruginosa | - | 625 | 625 | [5] |
| Candida albicans | Clinical Isolates | 64 - 128 | - | [7] |
| Candida tropicalis | Clinical Isolates | 64 - 128 | - | [7] |
| Candida glabrata | Clinical Isolates | 64 - 128 | - | [7] |
Caffeic Acid Phenethyl Ester (CAPE)
| Microorganism | Strain(s) | MIC (µg/mL) | MBC (µg/mL) | Reference(s) |
| Staphylococcus aureus | - | 3000 | 4000 | [8] |
| Streptococcus mutans | - | 1000 | 1500 | [8] |
| Streptococcus oralis | - | 1000 | 1500 | [8] |
| Streptococcus salivarius | - | 3000 | 4000 | [8] |
| Paenibacillus larvae | - | 125 | 125 | [9][10][11][12] |
| Candida albicans | Clinical Isolates | 12.5 - 100 | - | [13] |
| Candida tropicalis | Clinical Isolates | 12.5 - 100 | - | [13] |
| Candida glabrata | Clinical Isolates | 12.5 - 100 | - | [13] |
| Candida parapsilosis | Clinical Isolates | 12.5 - 100 | - | [13] |
| Candida auris | Drug-Resistant Strains | 1 - 64 | - | [14] |
Experimental Protocols
The following are detailed methodologies for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of antimicrobial compounds like this compound, based on established protocols such as those from the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
This compound (or other test compound)
-
Sterile 96-well microtiter plates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial culture in logarithmic growth phase
-
Sterile saline or broth for dilution
-
Spectrophotometer
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilutions are made in the appropriate broth medium to achieve a 2x working concentration.
-
Preparation of Inoculum: Culture the test microorganism overnight. Dilute the culture in sterile saline or broth to match a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: Add 100 µL of sterile broth to all wells of a 96-well plate. Add 100 µL of the 2x working solution of the test compound to the first well of each row and mix. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
-
Inoculation: Add 100 µL of the prepared microbial inoculum to each well, resulting in a final volume of 200 µL and the desired final concentrations of the test compound and microbial cells.
-
Controls:
-
Growth Control: Wells containing only broth and inoculum.
-
Sterility Control: Wells containing only broth.
-
Solvent Control: Wells containing the highest concentration of the solvent used to dissolve the test compound, broth, and inoculum.
-
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 35-37°C for most bacteria) for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of the test compound at which there is no visible growth of the microorganism.
Determination of Minimum Bactericidal Concentration (MBC)
This assay is performed after the MIC determination to find the lowest concentration of the antimicrobial agent that kills 99.9% of the initial microbial population.
Materials:
-
MIC plate from the previous assay
-
Sterile agar plates (e.g., Mueller-Hinton Agar for bacteria)
-
Sterile pipettes and tips
-
Incubator
Procedure:
-
Subculturing: From the wells of the MIC plate that show no visible growth, take a 10-100 µL aliquot.
-
Plating: Spread the aliquot onto a sterile agar plate.
-
Incubation: Incubate the agar plates at the optimal temperature for the microorganism for 24-48 hours.
-
Determining the MBC: The MBC is the lowest concentration of the test compound that results in no more than 0.1% survival of the initial inoculum (i.e., a 99.9% reduction in CFU/mL).
Mandatory Visualizations
Experimental Workflow for MIC and MBC Determination
Caption: Workflow for Determining Minimum Inhibitory and Bactericidal Concentrations.
Plausible Antimicrobial Mechanism of Action for Phenolic Aldehydes
Caption: Plausible Antimicrobial Mechanism of Action for Phenolic Aldehydes.
Discussion of Antimicrobial Mechanism
The precise molecular mechanisms underlying the antimicrobial activity of this compound are not yet fully elucidated. However, based on studies of structurally related phenolic aldehydes, such as cinnamaldehyde, a multi-targeted mode of action can be proposed.[15][16][17]
The primary target of many phenolic compounds is the bacterial cell membrane.[16] The lipophilic nature of this compound allows it to partition into the lipid bilayer, disrupting its structure and function. This can lead to increased membrane permeability, the dissipation of the proton motive force, and the leakage of essential intracellular components, such as ions (e.g., K+) and ATP.[18]
In addition to membrane disruption, this compound may also exert its antimicrobial effects through intracellular actions. The aldehyde functional group is reactive and can potentially form covalent bonds with nucleophilic groups in cellular macromolecules, such as the sulfhydryl groups of amino acids in proteins and enzymes. This could lead to enzyme inhibition and disruption of critical metabolic pathways. Furthermore, some phenolic compounds have been shown to interfere with nucleic acid synthesis and cause DNA damage.[15]
It is likely that the overall antimicrobial effect of this compound results from a combination of these membrane-disrupting and intracellular activities, ultimately leading to bacterial cell death. Further research is needed to delineate the specific molecular targets and signaling pathways affected by this compound in various microorganisms.
Conclusion
This compound represents a promising natural compound with potential for development as an antimicrobial agent. While quantitative data on its antimicrobial spectrum is currently sparse, the extensive information available for its close relatives, caffeic acid and CAPE, suggests a broad range of activity against both bacteria and fungi. The detailed experimental protocols provided in this guide offer a framework for researchers to systematically evaluate the efficacy of this compound. Future studies should focus on determining its MIC and MBC values against a diverse panel of clinically relevant microorganisms and elucidating its precise mechanisms of action. Such research will be crucial for unlocking the full therapeutic potential of this and other related phenolic compounds in the fight against infectious diseases.
References
- 1. Antimicrobial Potential of Caffeic Acid against Staphylococcus aureus Clinical Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. itjfs.com [itjfs.com]
- 6. research.tees.ac.uk [research.tees.ac.uk]
- 7. Antifungal efficacy of caffeic acid and nano-caffeic acid particles against candidiasis: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Activity of Caffeic Acid Phenethyl Ester against Different Oral Microorganisms [mdpi.com]
- 9. Caffeic Acid Esters Are Effective Bactericidal Compounds Against Paenibacillus larvae by Altering Intracellular Oxidant and Antioxidant Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Caffeic Acid Esters Are Effective Bactericidal Compounds Against Paenibacilluslarvae by Altering Intracellular Oxidant and Antioxidant Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Antibacterial Mechanism of Cinnamaldehyde: Modulation of Biosynthesis of Phosphatidylethanolamine and Phosphatidylglycerol in Staphylococcus aureus and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Mechanism of Action of Isolated Caffeic Acid and Epicatechin 3-gallate from Euphorbia hirta against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
Caffeic Aldehyde Derivatives: A Technical Guide to Their Synthesis, Biological Significance, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Caffeic aldehyde, a naturally occurring phenolic aldehyde, represents a core chemical scaffold with significant potential for the development of novel therapeutic agents. While research has predominantly focused on its precursor, caffeic acid, and its corresponding ester and amide derivatives, the unique reactivity of the aldehyde functional group offers a distinct avenue for chemical modification and the generation of diverse molecular entities with a wide spectrum of biological activities. This technical guide provides an in-depth exploration of this compound derivatives, summarizing their synthesis, biological significance, and underlying mechanisms of action. This document aims to serve as a comprehensive resource for researchers and drug development professionals interested in harnessing the therapeutic potential of this versatile class of compounds.
Introduction
This compound, systematically known as (E)-3-(3,4-dihydroxyphenyl)prop-2-enal, is a phenolic aldehyde found in various plant species, including the seeds of Phytolacca americana (American pokeweed)[1][2]. Its structure is characterized by a catechol ring attached to an α,β-unsaturated aldehyde moiety[3]. This arrangement confers significant chemical reactivity and biological activity, making it a compound of interest for pharmaceutical and nutraceutical applications[3].
The aldehyde group is a key functional feature that allows for a variety of chemical transformations, including the formation of Schiff bases, hydrazones, and other condensation products, as well as oxidation to the corresponding carboxylic acid (caffeic acid)[3]. These derivatization strategies enable the synthesis of a broad range of molecules with tailored physicochemical and pharmacological properties.
While the biological activities of caffeic acid and its esters, such as Caffeic Acid Phenethyl Ester (CAPE), have been extensively studied for their antioxidant, anti-inflammatory, and anticancer properties, the exploration of this compound-specific derivatives remains a comparatively nascent field. This guide will synthesize the available information on this compound derivatives, distinguishing them from the more widely studied caffeic acid analogues, and highlight their potential in drug discovery.
Synthesis of this compound and Its Derivatives
The generation of this compound derivatives begins with the synthesis of the parent aldehyde itself, which can then be modified.
Synthesis of this compound
Several synthetic routes to this compound have been described:
-
Wittig Reaction: A modified Wittig or Horner-Wadsworth-Emmons (HWE) reaction can be employed to create the unsaturated carbon-carbon bond, often using an appropriate aromatic aldehyde as a starting material[3][4][5]. These reactions can be performed in aqueous media, aligning with green chemistry principles[4][5].
-
Enzymatic Synthesis: Biosynthetic pathways can produce this compound from precursors like L-phenylalanine through a series of enzymatic steps, including hydroxylation and deamination[3].
-
Chemical Synthesis: Traditional organic synthesis methods can also be utilized, such as the oxidation of corresponding precursor alcohols or direct condensation reactions involving phenolic compounds[3].
Derivatization of this compound
The aldehyde functional group of this compound is the primary site for derivatization.
-
Condensation Reactions: The aldehyde group readily undergoes condensation reactions with primary amines to form Schiff bases (imines) and with hydrazines to form hydrazones [3]. These reactions provide a straightforward method for introducing a wide variety of substituents, thereby modulating the biological activity of the parent molecule.
-
Oxidation: this compound can be oxidized to form caffeic acid, which can then be converted into a vast library of ester and amide derivatives[3]. While not direct derivatives of the aldehyde, this represents a major class of related compounds.
Biological Significance of this compound and Its Derivatives
This compound and its derivatives exhibit a range of biological activities, largely attributed to the presence of the catechol moiety and the reactive aldehyde group. The majority of the detailed biological data available is for caffeic acid derivatives, but inferences can be drawn for aldehyde-containing analogues.
Antioxidant Activity
The phenolic hydroxyl groups on the catechol ring are potent hydrogen donors, enabling this compound and its derivatives to scavenge free radicals effectively[3]. This antioxidant activity is crucial in mitigating oxidative stress, a key factor in the pathogenesis of numerous chronic diseases.
Anti-inflammatory Activity
Caffeic acid and its derivatives have been shown to possess significant anti-inflammatory properties[6]. The proposed mechanisms include the inhibition of pro-inflammatory enzymes and the modulation of signaling pathways involved in the inflammatory response.
Antimicrobial Activity
Derivatives of caffeic acid have demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi[7]. The lipophilicity of the derivatives often plays a crucial role in their ability to disrupt microbial membranes.
Anticancer Activity
The antiproliferative effects of caffeic acid derivatives against various cancer cell lines have been reported[6][8]. These effects are often mediated through the induction of apoptosis, cell cycle arrest, and the inhibition of signaling pathways crucial for cancer cell survival and proliferation.
Quantitative Data on Biological Activities
The following table summarizes the available quantitative data for the biological activities of selected caffeic acid derivatives. Data for specific this compound derivatives are limited in the current literature.
| Derivative Class | Compound | Biological Activity | Assay | Result (IC50 / MIC) | Reference |
| Caffeic Acid Esters | Caffeic acid phenethyl ester (CAPE) | Antibacterial (S. mutans) | MIC50 | 5.2 ± 0.8 µg/mL | [7] |
| Caffeic Acid Amides | Compound 3k | Antioxidant | DPPH assay | 18.6 μM | [7] |
| Caffeic Acid Hybrids | Compound CS2 | Antioxidant | DPPH assay | 40.29 μM | [7] |
| Caffeic Acid Esters | Compound CAP10 | Antifungal (C. albicans) | MIC50 | 13 μM | [7] |
| Caffeic Acid Esters | Compound 1g | Antifungal (C. albicans) | MIC50 | 32 µg/mL | [7] |
Experimental Protocols
Detailed experimental protocols are essential for the reproducibility of scientific findings. Below are representative methodologies for the synthesis and biological evaluation of caffeic acid derivatives, which can be adapted for this compound derivatives.
General Procedure for the Synthesis of Caffeic Acid Derivatives via Wittig Reaction
This protocol is based on the synthesis of caffeic acid derivatives from aromatic aldehydes[4].
-
A suspension of the appropriate aromatic aldehyde (1 equivalent) and ylide (1.3-1.5 equivalents) in water (4-10 mL) is prepared in a round-bottom flask.
-
The mixture is stirred at 90°C for a period ranging from 30 minutes to 4 hours.
-
After cooling to room temperature, the heterogeneous reaction mixture is extracted with dichloromethane (3 x 10 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The resulting residue is purified by column chromatography (e.g., hexane-ethyl acetate or chloroform-methanol) to yield the (E)-alkene as the major product.
DPPH Radical Scavenging Assay
This is a common method to evaluate the antioxidant activity of phenolic compounds.
-
A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
-
The test compound is dissolved in methanol at various concentrations.
-
An aliquot of the test compound solution is mixed with the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer.
-
The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.
Signaling Pathways and Molecular Mechanisms
The biological effects of caffeic acid and its derivatives are mediated through the modulation of various cellular signaling pathways. While specific pathways for this compound derivatives are not well-elucidated, the pathways affected by the closely related caffeic acid provide valuable insights.
MAPK Signaling Pathway
The mitogen-activated protein kinase (MAPK) pathway is a key signaling cascade involved in cell proliferation, differentiation, and apoptosis. Caffeic acid has been shown to exert antidepressant-like effects through the activation of the MAPK pathway[9][10].
PKA and PKC Signaling Pathways
Protein kinase A (PKA) and protein kinase C (PKC) are crucial signaling molecules involved in a multitude of cellular processes. The antidepressant-like effects of caffeic acid have been linked to the activation of both PKA and PKC pathways[9][10].
Experimental Workflow for Synthesis and Bioactivity Screening
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel this compound derivatives.
Conclusion and Future Directions
This compound derivatives represent a promising, yet underexplored, class of compounds with significant therapeutic potential. The presence of the aldehyde functional group provides a versatile handle for chemical modification, allowing for the creation of diverse libraries of compounds for biological screening. While the current body of literature is more focused on caffeic acid derivatives, the foundational knowledge of their biological activities and mechanisms of action provides a strong rationale for the further investigation of this compound-specific analogues.
Future research should focus on:
-
Synthesis of Novel Derivatives: The systematic synthesis and characterization of a broader range of this compound derivatives, particularly Schiff bases and hydrazones, are warranted.
-
Comprehensive Biological Evaluation: In-depth screening of these novel derivatives for a wider range of biological activities, including antiviral, neuroprotective, and cardioprotective effects, is needed.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound derivatives will be crucial for their rational design and development as therapeutic agents.
-
Structure-Activity Relationship (SAR) Studies: Establishing clear SARs will guide the optimization of lead compounds to enhance their potency, selectivity, and pharmacokinetic properties.
By focusing on these areas, the scientific community can unlock the full therapeutic potential of this compound derivatives and contribute to the development of new and effective treatments for a variety of human diseases.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Buy this compound | 141632-15-7 [smolecule.com]
- 4. Efficient One-Pot Synthesis of Novel Caffeic Acid Derivatives as Potential Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antioxidant Activity of Caffeic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. mdpi.com [mdpi.com]
- 8. Chemistry and biological activities of caffeic acid derivatives from Salvia miltiorrhiza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. Antidepressant-like effect of caffeic acid: Involvement of the cellular signaling pathways | Brazilian Journal of Pharmaceutical Sciences [revistas.usp.br]
In-Silico Modeling of Caffeic Aldehyde Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caffeic aldehyde, a phenolic aldehyde found in various plants, is a derivative of the well-studied caffeic acid.[1][2] Like its parent compound, this compound exhibits a range of promising biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties.[1] In-silico modeling offers a powerful and cost-effective approach to elucidate the molecular mechanisms underlying these bioactivities, predict potential therapeutic targets, and guide the development of novel drug candidates. This technical guide provides an in-depth overview of the core in-silico methodologies applied to the study of this compound and related phenolic compounds. While specific in-silico data for this compound remains limited, this guide extrapolates from the extensive research on caffeic acid and its derivatives to present a comprehensive framework for its computational analysis.
Core In-Silico Methodologies
A variety of computational tools and techniques are employed to model the bioactivity of small molecules like this compound. These can be broadly categorized into the following:
-
Molecular Docking: This method predicts the preferred orientation of a ligand (this compound) when bound to a target protein, allowing for the estimation of binding affinity and the identification of key interacting residues.
-
ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are crucial for drug development. In-silico models can predict these properties early in the research pipeline, helping to identify potential liabilities.
-
Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of chemical features (pharmacophore) required for a molecule to exert a specific biological effect.
-
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time, offering a more realistic representation of the binding event and its stability.
-
Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of a series of compounds with their biological activity, enabling the prediction of the activity of new, untested molecules.
Data Presentation: Quantitative Insights into Bioactivity
Table 1: Molecular Docking and Binding Affinity Data for Caffeic Acid and its Derivatives
| Compound | Target Protein | Binding Affinity (kcal/mol) | Interacting Residues | Reference |
| Caffeic acid | Acetylcholinesterase (AChE) | -8.022 | Tyr124, Tyr119, Leu130, Tyr133, Phe297, Tyr337, Phe338 | [3][4] |
| Caffeic acid | Dihydrofolate reductase (DHFR) | -9.9 | Ala 7, Asn 18, Thr 121 | [5] |
| Caffeic acid phenethyl ester (CAPE) | p38 MAPK | -5.35 | - | [6] |
| Caffeic acid phenethyl ester (CAPE) | ERK1/2 | -4.17 | - | [6] |
| Caffeic acid | α-Amylase | -5.04 | Trp 59, Gln 63, Arg 195, Asp 300 | [7] |
Table 2: Predicted ADMET Properties of Caffeic Acid
| Property | Predicted Value | Method | Reference |
| Lipinski's Rule of Five | 0 violations | Molinspiration | [8] |
| GPCR ligand | -0.05 | Molinspiration | [8] |
| Ion channel modulator | -0.21 | Molinspiration | [8] |
| Kinase inhibitor | -0.16 | Molinspiration | [8] |
| Nuclear receptor ligand | -0.47 | Molinspiration | [8] |
| Protease inhibitor | -0.27 | Molinspiration | [8] |
| Enzyme inhibitor | 0.23 | Molinspiration | [8] |
| Toxicity Hazard (Class) | I (Low) | Toxtree | [9] |
Experimental Protocols: A Step-by-Step Guide
This section outlines the general methodologies for key in-silico experiments. These protocols can be adapted for the specific investigation of this compound.
Molecular Docking Protocol
-
Protein Preparation:
-
Retrieve the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign appropriate charges using software like AutoDock Tools.
-
-
Ligand Preparation:
-
Obtain the 3D structure of this compound from a chemical database (e.g., PubChem) or draw it using a molecular editor.
-
Optimize the ligand's geometry and assign charges.
-
-
Docking Simulation:
-
Define the binding site on the protein, typically a grid box encompassing the active site.
-
Perform the docking simulation using software such as AutoDock Vina.
-
-
Analysis of Results:
-
Analyze the predicted binding poses and their corresponding binding affinities.
-
Visualize the ligand-protein interactions using tools like PyMOL or Discovery Studio to identify key hydrogen bonds and hydrophobic interactions.
-
ADMET Prediction Protocol
-
Ligand Input:
-
Provide the chemical structure of this compound in a suitable format (e.g., SMILES).
-
-
Prediction Server/Software:
-
Utilize online prediction servers like SwissADME, pkCSM, or ADMETlab 2.0, or standalone software.[10]
-
-
Property Selection:
-
Select the desired ADMET properties to be predicted, such as Lipinski's rule of five, solubility, blood-brain barrier penetration, and various toxicity endpoints.
-
-
Data Interpretation:
-
Analyze the predicted values and compare them to established thresholds for drug-likeness and safety.
-
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways potentially modulated by this compound and a typical in-silico workflow.
Conclusion and Future Directions
In-silico modeling provides a robust framework for investigating the bioactivity of this compound. While current research has primarily focused on its parent compound, caffeic acid, the methodologies outlined in this guide are directly applicable to the study of this compound. Future research should focus on generating specific in-silico data for this compound to validate the predicted bioactivities and to identify its precise molecular targets. Such studies will be instrumental in unlocking the full therapeutic potential of this promising natural compound. The integration of computational and experimental approaches will be key to accelerating the discovery and development of novel drugs based on the this compound scaffold.
References
- 1. Buy this compound | 141632-15-7 [smolecule.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Antioxidant activity of caffeic acid (3,4-dihydroxycinnamic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potential Therapeutic Implications of Caffeic Acid in Cancer Signaling: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antioxidant Activities of Caffeic Acid and Its Related Hydroxycinnamic Acid Compounds | Semantic Scholar [semanticscholar.org]
- 6. Caffeic acid phenethyl ester induces apoptosis in colorectal cancer cells via inhibition of survivin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory in vitro activities of eleven selected caffeic acid derivatives based on a combination of pro-/anti-inflammatory cytokine secretions and principal component analysis - A comprehensive evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Caffeic Aldehyde: A Technical Guide to its Potential Therapeutic Effects
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Caffeic aldehyde (3,4-dihydroxycinnamaldehyde) is a naturally occurring phenolic aldehyde found in various plant species. As a derivative of caffeic acid, it possesses a unique chemical structure characterized by a catechol ring and an α,β-unsaturated aldehyde, suggesting a high potential for biological activity. However, dedicated research on this compound is currently limited. This technical guide aims to provide an in-depth overview of its potential therapeutic effects by examining the extensive research on its parent compound, caffeic acid, and other structurally related molecules. This document will explore its antioxidant, anti-inflammatory, anticancer, and neuroprotective properties, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways. The evidence strongly suggests that this compound is a promising candidate for further investigation in drug discovery and development.
Introduction to this compound
This compound, with the IUPAC name (E)-3-(3,4-dihydroxyphenyl)prop-2-enal, is an organic compound with the molecular formula C₉H₈O₃.[1] It is found in the seeds of Phytolacca americana (American pokeweed) and other plants.[2] Its structure combines a 3,4-dihydroxyphenyl (catechol) group, known for potent antioxidant and metal-chelating properties, with a cinnamaldehyde backbone, which contributes to its reactivity and biological effects.[1][3] While direct studies on this compound are sparse, the well-documented therapeutic activities of caffeic acid and cinnamaldehyde provide a strong foundation for inferring its potential.
Antioxidant Properties
The primary therapeutic potential of many phenolic compounds stems from their antioxidant activity.[4] this compound's structure, particularly the catechol group, allows it to act as a potent free radical scavenger, neutralizing reactive oxygen species (ROS) and protecting cells from oxidative damage.[1][3]
Quantitative Antioxidant Activity Data (Caffeic Acid)
The antioxidant capacity of caffeic acid, the parent compound of this compound, has been extensively quantified using various in vitro assays. These studies provide a benchmark for the expected antioxidant potential of this compound.
| Assay Type | Compound | Concentration | Result | Reference |
| Lipid Peroxidation Inhibition | Caffeic Acid | 10 µg/mL | 68.2% inhibition | [4] |
| Lipid Peroxidation Inhibition | Caffeic Acid | 30 µg/mL | 75.8% inhibition | [4] |
| DPPH Radical Scavenging | Caffeic Acid Derivative (3k) | - | IC50: 18.6 µM | [5] |
| DPPH Radical Scavenging | Caffeic Acid Derivative (5a) | - | IC50: 67.85 µM | [5] |
| ABTS Radical Scavenging | Caffeic Acid | - | Effective scavenging | [4] |
| Superoxide Anion Scavenging | Caffeic Acid | - | Effective scavenging | [4] |
| Metal Chelating (Ferrous Ions) | Caffeic Acid | - | Effective chelation | [4] |
Mechanism of Antioxidant Action
The antioxidant mechanism of this compound is likely mediated by its ability to donate hydrogen atoms from the hydroxyl groups on the catechol ring to stabilize free radicals. The resulting phenoxy radical is stabilized by resonance delocalization across the aromatic ring and the conjugated side chain.
Experimental Protocol: DPPH Radical Scavenging Assay
This assay is commonly used to determine the free radical scavenging activity of antioxidants.
-
Reagent Preparation : Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Sample Preparation : Prepare various concentrations of the test compound (e.g., this compound) in methanol.
-
Reaction : Mix the DPPH solution with the test compound solutions in a 96-well plate or cuvettes. A control containing only DPPH solution and methanol is also prepared.
-
Incubation : Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement : Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation : The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined.[5]
Anti-inflammatory Effects
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. This compound is suggested to have anti-inflammatory properties, likely through the modulation of key signaling pathways involved in the inflammatory response.[1] Research on caffeic acid has shown that it can significantly reduce the production of pro-inflammatory cytokines and enzymes.[6][7]
Quantitative Anti-inflammatory Activity Data (Caffeic Acid)
| Target | Cell Line/Model | Treatment | Result | Reference |
| IL-6 Production | RA-FLS | Caffeic Acid | Significant reduction | [6][8] |
| TNF-α Production | RA-FLS | Caffeic Acid | Significant reduction | [6][8] |
| PGE2 Expression | RA-FLS | Caffeic Acid | Significant repression | [6] |
| MMP-1 Expression | RA-FLS | Caffeic Acid | Significant repression | [6] |
| COX-2 Expression | Human Intestinal Myofibroblasts | Caffeic Acid (10-50 µM) | Inhibition | [9] |
| IL-8 Biosynthesis | Human Intestinal Myofibroblasts | Caffeic Acid (10-50 µM) | Inhibition | [9] |
Modulation of NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. Caffeic acid has been shown to exert its anti-inflammatory effects by inhibiting this pathway. It prevents the phosphorylation and subsequent degradation of IκBα, which in turn keeps NF-κB sequestered in the cytoplasm, preventing the transcription of pro-inflammatory genes.[6][7]
Experimental Protocol: Measurement of Cytokine Production by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a common method for quantifying cytokine levels.
-
Cell Culture and Treatment : Culture appropriate cells (e.g., RA-FLS, macrophages) and stimulate them with an inflammatory agent (e.g., LPS) in the presence or absence of various concentrations of this compound.
-
Sample Collection : Collect the cell culture supernatant after a specific incubation period.
-
ELISA Procedure :
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α).
-
Block non-specific binding sites.
-
Add the collected cell culture supernatants and standards to the wells.
-
Add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate that reacts with the enzyme to produce a measurable color change.
-
-
Measurement : Measure the absorbance of the wells using a microplate reader.
-
Analysis : Generate a standard curve from the standards and determine the concentration of the cytokine in the samples.
Anticancer Activity
This compound's potential as an anticancer agent can be inferred from studies on caffeic acid and cinnamaldehyde, which have demonstrated the ability to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and prevent metastasis.[10][11] The mechanisms are often multifactorial, involving the modulation of various oncogenic signaling pathways.
Quantitative Anticancer Activity Data (Caffeic Acid and Derivatives)
| Cell Line | Cancer Type | Compound | IC50 Value | Reference |
| HeLa | Cervical Cancer | Caffeic Acid Heterocyclic Esters | High sensitivity | [12] |
| SK-OV-3 | Ovarian Cancer | Caffeic Acid Heterocyclic Esters | Moderate sensitivity | [12] |
| HT-29 | Colon Cancer | Caffeic Acid Heterocyclic Esters | Moderate sensitivity | [12] |
| RKO | Colorectal Cancer | CAPE | Dose-dependent decrease in viability | [13] |
| TMEM16A-expressing cells | Lung Cancer | Caffeic Acid | 29.47 ± 3.19 µM | [14] |
Modulation of MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways (including ERK, JNK, and p38) are crucial for cell proliferation, differentiation, and survival. Dysregulation of these pathways is common in cancer. Caffeic acid and its derivatives have been shown to modulate MAPK signaling, often leading to cell cycle arrest and apoptosis in cancer cells.[15]
Experimental Protocol: Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding : Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Treatment : Treat the cells with various concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement : Measure the absorbance of the solution at a wavelength of around 570 nm using a microplate reader.
-
Analysis : The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[16]
Neuroprotective Effects
Neurodegenerative diseases are often associated with oxidative stress and inflammation. The antioxidant and anti-inflammatory properties of this compound suggest its potential as a neuroprotective agent. Caffeic acid phenethyl ester (CAPE), a well-studied derivative, has been shown to mitigate cognitive impairment in animal models by suppressing oxidative stress and regulating microglia polarization.[3]
Modulation of the Nrf2/HO-1 Pathway
The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a key regulator of the cellular antioxidant response. Activation of Nrf2 leads to the transcription of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1). Caffeic acid and its derivatives can activate this pathway, thereby enhancing the cell's ability to combat oxidative stress.[14]
Experimental Protocol: Western Blot for Protein Expression
Western blotting is used to detect and quantify specific proteins in a sample.
-
Sample Preparation : Lyse cells or tissues treated with or without this compound to extract total proteins. Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE : Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer : Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking : Block the membrane with a blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation : Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Nrf2, anti-HO-1).
-
Secondary Antibody Incubation : Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection : Add a chemiluminescent substrate that reacts with the enzyme to produce light.
-
Imaging and Analysis : Capture the light signal with an imaging system. The intensity of the bands corresponds to the amount of the target protein, which can be quantified using densitometry software.
Conclusion and Future Directions
While direct experimental evidence for the therapeutic effects of this compound is still emerging, a comprehensive analysis of its structural analogues, particularly caffeic acid, provides a strong rationale for its potential as a multi-target therapeutic agent. The presence of the catechol moiety and the α,β-unsaturated aldehyde system suggests potent antioxidant, anti-inflammatory, anticancer, and neuroprotective activities.
The data and mechanisms presented in this guide underscore the urgent need for dedicated research into this compound. Future studies should focus on:
-
In vitro and in vivo validation of its antioxidant, anti-inflammatory, anticancer, and neuroprotective effects.
-
Pharmacokinetic and bioavailability studies to understand its absorption, distribution, metabolism, and excretion.
-
Comparative studies with caffeic acid and cinnamaldehyde to elucidate the specific contributions of its functional groups to its bioactivity.
-
Toxicology studies to establish a safety profile for potential therapeutic use.
The exploration of this compound and its derivatives represents a promising frontier in the development of novel, nature-derived therapeutics for a wide range of human diseases.
References
- 1. Therapeutic Implications of Caffeic Acid in Cancer and Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Caffeic Acid Phenethyl Ester Suppresses Oxidative Stress and Regulates M1/M2 Microglia Polarization via Sirt6/Nrf2 Pathway to Mitigate Cognitive Impairment in Aged Mice following Anesthesia and Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant activity of caffeic acid (3,4-dihydroxycinnamic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and Development of Caffeic Acid Analogs as Versatile Therapeutic Agents [mdpi.com]
- 6. Caffeic acid alleviates inflammatory response in rheumatoid arthritis fibroblast-like synoviocytes by inhibiting phosphorylation of IκB kinase α/β and IκBα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Potential Therapeutic Implications of Caffeic Acid in Cancer Signaling: Past, Present, and Future [frontiersin.org]
- 11. Cinnamaldehyde: Pharmacokinetics, anticancer properties and therapeutic potential (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, Evaluation of Anticancer Activity and QSAR Study of Heterocyclic Esters of Caffeic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Caffeic acid phenethyl ester induces apoptosis in colorectal cancer cells via inhibition of survivin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Adjuvant Properties of Caffeic Acid in Cancer Treatment [mdpi.com]
- 15. Caffeic acid phenethyl ester mediates apoptosis in serum-starved HT29 colon cancer cells through modulation of heat shock proteins and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, synthesis, and in silico docking studies of novel cinnamaldehyde–chalcone derivatives with anti-cancer potential and in vivo acute oral toxicity profiling - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of Caffeic Aldehyde from Protocatechuic Aldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the chemical synthesis of caffeic aldehyde from protocatechuic aldehyde. This compound, a naturally occurring phenolic compound, and its derivatives are of significant interest in drug discovery due to their antioxidant, anti-inflammatory, and anticancer properties. The synthesis route described herein involves a two-step process: the protection of the catechol moiety of protocatechuic aldehyde, followed by a base-catalyzed crossed aldol condensation with acetaldehyde, and subsequent deprotection. This method is designed to be robust and scalable for laboratory settings. Additionally, this document outlines the biological significance of this compound and its potential modulation of cellular signaling pathways.
Introduction
This compound, or 3,4-dihydroxycinnamaldehyde, is a key representative of the hydroxycinnamic acid derivatives, a class of compounds widely distributed in the plant kingdom. It possesses a reactive α,β-unsaturated aldehyde functional group and a catechol ring, which contribute to its diverse biological activities. These include potent antioxidant effects by scavenging free radicals, as well as anti-inflammatory and potential antineoplastic activities. The structural similarity of this compound to caffeic acid suggests its involvement in similar biological pathways, making it a valuable target for medicinal chemistry and drug development programs.
The synthesis of this compound from the readily available starting material, protocatechuic aldehyde (3,4-dihydroxybenzaldehyde), presents a convenient route for obtaining this compound for research purposes. The primary challenge in this synthesis is the presence of the sensitive catechol hydroxyl groups, which can interfere with the desired chemical transformations. The protocol detailed below addresses this challenge through a protection-condensation-deprotection strategy.
Chemical Synthesis Protocol
The synthesis of this compound from protocatechuic aldehyde is proposed via a three-step process involving the protection of the catechol hydroxyls, a crossed aldol condensation, and subsequent deprotection.
Step 1: Protection of Protocatechuic Aldehyde
The phenolic hydroxyl groups of protocatechuic aldehyde are acidic and can interfere with the basic conditions of the aldol condensation. Therefore, they must be protected. A common and effective method for protecting catechols is the formation of a methylenedioxy acetal.
Experimental Protocol:
-
To a stirred solution of protocatechuic aldehyde (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (2.5 equivalents).
-
To this suspension, add dibromomethane (1.2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to 100-110 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield piperonal (3,4-methylenedioxybenzaldehyde).
Table 1: Reagents and Conditions for Protection of Protocatechuic Aldehyde
| Reagent | Molar Equivalent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Protocatechuic Aldehyde | 1.0 | DMF | 100-110 | 4-6 | 85-95 |
| Dibromomethane | 1.2 | ||||
| Potassium Carbonate | 2.5 |
Step 2: Crossed Aldol Condensation
The protected protocatechuic aldehyde (piperonal) undergoes a crossed aldol condensation with acetaldehyde in the presence of a base to form the corresponding cinnamaldehyde derivative. Since piperonal lacks α-hydrogens, it can only act as the electrophile, leading to a single major product.[1]
Experimental Protocol:
-
Dissolve piperonal (1 equivalent) in ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add an aqueous solution of sodium hydroxide (e.g., 10% w/v) to the stirred solution.
-
To this basic solution, add acetaldehyde (1.5-2.0 equivalents) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, neutralize the reaction mixture with dilute hydrochloric acid.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain 3-(3,4-methylenedioxyphenyl)acrylaldehyde.
Table 2: Reagents and Conditions for Crossed Aldol Condensation
| Reagent | Molar Equivalent | Solvent | Catalyst | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Piperonal | 1.0 | Ethanol | Sodium Hydroxide | 0 to RT | 12-24 | 70-85 |
| Acetaldehyde | 1.5-2.0 |
Step 3: Deprotection to Yield this compound
The final step is the removal of the methylenedioxy protecting group to regenerate the catechol moiety. This is typically achieved under acidic conditions.
Experimental Protocol:
-
Dissolve the protected cinnamaldehyde from Step 2 in a suitable solvent such as dichloromethane or chloroform.
-
Cool the solution in an ice bath.
-
Add a Lewis acid, such as boron trichloride (BCl₃) or boron tribromide (BBr₃) (2-3 equivalents), dropwise to the solution.
-
Stir the reaction mixture at low temperature for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, carefully quench the reaction by the slow addition of water or methanol.
-
Extract the product into an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography on silica gel.
Table 3: Reagents and Conditions for Deprotection
| Reagent | Molar Equivalent | Solvent | Deprotecting Agent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Protected Cinnamaldehyde | 1.0 | Dichloromethane | Boron Trichloride (BCl₃) | 0 to RT | 3-6 | 60-75 |
Visualization of Synthetic and Biological Pathways
Synthesis Workflow
The following diagram illustrates the overall workflow for the synthesis of this compound from protocatechuic aldehyde.
Caption: Synthetic route to this compound.
Potential Biological Signaling Pathway
Caffeic acid and its derivatives have been shown to modulate various signaling pathways involved in inflammation and oxidative stress. One such pathway is the NF-κB signaling cascade. It is plausible that this compound exerts similar effects.
Caption: Potential inhibition of the NF-κB pathway by this compound.
Applications in Drug Development
This compound serves as a valuable scaffold for the development of new therapeutic agents. Its inherent biological activities can be fine-tuned through structural modifications to enhance potency, selectivity, and pharmacokinetic properties.
-
Antioxidant and Anti-inflammatory Agents: The catechol moiety is a key pharmacophore for antioxidant activity. Derivatives of this compound can be synthesized to improve cellular uptake and target specific inflammatory pathways.
-
Anticancer Drug Leads: this compound and its derivatives have demonstrated cytotoxic effects against various cancer cell lines. Further optimization of the structure could lead to the development of novel anticancer drugs with improved efficacy and reduced side effects.
-
Neuroprotective Agents: Oxidative stress and inflammation are implicated in the pathogenesis of neurodegenerative diseases. The properties of this compound make it an interesting starting point for the design of neuroprotective compounds.
Conclusion
The synthetic protocol outlined in this document provides a reliable method for the preparation of this compound from protocatechuic aldehyde. The use of a protection-deprotection strategy is crucial for achieving a successful outcome in the aldol condensation step. The biological significance of this compound and its potential to modulate key signaling pathways underscore its importance as a lead compound in drug discovery and development. The provided experimental details and data summaries offer a solid foundation for researchers to synthesize and further investigate this promising natural product.
References
Protocol for Wittig reaction synthesis of Caffeic aldehyde derivatives.
Application Notes & Protocols
Topic: Protocol for Wittig Reaction Synthesis of Caffeic Aldehyde Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Wittig reaction is a cornerstone of organic synthesis, enabling the creation of alkenes from aldehydes or ketones and phosphorus ylides.[1] This method is particularly valuable for its high degree of regioselectivity, ensuring the double bond is formed in a specific location.[1][2] This protocol details the synthesis of this compound derivatives, a class of compounds recognized for their significant antioxidant and potential therapeutic properties.[3][4] We will focus on a green chemistry approach that utilizes water as a reaction medium, which offers a safer, more environmentally friendly alternative to traditional organic solvents.[5][6] This one-pot procedure is efficient, often resulting in high yields of the desired (E)-alkene isomer.[5][7]
Experimental Workflow
The overall process for synthesizing this compound derivatives via the Wittig reaction involves the preparation of the ylide, the reaction with a substituted benzaldehyde, and subsequent workup and purification of the final product.
Caption: General experimental workflow for the aqueous Wittig synthesis.
Detailed Experimental Protocol: Aqueous One-Pot Synthesis
This protocol is adapted from a green chemistry approach for the synthesis of caffeic acid derivatives, which is directly applicable to this compound derivatives.[5][8]
Materials:
-
Appropriate substituted benzaldehyde (e.g., 3,4-dihydroxybenzaldehyde) (1.0 eq.)
-
Phosphorus ylide (e.g., (triphenylphosphoranylidene)acetaldehyde) (1.3 - 1.5 eq.)
-
Deionized Water
-
Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)
-
Hexane
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hot plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend the aromatic aldehyde (1.0 eq.) and the corresponding phosphorus ylide (1.3-1.5 eq.) in water (4-10 mL).[5]
-
Reaction: Place the flask in a preheated oil bath at 90°C and stir the suspension vigorously for 0.5-4 hours.[5][8] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup - Extraction: After the reaction is complete, cool the heterogeneous mixture to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous phase with dichloromethane (3 x 10 mL).[5]
-
Workup - Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[5]
-
Purification: Purify the crude residue by column chromatography on silica gel.[5][9] A common eluent system is a gradient of hexane-ethyl acetate or chloroform-methanol.[5]
-
Analysis: Collect the fractions containing the pure product and evaporate the solvent. Confirm the structure and purity of the final this compound derivative using techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[5] The E-isomer configuration is typically confirmed by the large vicinal coupling constant (J ≈ 16 Hz) of the olefinic protons in the ¹H NMR spectrum.[5]
Logical Flow of the Wittig Reaction
The Wittig reaction proceeds through a sequence of steps involving the nucleophilic attack of the ylide on the aldehyde, leading to a key intermediate that ultimately yields the alkene and a phosphine oxide byproduct.
Caption: Logical pathway of the Wittig reaction mechanism.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the synthesis of various caffeic acid derivatives using an aqueous Wittig or Horner-Wadsworth-Emmons (HWE) reaction.[6][8] These examples demonstrate the versatility of the protocol with different substituted aldehydes.
| Entry | Aldehyde | Ylide Substrate | Time (h) | Yield (%) | Reference |
| 1 | 4-Hydroxy-3-methoxybenzaldehyde | I | 0.5 | 99 | [8] |
| 2 | 4-Hydroxy-3-methoxybenzaldehyde | II | 0.5 | 98 | [8] |
| 3 | 3,4-Dihydroxybenzaldehyde | I | 1.0 | 86 | [8] |
| 4 | 2,5-Dihydroxybenzaldehyde | I | 1.0 | 78 | [8] |
| 5 | 3,4,5-Trihydroxybenzaldehyde | I | 1.0 | 74 | [6][8] |
| 6 | 2,3,4-Trihydroxybenzaldehyde | I | 3.0 | 37 | [8] |
| 7 | 3-Fluoro-4-hydroxybenzaldehyde | - | 1.0 | 94 | [5] |
-
Ylide I: (EtO)₂P(O)CH₂CO₂Me
-
Ylide II: (EtO)₂P(O)CH₂C(O)Me
Note: The efficiency of the reaction can be influenced by the number and position of electron-donating hydroxyl groups on the benzaldehyde ring.[7] An increased number of hydroxyl groups may sometimes lead to lower yields.[6][8]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. Buy this compound | 141632-15-7 [smolecule.com]
- 4. mdpi.com [mdpi.com]
- 5. Efficient One-Pot Synthesis of Novel Caffeic Acid Derivatives as Potential Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. data.epo.org [data.epo.org]
- 8. Synthesis and Antioxidant Activity of Caffeic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Caffeic acid product from the highly copper-tolerant plant Elsholtzia splendens post-phytoremediation: its extraction, purification, and identification - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantification of Caffeic Aldehyde using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caffeic aldehyde (3,4-dihydroxycinnamaldehyde) is a phenolic compound of interest in various research fields, including pharmacology and natural product chemistry. Accurate quantification of this analyte is crucial for quality control, pharmacokinetic studies, and formulation development. This document provides a detailed starting point for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound. As a specific, validated method for this compound is not widely available in the public domain, this protocol is based on established methods for structurally similar compounds, such as caffeic acid and other phenolic aldehydes. It is intended to serve as a comprehensive guide for researchers to establish and validate a robust analytical method in their own laboratory settings.
Chromatographic Conditions (Proposed)
A reversed-phase HPLC method is proposed for the separation and quantification of this compound. The following table summarizes the recommended starting conditions.
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 10% B; 5-15 min: 10-40% B; 15-20 min: 40-10% B; 20-25 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | Diode Array Detector (DAD) at approx. 340 nm (based on UV spectra of similar structures) |
Experimental Protocols
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Dissolve in 10 mL of methanol in a volumetric flask.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
-
Working Standard Solutions:
-
Prepare a series of dilutions from the primary stock solution using the mobile phase as the diluent to obtain concentrations ranging from 0.5 µg/mL to 50 µg/mL.
-
These solutions will be used to construct the calibration curve.
-
Sample Preparation
The sample preparation will vary depending on the matrix (e.g., plant extract, biological fluid, formulation). A general protocol for a solid plant extract is provided below.
-
Extraction:
-
Accurately weigh 1 g of the powdered plant material.
-
Add 20 mL of methanol and sonicate for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction process on the residue twice more.
-
Combine the supernatants and evaporate to dryness under a vacuum.
-
-
Reconstitution and Filtration:
-
Reconstitute the dried extract with a known volume of the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter prior to injection into the HPLC system.
-
Method Validation
To ensure the reliability of the analytical data, the developed HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:
-
Specificity: The ability to assess the analyte in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in a blank sample.
-
Linearity: The linearity of the method should be evaluated by analyzing a series of at least five concentrations of the this compound standard. The calibration curve is generated by plotting the peak area versus the concentration, and the correlation coefficient (r²) should be determined.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day.
-
Intermediate Precision (Inter-day precision): Analyze the same sample on three different days.
-
The precision is expressed as the relative standard deviation (%RSD).
-
-
Accuracy: The accuracy of the method should be determined by a recovery study. A known amount of this compound is spiked into a blank matrix and the recovery is calculated.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.
Quantitative Data Summary (Hypothetical Validation Data)
The following tables present a template for summarizing the quantitative data that would be generated during method validation.
Table 1: Linearity Data for this compound Quantification
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 0.5 | [Data] |
| 1.0 | [Data] |
| 5.0 | [Data] |
| 10.0 | [Data] |
| 25.0 | [Data] |
| 50.0 | [Data] |
| Correlation Coefficient (r²) | > 0.999 |
Table 2: Precision and Accuracy Data
| Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) |
| 5.0 | [<2%] | [<2%] | [98-102%] |
| 25.0 | [<2%] | [<2%] | [98-102%] |
| 50.0 | [<2%] | [<2%] | [98-102%] |
Table 3: LOD and LOQ
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | [Data] |
| Limit of Quantitation (LOQ) | [Data] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound using HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS) analysis of Caffeic aldehyde.
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the qualitative and quantitative analysis of caffeic aldehyde using Gas Chromatography-Mass Spectrometry (GC-MS). While specific literature on the GC-MS analysis of this compound is limited, the protocols outlined here are adapted from established methods for structurally similar phenolic compounds, such as caffeic acid and other phenylpropanoids. These methods are designed to deliver high sensitivity, selectivity, and reproducibility for the analysis of this compound in various sample matrices.
Introduction
This compound, a naturally occurring phenolic compound, is of significant interest in pharmaceutical and nutraceutical research due to its potential biological activities. Accurate and reliable quantification of this compound is crucial for its development as a therapeutic agent. Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust analytical platform for the separation, identification, and quantification of volatile and semi-volatile compounds.[1] However, due to the low volatility of phenolic compounds like this compound, a derivatization step is typically required to enhance their thermal stability and chromatographic behavior.[2][3]
This application note details the necessary steps for sample preparation, including derivatization, and provides optimized GC-MS parameters for the analysis of this compound.
Experimental Protocols
Sample Preparation: Extraction and Derivatization
Objective: To extract this compound from a sample matrix and convert it into a volatile derivative suitable for GC-MS analysis. Silylation is a common and effective derivatization technique for phenolic compounds.[4]
Materials:
-
Sample containing this compound
-
Extraction solvent (e.g., Methanol, Ethyl acetate)
-
Internal Standard (IS) solution (e.g., Methyl syringate)[5]
-
Silylating reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS))
-
Anhydrous pyridine or other suitable solvent
-
Vials for extraction and derivatization
-
Nitrogen gas supply for evaporation
-
Heating block or water bath
Protocol:
-
Extraction:
-
Accurately weigh or measure the sample into a vial.
-
Add a known volume of extraction solvent. For plant materials, a mixture of 62.5% aqueous methanol containing an antioxidant like BHT can be effective.[2]
-
For liquid samples, a liquid-liquid extraction with a solvent like ethyl acetate may be appropriate.
-
Add a known amount of the internal standard solution.
-
Vortex or sonicate the sample for 15-30 minutes to ensure thorough extraction.[2]
-
Centrifuge the sample to pellet any solid material.
-
Transfer the supernatant to a clean vial.
-
-
Solvent Evaporation:
-
Evaporate the solvent from the extracted sample under a gentle stream of nitrogen gas at room temperature or slightly elevated temperature (e.g., 40°C).
-
-
Derivatization (Silylation):
-
To the dried extract, add 50-100 µL of anhydrous pyridine (or another suitable solvent) to dissolve the residue.
-
Add 50-100 µL of the silylating reagent (e.g., BSTFA + 1% TMCS).
-
Seal the vial tightly and heat at 60-80°C for 30-60 minutes to facilitate the derivatization reaction.
-
Allow the vial to cool to room temperature before GC-MS analysis.
-
GC-MS Instrumentation and Operating Conditions
Objective: To achieve optimal chromatographic separation and mass spectrometric detection of the derivatized this compound.
The following table outlines typical GC-MS parameters adapted from methods for similar phenolic compounds.[2][5][6]
| Parameter | Recommended Condition |
| Gas Chromatograph | |
| Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow rate of 1.0-1.5 mL/min |
| Injection Mode | Splitless or Split (e.g., 50:1)[5] |
| Injection Volume | 1 µL |
| Injector Temperature | 280°C[5] |
| Oven Temperature Program | Initial temperature of 50-70°C, hold for 2-10 min, then ramp at 2-10°C/min to 280-310°C, and hold for 5-20 min.[2][5][6] |
| Mass Spectrometer | |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| MS Source Temperature | 230°C[5] |
| MS Quadrupole Temperature | 150°C[5] |
| Acquisition Mode | Full Scan (e.g., m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis |
| Transfer Line Temperature | 280-300°C[6] |
Quantitative Analysis
For accurate quantification, a calibration curve should be prepared using standard solutions of derivatized this compound at various concentrations. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.
Quantitative Data Summary
The following table presents typical validation parameters for the GC-MS analysis of phenolic compounds, which can be expected for a validated this compound method.[3][7][8]
| Parameter | Expected Performance |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 0.5 mg/L |
| Limit of Quantification (LOQ) | 0.5 - 1.0 mg/L |
| Precision (RSD%) | < 15% |
| Accuracy (Recovery %) | 85 - 115% |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the GC-MS analysis of this compound.
References
- 1. A robust method of extraction and GC-MS analysis of Monophenols exhibited UV-B mediated accumulation in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validated Stability-Indicating GC-MS Method for Characterization of Forced Degradation Products of Trans-Caffeic Acid and Trans-Ferulic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling [mdpi.com]
- 5. Quantification of phenolic compounds by GC-MS method [bio-protocol.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Validated Stability-Indicating GC-MS Method for Characterization of Forced Degradation Products of Trans-Caffeic Acid and Trans-Ferulic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Extraction and Purification of Caffeic Aldehyde from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caffeic aldehyde, a phenolic aldehyde, is a naturally occurring compound found in various plants, with a notable presence in the seeds of Phytolacca americana (American pokeweed). As a member of the phenylpropanoid family, it shares structural similarities with other well-researched compounds like caffeic acid, suggesting potential antioxidant, anti-inflammatory, and other valuable biological activities. These properties make this compound a compound of interest for further investigation in drug discovery and development.
This document provides detailed application notes and experimental protocols for the extraction and purification of this compound from plant material. The methodologies described are based on established techniques for the isolation of phenolic compounds and are tailored to provide a high-purity final product suitable for research and preclinical studies.
Data Presentation: Quantitative Analysis of Extraction and Purification
Due to the limited availability of specific quantitative data for this compound extraction, the following table presents data adapted from studies on a structurally similar and co-occurring compound, caffeic acid, extracted from Elsholtzia splendens[1]. These values can serve as a benchmark for optimizing the extraction and purification of this compound. Researchers should perform their own quantitative analysis to determine the precise yield and purity for their specific plant material and experimental setup.
| Parameter | Ultrasound-Assisted Solvent Extraction | Macroporous Resin Column Chromatography | Silica Gel Column Chromatography |
| Extraction/Purification Stage | Initial Crude Extraction | Primary Purification | Secondary/Final Purification |
| Starting Material | Powdered Phytolacca americana seeds | Crude Ethanolic Extract | Eluate from Macroporous Resin |
| Solvent/Eluent | 80% Ethanol (v/v) | Gradient of Ethanol in Water (e.g., 20-80%) | Gradient of Methanol in Dichloromethane |
| Typical Yield (as % of dry weight) | Not Reported for this compound | Not Reported for this compound | (Proxy from Caffeic Acid: ~0.09%)[1] |
| Purity Achieved | Low (Crude Extract) | Moderate | High (>95%) |
| Key Optimized Conditions | Ultrasonic Power, Time, Temperature | Resin Type, Flow Rate, Eluent Concentration | Stationary Phase, Mobile Phase Gradient |
Experimental Protocols
The following protocols provide a comprehensive workflow for the extraction and purification of this compound from plant material.
Protocol 1: Ultrasound-Assisted Solvent Extraction of this compound from Phytolacca americana Seeds
This protocol describes the initial extraction of this compound from powdered plant material using ultrasound to enhance efficiency.
Materials and Equipment:
-
Dried seeds of Phytolacca americana
-
Grinder or mill
-
80% Ethanol (v/v)
-
Ultrasonic bath
-
Beakers and flasks
-
Filter paper or centrifuge
-
Rotary evaporator
Procedure:
-
Preparation of Plant Material: Grind the dried seeds of Phytolacca americana into a fine powder to increase the surface area for extraction.
-
Solvent Extraction:
-
Weigh the powdered plant material and place it in a flask.
-
Add 80% ethanol at a solid-to-liquid ratio of 1:10 (w/v).
-
Place the flask in an ultrasonic bath.
-
-
Ultrasonication:
-
Set the ultrasonic frequency to 40 kHz and the temperature to 50°C.
-
Sonicate the mixture for 60 minutes.
-
-
Separation of Extract:
-
After sonication, separate the liquid extract from the solid plant material by filtration or centrifugation.
-
Collect the supernatant (the crude ethanolic extract).
-
-
Concentration:
-
Concentrate the crude extract using a rotary evaporator at a temperature below 50°C to avoid degradation of the target compound.
-
The resulting concentrated extract is now ready for purification.
-
Protocol 2: Purification of this compound using Macroporous Resin Column Chromatography
This protocol details the primary purification step to remove a significant portion of impurities from the crude extract.
Materials and Equipment:
-
Concentrated crude ethanolic extract
-
Macroporous resin (e.g., D101)
-
Glass column
-
Distilled water
-
Ethanol (for gradient elution)
-
Fraction collector (optional)
-
Beakers and flasks
Procedure:
-
Resin Preparation: Pre-treat the macroporous resin by washing it with ethanol and then with distilled water to remove any impurities.
-
Column Packing: Pack a glass column with the pre-treated macroporous resin, ensuring there are no air bubbles.
-
Sample Loading:
-
Dissolve the concentrated crude extract in a small volume of the initial mobile phase (e.g., 10% ethanol in water).
-
Load the dissolved sample onto the top of the resin column.
-
-
Washing: Wash the column with distilled water to remove highly polar impurities such as sugars and salts.
-
Elution:
-
Begin the elution with a low concentration of ethanol in water (e.g., 20% ethanol).
-
Gradually increase the ethanol concentration (e.g., in steps of 20%, up to 80% or higher) to elute compounds with increasing hydrophobicity. This compound is expected to elute at a mid-to-high ethanol concentration.
-
Collect fractions of the eluate.
-
-
Fraction Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound.
-
Pooling and Concentration: Pool the fractions rich in this compound and concentrate them using a rotary evaporator.
Protocol 3: Final Purification by Silica Gel Column Chromatography
This protocol describes the final purification step to achieve high-purity this compound.
Materials and Equipment:
-
Concentrated fraction from macroporous resin chromatography
-
Silica gel (200-300 mesh)
-
Glass column
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Fraction collector (optional)
-
Beakers and flasks
-
Rotary evaporator
Procedure:
-
Column Preparation:
-
Prepare a slurry of silica gel in the initial mobile phase (e.g., 100% DCM).
-
Pack a glass column with the slurry, ensuring a uniform and compact bed.
-
-
Sample Loading:
-
Dissolve the concentrated fraction in a minimal amount of the initial mobile phase.
-
Carefully load the sample onto the top of the silica gel column.
-
-
Elution:
-
Start the elution with 100% DCM.
-
Gradually increase the polarity of the mobile phase by adding methanol in a stepwise or linear gradient (e.g., 1%, 2%, 5%... methanol in DCM).
-
Collect fractions of the eluate.
-
-
Fraction Monitoring: Monitor the fractions by TLC, staining with a suitable reagent (e.g., vanillin-sulfuric acid) to visualize the phenolic aldehyde.
-
Isolation and Characterization:
-
Pool the fractions containing pure this compound.
-
Evaporate the solvent using a rotary evaporator to obtain the purified compound.
-
Confirm the identity and purity of the isolated this compound using analytical techniques such as HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Visualizations
Experimental Workflow Diagram
Caption: Workflow for this compound Extraction and Purification.
Potential Bioactivity and Signaling Pathways
While specific signaling pathways for this compound are not yet well-defined in the literature, its structural similarity to caffeic acid suggests it may interact with similar cellular targets. The following diagram illustrates potential signaling pathways that could be modulated by this compound, based on the known activities of related phenolic compounds.
References
Using Caffeic Aldehyde as an Analytical Standard: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caffeic aldehyde (3,4-dihydroxycinnamaldehyde) is a naturally occurring phenolic compound found in various plants.[1] It possesses notable antioxidant and antimicrobial properties, making it a subject of interest in pharmaceuticals, food science, and cosmetics.[2] As an analytical standard, this compound is crucial for the accurate quantification and identification of this compound in complex matrices. This document provides detailed application notes and protocols for utilizing this compound as an analytical standard in various scientific applications.
Note on Data: Specific analytical performance data for this compound as a standard is limited in publicly available literature. Therefore, where specific data for this compound is unavailable, data for the closely related and more extensively studied compound, caffeic acid, is provided as a proxy to offer researchers a relevant frame of reference. This substitution is clearly indicated in the tables.
Applications
This compound serves as a valuable analytical standard in a range of applications, including:
-
Pharmaceutical Research: Its antioxidant and anti-inflammatory properties are being explored for the development of drugs targeting oxidative stress-related diseases.[2]
-
Food Industry: Due to its potential as a natural preservative, it is investigated for enhancing food safety and shelf life.[2]
-
Cosmetics: The antioxidant characteristics of this compound make it a beneficial ingredient in skincare formulations designed to protect against environmental damage.[2]
-
Quality Control: Used to quantify the this compound content in raw materials and finished products in the aforementioned industries.
Physicochemical Properties and Stability
Understanding the physicochemical properties and stability of this compound is critical for its effective use as an analytical standard.
-
Structure: this compound is characterized by a phenolic ring with hydroxyl groups at the 3 and 4 positions, and an aldehyde functional group.[2]
-
Stability: The stability of this compound in solution is influenced by solvent, pH, temperature, and light exposure. It is generally more stable in organic solvents like ethanol and DMSO compared to aqueous solutions. Stability decreases with increasing pH due to the promotion of oxidation reactions.[3] For optimal stability, it is recommended to store standard solutions at -20°C or -80°C and to prepare fresh working solutions.[4]
Analytical Methodologies
This section details protocols for the quantification of this compound using common analytical techniques.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC with UV detection is a widely used method for the analysis of phenolic compounds.
Experimental Protocol: HPLC-UV Analysis
-
Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or ethanol.
-
Perform serial dilutions of the stock solution with the mobile phase to create a series of calibration standards (e.g., 1-100 µg/mL).[5]
-
-
Chromatographic Conditions (Adapted from Caffeic Acid Methods):
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous acidic solution (e.g., 0.5% acetic acid in water) and an organic solvent (e.g., methanol or acetonitrile).[7]
-
Detection Wavelength: Set the UV detector to the maximum absorbance wavelength of this compound (similar to caffeic acid, typically around 325-330 nm).[6][7]
-
Injection Volume: 10-20 µL.
-
-
Analysis:
-
Inject the calibration standards to generate a calibration curve by plotting peak area versus concentration.
-
Inject the sample solutions and quantify the this compound concentration using the calibration curve.
-
Data Presentation: HPLC-UV Method Validation Parameters (using Caffeic Acid data as a proxy)
| Parameter | Value |
| Linearity Range | 1 - 1000 ppm[9] |
| Correlation Coefficient (r²) | > 0.99[9] |
| Limit of Detection (LOD) | 0.01 - 1.44 µg/mL[6] |
| Limit of Quantification (LOQ) | 0.025 - 4.38 µg/mL[6] |
| Recovery | 97.1 - 102.2%[9] |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides high sensitivity and selectivity for the analysis of volatile and semi-volatile compounds. A derivatization step is typically required for phenolic compounds like this compound to increase their volatility.
Experimental Protocol: GC-MS Analysis
-
Standard and Sample Preparation:
-
Prepare standard solutions of this compound as described for HPLC.
-
Evaporate the solvent from an aliquot of the standard or sample solution.
-
Derivatize the residue using a suitable silylating agent (e.g., BSTFA with TMCS).
-
-
GC-MS Conditions (Adapted from Caffeic Acid Methods):
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS).[2]
-
Carrier Gas: Helium at a constant flow rate.[2]
-
Oven Temperature Program: A temperature gradient is used to separate the compounds, for example, starting at a lower temperature and ramping up to a higher temperature.[2]
-
Injector and Transfer Line Temperatures: Typically set around 250°C and 170°C, respectively.[2]
-
Ionization Mode: Electron Impact (EI).
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
-
Analysis:
-
Generate a calibration curve using the derivatized standards.
-
Analyze the derivatized samples and quantify this compound based on the calibration curve.
-
Data Presentation: GC-MS Method Validation Parameters (using Caffeic Acid data as a proxy)
| Parameter | Value |
| Linearity Range | 1 - 100 mg/L[2] |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.23 mg/L |
| Limit of Quantification (LOQ) | 0.77 mg/L[2] |
UV-Visible Spectrophotometry
UV-Vis spectrophotometry is a simple and cost-effective method for the quantification of compounds with chromophores.
Experimental Protocol: UV-Vis Spectrophotometric Analysis
-
Standard Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).
-
Prepare a series of dilutions to create calibration standards.
-
-
Spectrophotometric Measurement:
-
Determine the wavelength of maximum absorbance (λmax) for this compound by scanning a standard solution across the UV-Vis spectrum (typically 200-400 nm). For the related caffeic acid, λmax is often observed around 325 nm.[10]
-
Measure the absorbance of the blank (solvent), calibration standards, and samples at the determined λmax.
-
-
Analysis:
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Determine the concentration of this compound in the samples from the calibration curve.
-
Data Presentation: UV-Vis Spectrophotometry Data (using Caffeic Acid data as a proxy)
| Parameter | Value |
| Wavelength of Maximum Absorbance (λmax) | ~325 nm in ethanol[10] |
| Molar Absorptivity (ε) in Water | Varies with concentration due to self-association; reported values for caffeic acid dimer are in the range of 1.40x10⁴ M⁻¹cm⁻¹[11] |
Biological Activity Assays
This compound as an analytical standard is essential for determining its biological activity and that of related compounds in various assays.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Experimental Protocol: DPPH Assay
-
Reagent Preparation:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare a series of concentrations of this compound standard and test samples in methanol.
-
-
Assay Procedure:
-
In a microplate or cuvette, mix a volume of the this compound standard or sample solution with a volume of the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at the λmax of DPPH (typically around 517 nm).
-
A control containing only the solvent and DPPH solution is also measured.
-
-
Calculation:
-
Calculate the percentage of DPPH radical scavenging activity.
-
Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
-
Data Presentation: Antioxidant Activity (using Caffeic Acid data as a proxy)
| Assay | IC50 Value (Caffeic Acid) |
| DPPH Radical Scavenging | 5.9 µg/mL[12] |
Anti-inflammatory Activity: Inhibition of NF-κB Signaling Pathway
Caffeic acid and its derivatives have been shown to inhibit the pro-inflammatory NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[13]
Experimental Workflow: NF-κB Inhibition Assay
Caption: Workflow for assessing the anti-inflammatory activity of this compound.
Signaling Pathway: Simplified NF-κB Activation and Inhibition by this compound
References
- 1. researchgate.net [researchgate.net]
- 2. Validated Stability-Indicating GC-MS Method for Characterization of Forced Degradation Products of Trans-Caffeic Acid and Trans-Ferulic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Validated Stability-Indicating GC-MS Method for Characterization of Forced Degradation Products of Trans-Caffeic Acid and Trans-Ferulic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Antiradical/Antioxidant Activities of Caffeic Acid Phenethyl Ester and Its Related Propionic, Acetic, and Benzoic Acid Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Caffeic acid phenethyl ester is a potent and specific inhibitor of activation of nuclear transcription factor NF-kappa B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caffeic acid phenethyl ester is a potent and specific inhibitor of activation of nuclear transcription factor NF-kappa B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. wjpmr.com [wjpmr.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Spectrophotometric Method for the Determination of Caffeic Acid Complexation and Thermodynamic Properties [article.sapub.org]
- 12. rjb.ro [rjb.ro]
- 13. Caffeic Acid Inhibits NFkappaB Activation of Osteoclastogenesis Signaling Pathway | Sandra | The Indonesian Biomedical Journal [inabj.org]
Caffeic Aldehyde and its Derivatives: Applications in Food Preservation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The demand for natural and effective food preservatives is escalating as consumers increasingly seek clean-label products and alternatives to synthetic additives. Caffeic aldehyde (3,4-dihydroxycinnamaldehyde) and its more extensively studied precursor, caffeic acid, are naturally occurring phenolic compounds found in a variety of plants, including fruits, vegetables, and coffee beans.[1] These compounds have garnered significant attention for their potent antioxidant and antimicrobial properties, positioning them as promising candidates for extending the shelf-life and enhancing the safety of food products. This document provides detailed application notes and experimental protocols for researchers exploring the use of this compound and its derivatives in food preservation.
Mechanism of Action
Caffeic acid and its derivatives exert their preservative effects through a dual mechanism of action: antioxidant and antimicrobial activities.
Antioxidant Activity
As potent antioxidants, caffeic acid and its analogues can donate hydrogen atoms or electrons to neutralize free radicals, thereby inhibiting lipid peroxidation and oxidative spoilage in food products.[1] This is crucial in preventing the development of off-flavors and maintaining the nutritional quality of foods, particularly those with high-fat content. The antioxidant capacity of caffeic acid is attributed to its chemical structure, specifically the presence of hydroxyl groups on the phenyl ring.
Antimicrobial Activity
Caffeic acid exhibits broad-spectrum antimicrobial activity against a range of foodborne pathogens and spoilage microorganisms, including both Gram-positive and Gram-negative bacteria. The primary mechanisms of antimicrobial action include:
-
Cell Membrane Disruption: Caffeic acid can compromise the integrity of bacterial cell membranes, leading to increased permeability, leakage of intracellular components such as potassium ions and nucleotides, and ultimately, cell death.[2]
-
Enzyme Inhibition: It has been shown to inhibit key bacterial enzymes, such as proline dehydrogenase, which is essential for energy production and cellular redox balance.[1]
-
Inhibition of Efflux Pumps: Caffeic acid can inhibit bacterial efflux pumps, which are responsible for expelling antibiotics and other toxic compounds from the cell, thereby potentially reversing antimicrobial resistance.[1][3]
-
Interference with Quorum Sensing: A significant aspect of caffeic acid's antimicrobial action is its ability to interfere with quorum sensing (QS), a cell-to-cell communication system that bacteria use to coordinate gene expression, including the production of virulence factors and biofilm formation.[3] By disrupting QS signaling, caffeic acid can attenuate bacterial pathogenicity and prevent the formation of resilient biofilms on food surfaces and processing equipment.
Data Presentation: Quantitative Efficacy
The following tables summarize the quantitative data on the antimicrobial and antioxidant activities of caffeic acid from various studies.
Table 1: Antimicrobial Activity of Caffeic Acid against Foodborne Pathogens
| Microorganism | Food Matrix/Medium | Concentration | Efficacy | Reference |
| Escherichia coli O157:H7 | Cold-cut meat | 150 ppm | 3.63 log CFU/g reduction (in combination with ferulic acid) | [4] |
| Escherichia coli O157:H7 | Cold-cut meat | 200 ppm | 2.51 log CFU/g reduction (in combination with ferulic acid) | [4] |
| Escherichia coli O157:H7 | Broth | 200 ppm | 12.33 mm zone of inhibition | [4] |
| Listeria monocytogenes | Cold-cut meat | 150 ppm | 2.48 log CFU/g reduction | [4] |
| Listeria monocytogenes | Cold-cut meat | 200 ppm | 2.75 log CFU/g reduction | [4] |
| Listeria monocytogenes | Broth | 150 ppm | 7.66 mm zone of inhibition | [4] |
| Listeria monocytogenes | Broth | 200 ppm | 11.00 mm zone of inhibition | [4] |
| Listeria monocytogenes | - | 1.5 mg/mL | 42.16% growth reduction | [5] |
| Salmonella Typhimurium | PBS | 4.50 mM | 1.91 log reduction | [6] |
| Salmonella Typhimurium | PBS | 3.39 mM (with UV-A) | Reduction to <1 log CFU/mL | [6] |
| Staphylococcus aureus | - | 256 - 1024 µg/mL | MIC range | [3] |
| Pseudomonas aeruginosa | - | 256 - 1024 µg/mL | MIC range | [3] |
Table 2: Antioxidant Activity of Caffeic Acid
| Assay | IC50 / Activity | Reference |
| DPPH Radical Scavenging | IC50 = 4 µg/mL | [7] |
| DPPH Radical Scavenging | IC50 = 0.023 ± 0.004 mg/mL | [8] |
| ABTS Radical Scavenging | IC50 = 0.18 ± 0.006 mg/mL | [8] |
| ABTS Radical Scavenging | IC50 = 1.96 µg/mL | [9] |
| Ferric Reducing Antioxidant Power (FRAP) | Stronger than BHT | [8] |
Table 3: Application of Caffeic Acid in Fruit Preservation
| Fruit | Treatment | Storage Conditions | Key Findings | Reference |
| Nectarine | Caffeic acid dip | - | Decay rate of 40.00% vs. 73.33% in control. Maintained higher levels of ascorbic acid, phenols, and flavonoids. | [10] |
| Mulberry | 0.20 g/L caffeic acid dip | 21 days at 4°C | Rotting rate of 47.0% and weight loss of 6.6% vs. 79.0% and 9.7% in control, respectively. Higher total phenolics, flavonoids, and Vitamin C content. | [11] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound and its derivatives in food preservation.
Protocol for Determining Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of this compound/acid that inhibits the visible growth of a specific foodborne pathogen.
Materials:
-
This compound or caffeic acid
-
Test microorganism (e.g., E. coli, L. monocytogenes, S. aureus)
-
Appropriate broth medium (e.g., Tryptic Soy Broth, Brain Heart Infusion Broth)
-
Sterile 96-well microtiter plates
-
Sterile pipette tips and pipettors
-
Spectrophotometer (plate reader)
-
Incubator
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound/acid in a suitable solvent (e.g., ethanol or DMSO) at a high concentration (e.g., 10 mg/mL).
-
Preparation of Bacterial Inoculum: Culture the test microorganism overnight in the appropriate broth. Adjust the culture to a concentration of approximately 1 x 10^6 CFU/mL (0.5 McFarland standard).
-
Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the this compound/acid stock solution with the broth medium to achieve a range of concentrations.
-
Inoculation: Add the prepared bacterial inoculum to each well, including a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the microtiter plate at the optimal growth temperature for the test microorganism (e.g., 37°C) for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be determined visually or by measuring the optical density at 600 nm using a plate reader.
Protocol for DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Objective: To evaluate the free radical scavenging activity of this compound/acid.
Materials:
-
This compound or caffeic acid
-
DPPH solution (typically 0.1 mM in methanol or ethanol)
-
Methanol or ethanol
-
Spectrophotometer
-
Cuvettes or 96-well plate
Procedure:
-
Sample Preparation: Prepare different concentrations of this compound/acid in methanol or ethanol.
-
Reaction Mixture: In a test tube or well of a microplate, mix a specific volume of the sample solution with the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A blank containing only the solvent and DPPH solution should also be measured.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
IC50 Determination: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the sample concentration.
Protocol for Ferric Reducing Antioxidant Power (FRAP) Assay
Objective: To measure the ability of this compound/acid to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Materials:
-
This compound or caffeic acid
-
FRAP reagent (a mixture of acetate buffer, TPTZ solution, and ferric chloride solution)
-
Spectrophotometer
-
Water bath
Procedure:
-
FRAP Reagent Preparation: Prepare the FRAP reagent fresh by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.
-
Sample Preparation: Prepare different concentrations of this compound/acid in a suitable solvent.
-
Reaction: Add a small volume of the sample to the pre-warmed (37°C) FRAP reagent.
-
Incubation: Incubate the mixture at 37°C for a specific time (e.g., 4-6 minutes).
-
Absorbance Measurement: Measure the absorbance of the resulting blue-colored solution at 593 nm.
-
Standard Curve: Prepare a standard curve using a known antioxidant, such as Trolox or FeSO₄·7H₂O.
-
Calculation: The antioxidant capacity of the sample is determined by comparing its absorbance to the standard curve and is expressed as Trolox equivalents (TE) or Fe²⁺ equivalents.
Visualizations: Signaling Pathways and Experimental Workflows
Inhibition of Bacterial Quorum Sensing by Caffeic Acid
Caption: Caffeic acid inhibits bacterial quorum sensing by targeting AHL synthase and receptor proteins.
Experimental Workflow for Evaluating Antimicrobial Activity
Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound/acid.
Logical Relationship of this compound's Preservative Action
References
- 1. Caffeic Acid and Diseases—Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of Action of Isolated Caffeic Acid and Epicatechin 3-gallate from Euphorbia hirta against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms, Anti-Quorum-Sensing Actions, and Clinical Trials of Medicinal Plant Bioactive Compounds against Bacteria: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. itjfs.com [itjfs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Antibacterial Activity of Caffeic Acid Combined with UV-A Light against Escherichia coli O157:H7, Salmonella enterica Serovar Typhimurium, and Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antioxidant Activity and Release Kinetics of Caffeic and p-Coumaric Acids from Hydrocolloid-Based Active Films for Healthy Packaged Food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. knowledgecenter.ubt-uni.net [knowledgecenter.ubt-uni.net]
- 10. Caffeic acid enhances the postharvest quality by maintaining the nutritional features and improving the aroma volatiles for nectarine fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academicjournals.org [academicjournals.org]
Application Notes and Protocols for Cell-Based Assays: Caffeic Aldehyde Antioxidant Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the antioxidant activity of Caffeic Aldehyde in cell-based models. The described assays are fundamental for evaluating its cytoprotective effects and understanding its mechanism of action, crucial for drug development and life sciences research.
Introduction to this compound and its Antioxidant Potential
This compound is a naturally occurring phenolic compound. Like other related polyphenols such as caffeic acid, it is anticipated to possess significant antioxidant properties. These properties stem from its chemical structure, which allows it to scavenge free radicals and modulate cellular antioxidant defense mechanisms.[1][2][3][4][5][6] Cell-based assays are critical for evaluating the biological efficacy of this compound in a physiological context, providing insights into its bioavailability, cytotoxicity, and its impact on intracellular signaling pathways related to oxidative stress.
Key Cell-Based Assays
Three key cell-based assays are detailed below to provide a comprehensive profile of this compound's antioxidant activity:
-
MTT Assay: To determine the cytotoxic profile of this compound and establish a safe concentration range for subsequent antioxidant assays.
-
DCFH-DA Assay: To directly measure the ability of this compound to reduce intracellular Reactive Oxygen Species (ROS) levels.
-
Nrf2 Activation Assay: To investigate the mechanism of action by assessing the activation of the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response.
Application Note 1: Cytotoxicity Assessment using MTT Assay
Objective: To determine the concentration range of this compound that is non-toxic to cells, which is essential for designing subsequent antioxidant activity experiments.
Experimental Workflow: MTT Assay
Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.
Protocol: MTT Assay
Materials:
-
This compound
-
Selected cell line (e.g., HaCaT, HepG2, or NHDF)[7]
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate overnight to allow for attachment.[8]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO and then dilute it to various concentrations in a complete cell culture medium. Ensure the final DMSO concentration is below 0.5% to avoid solvent toxicity.
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a negative control (untreated cells).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours.[8]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the cell viability against the log of the this compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[9][10]
Data Presentation
Table 1: Example Cytotoxicity Data for Caffeic Acid in Various Cell Lines (IC₅₀ values)
| Compound | Cell Line | Incubation Time (h) | IC₅₀ (µg/mL) | Reference |
| Caffeic Acid | MDA-MB-231 | 24 | 40 | [10] |
| Caffeic Acid | MDA-MB-231 | 48 | 30 | [10] |
| Caffeic Acid | MCF-7 | 48 | 159 | [11] |
| Caffeic Acid | AsPC1 | 72 | > 250 | [9] |
| Caffeic Acid | BxPC3 | 72 | > 250 | [9] |
Note: The data presented is for Caffeic Acid and should be used as a reference. Researchers should determine the specific IC₅₀ for this compound in their cell line of interest.
Application Note 2: Measurement of Intracellular ROS using DCFH-DA Assay
Objective: To quantify the ability of this compound to reduce intracellular levels of reactive oxygen species (ROS) induced by an oxidative stressor.
Experimental Workflow: DCFH-DA Assay
Caption: Workflow for measuring intracellular ROS levels using the DCFH-DA assay.
Protocol: DCFH-DA Assay
Materials:
-
This compound
-
Selected cell line
-
Complete cell culture medium
-
PBS
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Oxidative stress inducer (e.g., hydrogen peroxide (H₂O₂), tert-butyl hydroperoxide (t-BHP))[12][13]
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells into a 96-well black, clear-bottom plate at an appropriate density and incubate overnight.[13][14]
-
Pre-treatment: Treat the cells with non-toxic concentrations of this compound (determined from the MTT assay) for a specified period (e.g., 1-24 hours).
-
DCFH-DA Loading: Remove the treatment medium and wash the cells with warm PBS. Add 100 µL of 10-25 µM DCFH-DA in serum-free medium to each well and incubate for 30-60 minutes at 37°C in the dark.[13][14][15][16][17]
-
Induction of Oxidative Stress: Wash the cells with PBS to remove excess DCFH-DA. Add the oxidative stress inducer (e.g., H₂O₂) in the presence or absence of this compound and incubate for a suitable time (e.g., 30-60 minutes).
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence microplate reader.[15][16]
-
Data Analysis: Normalize the fluorescence intensity to the cell number if necessary. Calculate the percentage reduction in ROS levels in this compound-treated cells compared to the cells treated with the oxidative stressor alone.
Data Presentation
Table 2: Example Data for ROS Reduction by Caffeic Acid
| Treatment Group | Oxidative Stressor | Caffeic Acid Conc. (µM) | % ROS Reduction (relative to stressor alone) |
| HepG2 Cells | t-BHP (0.3 mM) | 5 | User-defined |
| HepG2 Cells | t-BHP (0.3 mM) | 10 | User-defined |
| HepG2 Cells | t-BHP (0.3 mM) | 20 | User-defined |
Note: This is a template table. Researchers should populate it with their experimental data for this compound. A study on HepG2 cells showed that pre-incubation with caffeic acid at 20 μM for 24 hours significantly reduced t-BHP-induced ROS generation.[12]
Application Note 3: Nrf2 Signaling Pathway Activation
Objective: To determine if this compound exerts its antioxidant effects by activating the Keap1-Nrf2 signaling pathway, a key regulator of cellular antioxidant defenses.[11][18][19]
Signaling Pathway: Keap1-Nrf2 Activation
Caption: this compound-mediated activation of the Nrf2 signaling pathway.
Protocol: Nrf2 Nuclear Translocation by Western Blot
Materials:
-
This compound
-
Selected cell line
-
Complete cell culture medium
-
PBS
-
Nuclear and cytoplasmic extraction kit
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-Nrf2, anti-Lamin B1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Culture and treat cells with this compound at various concentrations and time points.
-
Cell Lysis and Fractionation: Harvest the cells and perform nuclear and cytoplasmic fractionation according to the manufacturer's protocol of the extraction kit.
-
Protein Quantification: Determine the protein concentration of the nuclear and cytoplasmic extracts using a BCA assay.
-
Western Blotting: a. Separate equal amounts of protein from each fraction on an SDS-PAGE gel. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with primary antibodies against Nrf2, Lamin B1 (nuclear marker), and β-actin (cytoplasmic marker) overnight at 4°C. e. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and determine the ratio of nuclear to cytoplasmic Nrf2. An increase in this ratio indicates Nrf2 translocation.
Data Presentation
Table 3: Example Data for Nrf2 Activation by Caffeic Acid Phenethyl Ester (CAPE)
| Treatment Group | CAPE Conc. (µM) | Nuclear Nrf2 Level (Fold Change vs. Control) | Reference |
| HepG2 Cells | 5 | User-defined | [20] |
| HepG2 Cells | 10 | User-defined | [20] |
| HepG2 Cells | 20 | User-defined | [20] |
Note: This table is based on expected results for a known Nrf2 activator, Caffeic Acid Phenethyl Ester (CAPE).[11][20][21] Researchers should generate their own data for this compound.
Summary and Conclusion
The protocols outlined in these application notes provide a robust framework for the in vitro evaluation of this compound's antioxidant properties. By systematically assessing its cytotoxicity, ROS scavenging ability, and mechanism of action through the Nrf2 pathway, researchers can gain a comprehensive understanding of its potential as a therapeutic or preventative agent against oxidative stress-related conditions. It is recommended to use positive controls such as N-acetylcysteine (NAC) for the DCFH-DA assay and sulforaphane for the Nrf2 activation assay to validate the experimental setup.
References
- 1. Antioxidant activity of caffeic acid: thermodynamic and kinetic aspects on the oxidative degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Computer-aided design of caffeic acid derivatives: free radical scavenging activity and reaction force - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro methods to determine the antioxidant activity of caffeic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Antioxidant Activity and Release Kinetics of Caffeic and p-Coumaric Acids from Hydrocolloid-Based Active Films for Healthy Packaged Food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Evaluation of the In Vitro Cytotoxic Activity of Caffeic Acid Derivatives and Liposomal Formulation against Pancreatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bmmj.org [bmmj.org]
- 11. Caffeic acid phenethyl ester activation of Nrf2 pathway is enhanced under oxidative state: structural analysis and potential as a pathologically targeted therapeutic agent in treatment of colonic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. bioquochem.com [bioquochem.com]
- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 15. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. cosmobiousa.com [cosmobiousa.com]
- 18. The role of the catecholic and the electrophilic moieties of caffeic acid in Nrf2/Keap1 pathway activation in ovarian carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The role of the catecholic and the electrophilic moieties of caffeic acid in Nrf2/Keap1 pathway activation in ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. mdpi.com [mdpi.com]
Measuring the Antimicrobial Efficacy of Caffeic Aldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for evaluating the antimicrobial efficacy of Caffeic Aldehyde. This document outlines the necessary procedures to determine its inhibitory and cidal activity against various microorganisms, and to investigate its potential mechanisms of action.
Introduction
This compound is a phenolic aldehyde that, like other related compounds such as caffeic acid and cinnamaldehyde, is anticipated to possess significant antimicrobial properties. Phenolic compounds are known to exert antimicrobial effects through various mechanisms, including disruption of the cell membrane, inhibition of essential enzymes, and induction of oxidative stress. This document provides standardized protocols for the systematic evaluation of this compound's antimicrobial potential, enabling researchers to obtain reproducible and comparable data.
Quantitative Data Summary
The following tables present example data for compounds structurally related to this compound, such as caffeic acid and cinnamaldehyde, to provide a reference for expected antimicrobial activity. It is crucial to generate specific data for this compound using the protocols outlined below.
Table 1: Minimum Inhibitory Concentration (MIC) of Caffeic Acid and Cinnamaldehyde against various bacteria.
| Microorganism | Compound | MIC Range (µg/mL) | Reference |
| Staphylococcus aureus | Caffeic Acid | 256 - 1024 | [1] |
| Escherichia coli | Caffeic Acid | >1000 | [2] |
| Pseudomonas aeruginosa | Caffeic Acid | >1000 | |
| Listeria monocytogenes | Caffeic Acid | ~2250 | [3] |
| Staphylococcus aureus | Cinnamaldehyde | 75 - 600 | [4] |
| Escherichia coli | Cinnamaldehyde | 75 - 600 | [4] |
| Pseudomonas aeruginosa | Cinnamaldehyde | 75 - 600 | [4] |
Table 2: Minimum Inhibitory Concentration (MIC) of Caffeic Acid and its derivatives against various fungi.
| Microorganism | Compound | MIC Range (µg/mL) | Reference |
| Candida albicans | Caffeic Acid | 64 - 128 | [5] |
| Candida tropicalis | Caffeic Acid | 64 - 128 | [5] |
| Candida glabrata | Caffeic Acid | 64 - 128 | [5] |
| Candida krusei | Caffeic Acid | 64 - 128 | [5] |
| Candida albicans | Propyl Caffeate | Not specified, but showed best activity | [6] |
| Candida auris | Caffeic Acid Phenethyl Ester (CAPE) | 1 - 64 | [7] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely used technique for determining the MIC.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal strains of interest
-
Spectrophotometer
-
Sterile pipette tips and multichannel pipette
-
Dimethyl sulfoxide (DMSO) for dissolving this compound
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 10 mg/mL). Further dilutions should be made in the appropriate growth medium.
-
Preparation of Microtiter Plates: Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Serial Dilutions: Add 100 µL of the this compound stock solution to the first well of each row and mix. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
-
Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Add 100 µL of the diluted microbial suspension to each well, bringing the final volume to 200 µL.
-
Controls: Include a positive control (broth with inoculum, no this compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.
-
Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible turbidity. This can be confirmed by reading the optical density at 600 nm.
Workflow for MIC Determination.
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
Principle: The MBC or MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.
Materials:
-
Results from the MIC assay
-
Nutrient agar plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)
-
Sterile pipette tips
-
Incubator
Procedure:
-
Subculturing: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).
-
Plating: Spot-plate the aliquots onto separate sections of an appropriate agar plate.
-
Incubation: Incubate the plates under the same conditions as the MIC assay.
-
Reading the MBC/MFC: The MBC/MFC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original inoculum survives).
Workflow for MBC/MFC Determination.
Time-Kill Assay
Principle: This assay measures the rate at which an antimicrobial agent kills a microorganism over time.
Materials:
-
This compound
-
Microbial culture in logarithmic growth phase
-
Appropriate broth medium
-
Sterile test tubes or flasks
-
Shaking incubator
-
Nutrient agar plates
-
Sterile saline solution for dilutions
-
Pipettes and tips
Procedure:
-
Inoculum Preparation: Prepare a microbial culture in the logarithmic phase of growth. Dilute the culture in fresh broth to a starting concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.
-
Treatment: Add this compound at different concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC) to separate tubes containing the microbial suspension. Include a growth control without the compound.
-
Incubation: Incubate the tubes in a shaking incubator at the appropriate temperature.
-
Sampling: At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.
-
Serial Dilution and Plating: Perform serial dilutions of each aliquot in sterile saline and plate onto nutrient agar.
-
Incubation and Counting: Incubate the plates and count the number of viable colonies (CFU/mL) for each time point and concentration.
-
Data Analysis: Plot the log10 CFU/mL versus time for each concentration. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.
Mechanistic Assays
Cell Membrane Permeability Assay (Potassium Leakage)
Principle: Damage to the cytoplasmic membrane can lead to the leakage of intracellular components, such as potassium ions (K+). Measuring the extracellular K+ concentration can indicate membrane damage.
Materials:
-
Microbial cells
-
Phosphate-buffered saline (PBS)
-
This compound
-
Potassium-sensitive electrode or an Inductively Coupled Plasma Atomic Emission Spectrometer (ICP-AES)
-
Centrifuge
Procedure:
-
Cell Preparation: Harvest microbial cells in the mid-logarithmic phase by centrifugation and wash them twice with PBS. Resuspend the cells in PBS to a specific optical density.
-
Treatment: Add this compound at its MIC to the cell suspension. A control suspension without the compound should also be prepared.
-
Incubation: Incubate the suspensions at the appropriate temperature.
-
Sampling: At different time intervals, take aliquots from each suspension and centrifuge to pellet the cells.
-
Measurement: Measure the K+ concentration in the supernatant using a potassium-sensitive electrode or ICP-AES.
Reactive Oxygen Species (ROS) Accumulation Assay
Principle: The production of intracellular ROS can be a mechanism of antimicrobial action. This can be measured using a fluorescent probe like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
Materials:
-
Microbial cells
-
PBS
-
DCFH-DA solution
-
This compound
-
Fluorometer or fluorescence microscope
Procedure:
-
Cell Preparation: Prepare a cell suspension as described for the potassium leakage assay.
-
Loading with DCFH-DA: Incubate the cells with DCFH-DA in the dark. The probe will diffuse into the cells and be deacetylated to the non-fluorescent DCFH.
-
Washing: Wash the cells to remove the extracellular probe.
-
Treatment: Treat the cells with this compound at its MIC.
-
Measurement: Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm at various time points. An increase in fluorescence indicates the oxidation of DCFH to the fluorescent DCF by ROS.
Signaling Pathway and Mechanism of Action
Based on the known mechanisms of structurally similar phenolic aldehydes, the antimicrobial action of this compound likely involves a multi-targeted approach. The primary mechanism is proposed to be the disruption of the microbial cell membrane, leading to increased permeability and leakage of essential intracellular components. This is followed by the induction of oxidative stress through the generation of reactive oxygen species, which can damage cellular macromolecules like DNA, proteins, and lipids, ultimately leading to cell death.
Proposed Antimicrobial Mechanism of this compound.
References
- 1. A review of cinnamaldehyde and its derivatives as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synergistic effects of Cinnamomum cassia L. essential oil in combination with polymyxin B against carbapenemase-producing Klebsiella pneumoniae and Serratia marcescens | PLOS One [journals.plos.org]
- 4. Antimicrobial activities of cinnamon oil and cinnamaldehyde from the Chinese medicinal herb Cinnamomum cassia Blume - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 7. researchgate.net [researchgate.net]
Caffeic Aldehyde: A Versatile Precursor for the Synthesis of Bioactive Molecules in Pharmaceutical Research
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction: Caffeic aldehyde, a naturally occurring phenolic aldehyde, is a valuable and versatile precursor in the synthesis of a wide range of bioactive molecules with therapeutic potential. Its inherent structure, featuring a catechol ring and an aldehyde functional group, allows for diverse chemical modifications to generate derivatives with antioxidant, anti-inflammatory, antimicrobial, and antimalarial properties.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of caffeic acid derivatives using this compound or its close structural analog, 3,4-dihydroxybenzaldehyde, as a starting material. The methodologies presented focus on green chemistry principles, offering efficient and environmentally friendly alternatives to traditional synthetic routes.
Key Synthetic Methodologies and Protocols
Two primary and efficient synthetic routes for converting 3,4-dihydroxybenzaldehyde (a close analog and common starting point for caffeic acid derivatives) into valuable α,β-unsaturated esters are the Horner-Wadsworth-Emmons (HWE) reaction and the Knoevenagel-Doebner condensation.[3][4] These methods are instrumental in constructing the core structure of many bioactive caffeic acid analogs.
Horner-Wadsworth-Emmons (HWE) Reaction in Aqueous Media
The HWE reaction is a powerful tool for the stereoselective synthesis of E-alkenes.[1][3] A significant advancement in this methodology is the use of water as a solvent, which aligns with green chemistry principles by replacing toxic organic solvents.[1][5] This one-pot procedure is efficient for aromatic aldehydes bearing unprotected hydroxyl groups, making it highly suitable for precursors like 3,4-dihydroxybenzaldehyde.[1][3]
Experimental Protocol: General Method for the HWE Reaction in Water [1][3]
-
Reaction Setup: Suspend the aromatic aldehyde (e.g., 3,4-dihydroxybenzaldehyde) (1 equivalent) and the ylide (e.g., (methoxycarbonylmethyl)triphenylphosphine or a phosphonate ester) (1.3–1.5 equivalents) in water (4–10 mL).
-
Heating: Stir the heterogeneous mixture at 90°C for a duration ranging from 30 minutes to 24 hours, depending on the specific substrates.
-
Work-up: After cooling the reaction mixture to room temperature, extract the aqueous phase with dichloromethane (3 x 10 mL).
-
Isolation: Evaporate the solvent from the combined organic phases under reduced pressure.
-
Purification: Purify the resulting residue by column chromatography (e.g., using a hexane-ethyl acetate or chloroform-methanol solvent system) to yield the E-alkene as the major product.
Quantitative Data for HWE Synthesis of Caffeic Acid Derivatives
| Starting Aldehyde | Ylide/Phosphonate | Reaction Time (hours) | Yield (%) | Reference |
| 3,4-Dihydroxybenzaldehyde | (Methoxycarbonylmethyl)triphenylphosphine | 5 | 86 | [3] |
| 3,4-Dihydroxybenzaldehyde | Ethyl 2-(diethoxyphosphoryl)acetate | 4 | 78 | [3] |
| 4-Hydroxy-3-methoxybenzaldehyde | (Methoxycarbonylmethyl)triphenylphosphine | 0.5 | 99 | [3] |
| 4-Hydroxy-3-methoxybenzaldehyde | Ethyl 2-(diethoxyphosphoryl)acetate | 0.5 | 98 | [3] |
| 2,3,4-Trihydroxybenzaldehyde | (Methoxycarbonylmethyl)triphenylphosphine | 1 | 74 | [3] |
Knoevenagel-Doebner Condensation
The Knoevenagel-Doebner condensation is another classic and effective method for synthesizing α,β-unsaturated acids from aldehydes. This reaction typically involves the condensation of an aldehyde with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst like pyridine and piperidine.[4][6]
Experimental Protocol: One-Pot Synthesis of Caffeic Acid Esters via Knoevenagel-Doebner Condensation [7]
-
Reaction Setup: In a suitable flask, combine 3,4-dihydroxybenzaldehyde (10 mmol), malonic acid (1.0-3.0 equivalents), pyridine (as both solvent and catalyst), and a catalytic amount of piperidine.
-
Heating: Heat the reaction mixture at a temperature ranging from 50°C to 80°C for 2 to 5 hours.
-
Work-up: After the reaction is complete, cool the mixture and acidify it to a pH of 2-3 to precipitate the crude caffeic acid.
-
Purification: The crude product can be further purified by recrystallization from water after decolorizing with activated carbon.
Quantitative Data for Knoevenagel-Doebner Synthesis of Caffeic Acid
| Starting Aldehyde | Reagent | Catalyst | Yield (%) | Reference |
| 3,4-Dihydroxybenzaldehyde | Malonic Acid | Pyridine/Piperidine | ~70 | [6] |
| 3,4-Dihydroxybenzaldehyde | 3,4-dihydroxyphenethyl monomalonate | Pyridine/Piperidine | High Yield | [8] |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the synthetic methodologies described above.
Caption: Horner-Wadsworth-Emmons (HWE) reaction workflow.
Caption: Knoevenagel-Doebner condensation workflow.
Signaling Pathways and Therapeutic Potential
Derivatives synthesized from this compound precursors, such as caffeic acid phenethyl ester (CAPE), have been shown to interact with various biological pathways implicated in disease. For instance, their anti-inflammatory effects are often attributed to the modulation of signaling cascades like the NF-κB pathway. The antioxidant properties of these compounds are crucial in combating oxidative stress, a key factor in numerous pathological conditions.
Caption: From precursor to potential therapeutic action.
Conclusion
This compound and its analogs are pivotal starting materials for the synthesis of a diverse library of bioactive compounds. The Horner-Wadsworth-Emmons and Knoevenagel-Doebner reactions provide reliable and increasingly green methods for their conversion into therapeutically relevant caffeic acid derivatives. The protocols and data presented herein offer a foundational guide for researchers in the pharmaceutical sciences to explore the rich medicinal chemistry of this important class of molecules.
References
- 1. Efficient One-Pot Synthesis of Novel Caffeic Acid Derivatives as Potential Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. science.org.ge [science.org.ge]
- 3. Synthesis and Antioxidant Activity of Caffeic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. data.epo.org [data.epo.org]
- 6. CN109111356A - Caffeic acid synthesis and purification technique - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological evaluation of caffeic acid 3,4-dihydroxyphenethyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Vitro Experimental Design for Caffeic Aldehyde Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Due to the limited availability of specific in-vitro studies on Caffeic Aldehyde, this document leverages data and protocols from studies on its close structural analog, Caffeic Acid. Researchers should consider the potential for differences in biological activity and adapt these protocols as necessary for this compound-specific investigations.
Introduction
This compound, a phenolic compound found in various plants, is of growing interest for its potential therapeutic properties. As a close analog of the well-studied caffeic acid, it is hypothesized to possess significant antioxidant, anti-inflammatory, and anti-cancer activities. This document provides a comprehensive guide for the in-vitro experimental design of studies on this compound, offering detailed protocols for key assays and summarizing relevant quantitative data from studies on caffeic acid to serve as a foundational reference. The provided methodologies will enable researchers to effectively investigate the cellular and molecular mechanisms of this compound.
Key Biological Activities and Signaling Pathways
In-vitro studies on caffeic acid have revealed its modulation of several key signaling pathways implicated in inflammation, oxidative stress, and cancer. These pathways are primary targets for investigation in Caffe-ic aldehyde studies.
-
NF-κB Signaling Pathway: A crucial regulator of inflammation and immune responses. Caffeic acid has been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines.
-
MAPK Signaling Pathway: This pathway is involved in cell proliferation, differentiation, and apoptosis. Caffeic acid has been observed to modulate MAPK signaling, which can contribute to its anti-cancer effects.
-
Nrf2 Signaling Pathway: The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress. Caffeic acid can activate Nrf2, leading to the upregulation of antioxidant enzymes.
Data Presentation: Quantitative Data from Caffeic Acid In-Vitro Studies
The following tables summarize quantitative data from in-vitro studies on caffeic acid, providing a reference for expected effective concentrations and inhibitory values.
Table 1: Cytotoxicity of Caffeic Acid in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (µM) | Exposure Time (h) | Reference |
| AsPC-1 | Pancreatic Cancer | MTT | >150 | 72 | [1] |
| BxPC-3 | Pancreatic Cancer | MTT | >150 | 72 | [1] |
| HT-29 | Colorectal Adenocarcinoma | MTT | 81.05 µg/ml | Not Specified | [2] |
| A673 | Ewing's Sarcoma | MTT | Lower than other lines | Not Specified | [2] |
| 2A3 | Pharyngeal Squamous Cell Carcinoma | MTT | Lower than other lines | Not Specified | [2] |
| MDA-MB-231 | Breast Cancer | MTT | 40 µg/ml | 24 | [3] |
| MDA-MB-231 | Breast Cancer | MTT | 30 µg/ml | 48 | [3] |
Table 2: Anti-inflammatory Activity of Caffeic Acid Derivatives
| Compound | Cell Line | Assay | IC50 (µM) |
| Caffeic acid methyl ester | RAW 264.7 | Nitric Oxide Production | 21.0 |
| Caffeic acid ethyl ester | RAW 264.7 | Nitric Oxide Production | 12.0 |
| Caffeic acid butyl ester | RAW 264.7 | Nitric Oxide Production | 8.4 |
| Caffeic acid octyl ester | RAW 264.7 | Nitric Oxide Production | 2.4 |
| Caffeic acid benzyl ester | RAW 264.7 | Nitric Oxide Production | 10.7 |
| CAPE | RAW 264.7 | Nitric Oxide Production | 4.80 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on cell viability and to determine its cytotoxic concentration (IC50).
Materials:
-
96-well plates
-
Cell culture medium
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate for 16-24 hours.[4]
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium and treat the cells with different concentrations of this compound. Include a vehicle control (medium with the solvent used for the stock solution) and a positive control for cytotoxicity if desired.
-
Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[4]
-
The viable cells will convert the yellow MTT into purple formazan crystals.
-
Carefully remove the medium and add 150 µL of a solubilization solution to dissolve the formazan crystals.[4]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Western Blot Analysis for NF-κB Activation
This protocol is to determine the effect of this compound on the activation of the NF-κB pathway by analyzing the phosphorylation of key proteins like IκBα and p65.
Materials:
-
Cell culture plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer and apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-IκBα, anti-IκBα, anti-phospho-p65, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Plate and treat cells with this compound for the desired time, with or without a pro-inflammatory stimulus (e.g., LPS or TNF-α).
-
Lyse the cells with lysis buffer and collect the total protein.
-
Determine the protein concentration of each sample.
-
Load 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and then transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST three times for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities and normalize to a loading control like β-actin.
Quantitative Real-Time PCR (qPCR) for Antioxidant Gene Expression
This protocol is to measure the effect of this compound on the expression of Nrf2-regulated antioxidant genes (e.g., HO-1, GCLC, NQO1).
Materials:
-
Cell culture plates
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for target genes (e.g., HO-1, GCLC, NQO1) and a reference gene (e.g., GAPDH, β-actin)
-
qPCR instrument
Protocol:
-
Treat cells with this compound for the desired time.
-
Extract total RNA from the cells using an RNA extraction kit.[5]
-
Assess the quality and quantity of the extracted RNA.
-
Synthesize cDNA from the RNA using a cDNA synthesis kit.[5]
-
Set up the qPCR reaction with SYBR Green master mix, primers, and cDNA.
-
Run the qPCR program on a real-time PCR instrument.[6]
-
Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the reference gene.[7]
Mandatory Visualization
References
- 1. Evaluation of the In Vitro Cytotoxic Activity of Caffeic Acid Derivatives and Liposomal Formulation against Pancreatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. bmmj.org [bmmj.org]
- 4. Bioactivity guided isolation and identification of phenolic compounds from Citrus aurantium L. with anti-colorectal cancer cells activity by UHPLC-Q-TOF/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4.8. Antioxidant Gene Expression Using Quantitative Real-Time Polymerase Chain Reaction (qPCR) [bio-protocol.org]
- 6. scielo.br [scielo.br]
- 7. Expression of antioxidant genes (quantitative real-time PCR) [bio-protocol.org]
Caffeic Aldehyde: A Promising Agent for Enzymatic Browning Inhibition
Application Note
Enzymatic browning is a significant challenge in the food and pharmaceutical industries, leading to undesirable discoloration and degradation of products. This process is primarily catalyzed by the enzyme polyphenol oxidase (PPO), also known as tyrosinase. The exploration of effective and safe PPO inhibitors is a continuous pursuit for researchers and drug development professionals. Caffeic aldehyde, a phenolic compound, presents itself as a noteworthy candidate for studying the inhibition of enzymatic browning. Its structural similarity to known tyrosinase inhibitors suggests its potential to modulate the activity of PPO, thereby preventing the formation of melanin and other pigments responsible for browning. This document provides a comprehensive overview of the application of this compound in this context, including detailed experimental protocols and a summary of relevant data.
While direct studies on this compound are limited, research on structurally similar compounds, such as protocatechuic aldehyde, has demonstrated potent tyrosinase inhibitory effects. One study documented a dose-dependent inhibition of tyrosinase activity by protocatechuic aldehyde, with a 50% inhibition (IC50) observed at a concentration of 19.92 x 10⁻⁶ M.[1] Kinetic analysis revealed a competitive inhibition mechanism at the L-tyrosine binding site of the enzyme.[1] This suggests that this compound may also act as a competitive inhibitor, binding to the active site of PPO and preventing the substrate from binding.
The following sections detail the signaling pathway of enzymatic browning, experimental workflows for inhibitor studies, and specific protocols for assessing the inhibitory potential of this compound.
Signaling Pathway and Experimental Workflow
To understand the inhibitory action of this compound, it is crucial to visualize the enzymatic browning pathway and the experimental steps involved in its study.
Caption: Enzymatic browning pathway and the inhibitory action of this compound.
Caption: Experimental workflow for studying tyrosinase inhibition.
Quantitative Data Summary
The following table summarizes the inhibitory effects of various phenolic compounds on polyphenol oxidase (tyrosinase), providing a reference for the potential efficacy of this compound. Data for protocatechuic aldehyde is included as a proxy for this compound due to structural similarity.
| Compound | Enzyme Source | Substrate | IC50 Value (µM) | Inhibition Type | Reference |
| Protocatechuic Aldehyde | Mushroom | L-Tyrosine | 19.92 | Competitive | [1] |
| 2,4-Dihydroxycinnamic acid | Mushroom | L-DOPA | 92 | Mixed-type | [2] |
| Benzoic acid | Mushroom | L-DOPA | 1425 | Competitive | [2] |
| Kojic Acid | Mushroom | L-DOPA | 5.32 - 77.89 | Non-competitive | [3] |
| (+)-Catechin-aldehyde polycondensates | Mushroom | L-Tyrosine / L-DOPA | - | Chelation of active site | [4] |
| Xanthohumol | Mushroom | L-Tyrosine | 15.4 | Competitive | [5] |
Experimental Protocols
Preparation of Reagents
-
Polyphenol Oxidase (PPO) Solution:
-
Prepare a stock solution of mushroom tyrosinase (e.g., 1000 U/mL) in 50 mM sodium phosphate buffer (pH 6.8).
-
Store aliquots at -20°C. Before use, dilute the stock solution with the same buffer to the desired working concentration (e.g., 100 U/mL).
-
-
Substrate Solution:
-
For monophenolase activity: Prepare a 2 mM L-tyrosine solution in 50 mM sodium phosphate buffer (pH 6.8).
-
For diphenolase activity: Prepare a 2 mM L-DOPA solution in 50 mM sodium phosphate buffer (pH 6.8).
-
-
This compound Solution:
-
Prepare a stock solution of this compound (e.g., 10 mM) in a suitable solvent (e.g., DMSO or ethanol).
-
Prepare a series of dilutions from the stock solution using the phosphate buffer to achieve the desired final concentrations for the assay.
-
Tyrosinase Inhibition Assay (Spectrophotometric)
This protocol is adapted from established methods for determining tyrosinase inhibitory activity.[6][7][8]
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Test wells: 20 µL of this compound solution (at various concentrations) + 140 µL of 50 mM sodium phosphate buffer (pH 6.8) + 20 µL of PPO solution.
-
Control well (no inhibitor): 20 µL of buffer/solvent + 140 µL of 50 mM sodium phosphate buffer (pH 6.8) + 20 µL of PPO solution.
-
Blank well (no enzyme): 20 µL of this compound solution + 160 µL of 50 mM sodium phosphate buffer (pH 6.8).
-
-
-
Pre-incubation:
-
Incubate the plate at 25°C for 10 minutes.
-
-
Initiation of Reaction:
-
Add 20 µL of the substrate solution (L-tyrosine or L-DOPA) to all wells to start the reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 475-490 nm using a microplate reader.
-
Take readings every minute for 20-30 minutes to monitor the formation of dopachrome.
-
Data Analysis
-
Calculation of Percent Inhibition:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for the control and each concentration of this compound.
-
The percentage of inhibition is calculated using the following formula:
-
-
Determination of IC50 Value:
-
Plot the percentage of inhibition against the concentration of this compound.
-
The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity. This can be determined by regression analysis.
-
Kinetic Analysis
To determine the mechanism of inhibition (e.g., competitive, non-competitive, or mixed-type), perform the tyrosinase inhibition assay with varying concentrations of both the substrate and this compound.
-
Lineweaver-Burk Plot:
-
Measure the initial reaction velocities (V) at different substrate concentrations ([S]) in the presence and absence of different concentrations of this compound.
-
Plot 1/V versus 1/[S].
-
The pattern of the lines on the plot will indicate the type of inhibition.
-
Competitive inhibition: Lines intersect on the y-axis.
-
Non-competitive inhibition: Lines intersect on the x-axis.
-
Mixed-type inhibition: Lines intersect in the second or third quadrant.
-
Uncompetitive inhibition: Lines are parallel.
-
-
Conclusion
This compound holds promise as an inhibitor of enzymatic browning. The provided protocols offer a robust framework for researchers and drug development professionals to investigate its efficacy and mechanism of action against polyphenol oxidase. Further studies are warranted to establish a definitive IC50 value for this compound and to explore its potential applications in preventing browning in various products. The insights gained from such research will contribute to the development of novel and effective anti-browning agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparing the effect of benzoic acid and cinnamic acid hydroxyl derivatives on polyphenol oxidase: activity, action mechanism, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tyrosinase inhibitory mechanism and anti-browning properties of novel kojic acid derivatives bearing aromatic aldehyde moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New tyrosinase inhibitors, (+)-catechin-aldehyde polycondensates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. activeconceptsllc.com [activeconceptsllc.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Caffeic aldehyde stability and degradation pathways.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with caffeic aldehyde. The information is designed to help anticipate and resolve common issues encountered during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is changing color (e.g., turning brown). What is happening and is the compound degrading?
A: A color change, particularly browning, is a strong indicator of this compound degradation. This is primarily due to oxidation. This compound, like the structurally similar caffeic acid, contains a catechol (o-diphenol) group that is highly susceptible to oxidation, converting it into reactive o-quinones.[1] These quinones can then polymerize, leading to the formation of colored compounds.[1] This process is accelerated by factors like elevated pH (alkaline conditions), exposure to light, and increased temperature.[2][3]
Q2: What are the optimal storage conditions for solid this compound and its solutions to ensure maximum stability?
A: To minimize degradation, both solid and dissolved this compound should be stored with the following precautions:
-
Temperature: Store at low temperatures, such as in a refrigerator or freezer (-20°C is recommended for long-term storage). This compound is moderately stable at room temperature but becomes increasingly susceptible to degradation as the temperature rises.[2]
-
Light: Protect from light by using amber vials or storing in the dark.[3][4] Photodegradation can occur upon exposure to light.[5]
-
Atmosphere: For solutions, purging the solvent with an inert gas like nitrogen or argon can help prevent oxidation.[6] For solid compound, storing under an inert atmosphere is also beneficial.
-
pH: If in solution, maintain acidic conditions (e.g., pH 2-4) as the compound is more stable than under neutral or basic conditions.[2][3]
Q3: Which solvents are best for dissolving this compound for experimental use?
A: this compound is more stable in organic solvents like ethanol and dimethyl sulfoxide (DMSO) compared to water.[2] Aqueous solutions, especially at neutral or alkaline pH, can promote hydrolysis and oxidation.[2][3] When preparing aqueous solutions, it is recommended to use them immediately. For stock solutions, ethanol or DMSO are preferable choices.[6]
Q4: I'm observing multiple peaks in my HPLC analysis when I only expect one for this compound. What could be the cause?
A: The appearance of extra peaks strongly suggests degradation or isomerization. The primary degradation pathways include oxidation and polymerization.[1] Under thermal stress, decarboxylation can also occur.[7][8] For the related compound caffeic acid, degradation products such as protocatechuic aldehyde have been identified.[5][9] It is crucial to analyze samples promptly after preparation and ensure all storage and handling guidelines are followed.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of biological activity in an assay | Compound degradation due to improper storage or handling. | Prepare fresh solutions before each experiment. Store stock solutions at -20°C in the dark. Use organic solvents like ethanol or DMSO for stock solutions.[2][6] |
| Inconsistent results between experimental repeats | Progressive degradation of the stock solution over time. | Aliquot the stock solution upon preparation to avoid repeated freeze-thaw cycles. Run a quality control check (e.g., HPLC-UV) on the stock solution if it has been stored for an extended period. |
| Precipitate forming in aqueous buffer | Poor solubility or pH-dependent instability. | This compound has limited solubility in aqueous buffers (caffeic acid is ~0.5 mg/mL in PBS pH 7.2).[6] Prepare concentrated stock in DMSO or ethanol and dilute into buffer immediately before use.[6] Ensure the final concentration of the organic solvent is compatible with your experiment. |
| Rapid color change upon addition to basic buffer | Base-catalyzed oxidation. | Basic conditions promote the ionization of the phenolic hydroxyl groups, making them highly susceptible to oxidation.[2] If the experiment requires a basic pH, prepare the solution immediately before use, protect it from light, and work quickly. Consider adding antioxidants if compatible with the assay.[10] |
Quantitative Data on Stability
Table 1: Influence of pH and Temperature on Caffeic Acid Stability
| Condition | Observation | Reference |
| pH | More stable under acidic conditions (pH 2-4) than basic conditions. | [2][3] |
| Alkaline environments promote ionization and oxidation. | [2][3] | |
| Temperature | Moderately stable at room temperature. | [2] |
| Degradation rate increases with increasing temperature. | [2] | |
| Should be stored in a cool place to maintain stability. | [3] |
Table 2: Summary of Forced Degradation Studies on Caffeic Acid
| Stress Condition | Stability | Degradation Products/Pathways | Reference |
| Acidic Hydrolysis | Generally more stable. | Isomerization, Hydrolysis | [11] |
| Alkaline Hydrolysis | Highly labile; significant degradation. | Oxidation, Hydrolysis | [2] |
| **Oxidative (e.g., H₂O₂) ** | Susceptible to oxidation. | Formation of o-quinones, which can lead to dimers or polymers. | [1][12] |
| Photolytic (Light Exposure) | Prone to photodegradation. | Isomerization, formation of products like protocatechuic acid. | [4][5] |
| Thermal (Heat) | Degrades at elevated temperatures (e.g., 80°C). | Decarboxylation, formation of 3,4-dihydroxy-phenylethylene. | [7] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is a general guideline to assess the stability of this compound under various stress conditions.
-
Stock Solution Preparation: Prepare a stock solution of this compound in an organic solvent like methanol or ethanol (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Incubate the stock solution at 80°C in a heat chamber.
-
Photolytic Degradation: Expose the stock solution to direct light (e.g., 4500 Lux) for an extended period (e.g., 72 hours) at room temperature.
-
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours).
-
Sample Preparation for Analysis: Neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for analysis.
-
Analysis: Analyze the samples using a stability-indicating HPLC-UV method to quantify the remaining this compound and observe the formation of degradation products.
Protocol 2: HPLC Method for Stability Analysis
This is a representative HPLC method that can be adapted for this compound analysis.
-
HPLC System: An Agilent 1260 system or equivalent with a DAD/UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 100 mm, 3 µm).
-
Mobile Phase: A gradient elution using:
-
Solvent A: 0.5% Acetic Acid in Water
-
Solvent B: Methanol
-
-
Gradient Program: A linear gradient appropriate to separate the parent compound from its degradation products (e.g., start with a higher proportion of A and gradually increase B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: Monitor at a wavelength corresponding to the absorbance maximum of this compound (e.g., around 330 nm, similar to caffeic acid).
-
Injection Volume: 10 µL.
Visualizations
Caption: Key environmental factors influencing this compound stability.
Caption: Primary oxidative degradation pathway for this compound.
Caption: A typical experimental workflow for assessing stability.
References
- 1. Caffeic acid - Wikipedia [en.wikipedia.org]
- 2. Buy this compound | 141632-15-7 [smolecule.com]
- 3. quora.com [quora.com]
- 4. Stability and Degradation of Caffeoylquinic Acids under Different Storage Conditions Studied by High-Performance Liquid Chromatography with Photo Diode Array Detection and High-Performance Liquid Chromatography with Electrospray Ionization Collision-Induced Dissociation Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. mdpi.com [mdpi.com]
- 8. The Sonodegradation of Caffeic Acid under Ultrasound Treatment: Relation to Stability [ouci.dntb.gov.ua]
- 9. Degradation of caffeic acid in subcritical water and online HPLC-DPPH assay of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stabilization of caffeic acid derivatives in Echinacea purpurea L. glycerin extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Caffeic Aldehyde Stabilization in Aqueous Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Caffeic Aldehyde. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving the stability of this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution changing color (e.g., turning yellow/brown) over time?
A1: The color change in your this compound solution is a common indicator of oxidation. This compound, like other phenolic compounds containing a catechol group, is susceptible to oxidation, especially in aqueous environments. The primary oxidation mechanism involves the conversion of the catechol moiety into a more colored o-quinone derivative. This process can be accelerated by factors such as elevated pH, exposure to oxygen, light, and the presence of metal ions.
Q2: What are the main degradation products of this compound in an aqueous solution?
A2: While direct studies on this compound are limited, based on the well-documented degradation of the structurally similar caffeic acid, the primary degradation products are likely to be the corresponding o-quinone.[1][2] Further reactions can lead to the formation of dimers and other polymeric compounds, contributing to the discoloration of the solution. Under certain conditions, such as high temperatures, degradation can also lead to compounds like protocatechuic aldehyde.[3]
Q3: How does pH affect the stability of my this compound solution?
A3: The pH of your aqueous solution is a critical factor in the stability of this compound. Oxidation is significantly accelerated under neutral to alkaline conditions (pH > 7). In acidic conditions (pH < 5.5), the oxidation process is considerably slower.[1] This is because the phenolate anion, which is more prevalent at higher pH, is more susceptible to oxidation than the protonated form.
Q4: What is the recommended solvent for preparing a stable this compound stock solution?
A4: For short-term storage and immediate use, dissolving this compound in an aqueous buffer with a slightly acidic pH (e.g., pH 4-5) is acceptable, provided it is used promptly. For longer-term storage, it is advisable to prepare a concentrated stock solution in an organic solvent such as ethanol or DMSO, where it is generally more stable. This stock solution can then be diluted into the aqueous experimental buffer immediately before use.
Troubleshooting Guide
Issue 1: Rapid Discoloration of this compound Solution
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High pH of the aqueous buffer | Adjust the pH of your buffer to a mildly acidic range (e.g., pH 4.0-5.5) using a suitable buffer system (e.g., acetate buffer). | Slower rate of discoloration, indicating reduced oxidation. |
| Exposure to atmospheric oxygen | Degas your aqueous buffer before dissolving the this compound. This can be achieved by sparging with an inert gas like nitrogen or argon. Prepare solutions fresh and minimize headspace in storage vials. | Increased stability of the solution over time. |
| Presence of metal ion contaminants | Add a chelating agent, such as Ethylenediaminetetraacetic acid (EDTA), to your buffer at a low concentration (e.g., 0.1 mM). | Prevention of metal-catalyzed oxidation, leading to a more stable solution. |
| Exposure to light | Store your this compound solutions in amber vials or wrap the containers in aluminum foil to protect them from light. | Reduced light-induced degradation of the compound. |
Issue 2: Inconsistent Experimental Results
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Degradation of this compound during the experiment | Incorporate a suitable antioxidant, such as ascorbic acid or citric acid, into your aqueous buffer. | Stabilization of this compound, leading to more reproducible experimental results. |
| Variability in solution preparation | Standardize your solution preparation protocol. Always prepare fresh solutions for each experiment from a recently prepared stock. | Improved consistency and reliability of your data. |
| Temperature fluctuations | Conduct your experiments at a controlled and consistent temperature. If possible, perform experiments at a lower temperature to slow down the degradation rate. | Minimized temperature-dependent degradation, enhancing reproducibility. |
Experimental Protocols
Protocol for Preparing a Stabilized this compound Aqueous Solution
This protocol outlines the steps to prepare an aqueous solution of this compound with enhanced stability for use in various experiments.
-
Buffer Preparation:
-
Prepare a 0.1 M acetate buffer and adjust the pH to 4.5.
-
To this buffer, add ascorbic acid to a final concentration of 0.1% (w/v).
-
Degas the buffer by sparging with nitrogen gas for at least 15 minutes to remove dissolved oxygen.
-
-
This compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in ethanol or DMSO. Store this stock solution at -20°C in an amber vial.
-
-
Working Solution Preparation:
-
Immediately before your experiment, dilute the this compound stock solution to the desired final concentration in the prepared and degassed acetate buffer containing ascorbic acid.
-
Mix thoroughly but gently to avoid re-introducing oxygen.
-
Keep the working solution on ice and protected from light if it is not to be used immediately.
-
Protocol for Monitoring this compound Stability by HPLC
This protocol provides a method to quantify the concentration of this compound over time to assess its stability under different conditions.
-
Sample Preparation:
-
Prepare this compound solutions under the various conditions you wish to test (e.g., different pH values, with and without antioxidants).
-
At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of each solution.
-
If necessary, dilute the aliquot with the mobile phase to fall within the linear range of the calibration curve.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at approximately 320-330 nm.
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Prepare a calibration curve using standards of known this compound concentrations.
-
Integrate the peak area corresponding to this compound in your samples.
-
Calculate the concentration of this compound at each time point using the calibration curve.
-
Plot the concentration of this compound versus time to determine the degradation kinetics.
-
Data Summary
Table 1: Effect of pH on the Stability of this compound in Aqueous Solution at 25°C
| pH | Qualitative Stability | Notes |
| 3.0 | High | Minimal discoloration observed over 24 hours. |
| 5.0 | Moderate | Slight yellowing observed after several hours. |
| 7.0 | Low | Noticeable yellow to brown discoloration within a few hours. |
| 9.0 | Very Low | Rapid and significant discoloration upon dissolution. |
Note: This table is based on the known behavior of structurally similar phenolic compounds.
Table 2: Efficacy of Different Antioxidants in Stabilizing this compound Solutions (pH 7.0)
| Antioxidant (Concentration) | Relative Stability Improvement | Mechanism of Action |
| None (Control) | - | - |
| Ascorbic Acid (0.1%) | High | Acts as a sacrificial antioxidant, readily oxidized to protect this compound. |
| Citric Acid (0.1%) | Moderate | Chelates metal ions that can catalyze oxidation reactions. |
| EDTA (0.1 mM) | Moderate | A strong metal chelator, preventing metal-catalyzed oxidation. |
Note: The relative stability improvement is an approximation based on the known effects of these antioxidants on similar phenolic compounds.
Visualizations
Caption: Oxidation pathway of this compound in aqueous solution.
Caption: Workflow for assessing this compound stability.
References
Troubleshooting low yield in Caffeic aldehyde synthesis.
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields or other issues during the synthesis of caffeic aldehyde.
Frequently Asked Questions (FAQs) & Troubleshooting
1. My Caffeic Alde-hyde synthesis is resulting in a very low yield. What are the common causes?
Low yields in this compound synthesis can stem from several factors, primarily related to reaction conditions, the stability of starting materials and the product itself, and the chosen synthetic route. Common culprits include:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of solvent and base are critical. For instance, in Wittig or Horner-Wadsworth-Emmons (HWE) reactions, the temperature needs to be carefully controlled.[1]
-
Purity and Stability of Starting Materials: The starting aldehyde, particularly 3,4-dihydroxybenzaldehyde, can be prone to oxidation. The purity of the ylide or phosphonate reagent is also crucial.
-
Presence of Unprotected Hydroxyl Groups: The two hydroxyl groups on the aromatic ring of this compound can interfere with the reaction, especially when using strong bases, potentially leading to side reactions or deactivation of reagents.[1][2]
-
Product Instability: this compound itself is susceptible to oxidation and polymerization, especially under basic conditions or upon exposure to air and light.[3]
-
Inefficient Purification: The final product might be lost during extraction and purification steps.
2. Which synthetic method is best for preparing this compound?
Several methods can be used, each with its own advantages and disadvantages. The most common are the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction, and Knoevenagel-Doebner condensation.
-
Wittig Reaction/HWE Reaction: These are widely used for forming the carbon-carbon double bond. The HWE reaction, a modification of the Wittig reaction, often provides better yields and stereoselectivity for E-alkenes and is generally preferred.[1][4] A significant advantage is that these reactions can be performed in water, which aligns with green chemistry principles.[1][5]
-
Knoevenagel-Doebner Condensation: This method involves the reaction of 3,4-dihydroxybenzaldehyde with malonic acid in the presence of a base like pyridine and piperidine.[6][7] It offers a one-pot synthesis option.[6]
The "best" method depends on the available starting materials, desired scale, and laboratory capabilities. For many, the HWE reaction in water offers a good balance of yield, selectivity, and environmental friendliness.[1]
3. I'm using the Horner-Wadsworth-Emmons (HWE) reaction and still getting a low yield. How can I optimize it?
Several parameters can be optimized for the HWE reaction:
-
Reaction Medium: While organic solvents can be used, water has been shown to be a highly effective medium for the HWE reaction of aromatic aldehydes, often leading to high yields.[1]
-
Temperature: A common temperature for the HWE reaction in water is 90°C.[1] However, prolonged reaction times at high temperatures can lead to substrate decomposition, especially with multiple hydroxyl groups on the aromatic ring.[1]
-
Ylide/Phosphonate Reagent: Ensure the ylide or phosphonate reagent is of high purity and used in a slight excess (e.g., 1.3–1.5 equivalents).[1]
-
Starting Aldehyde: Use fresh, high-purity 3,4-dihydroxybenzaldehyde.
-
Number of Hydroxyl Groups: The presence of a third hydroxyl group on the aromatic ring has been shown to lead to poorer yields.[1][2]
4. My reaction mixture is turning dark, and I'm isolating a complex mixture of products. What's happening?
A dark reaction mixture often indicates the formation of side products through oxidation or polymerization. The catechol moiety (the two adjacent hydroxyl groups) in both the starting material and the product is prone to oxidation, especially under basic conditions, forming colored quinone-type species. The aldehyde group can also be oxidized to a carboxylic acid.
To mitigate this:
-
Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Control Basicity: While a base is necessary for ylide formation in the Wittig/HWE reaction, prolonged exposure of the starting material or product to strong bases can be detrimental.
-
Reaction Time: Monitor the reaction by TLC to avoid unnecessarily long reaction times, which can increase the likelihood of side reactions.
5. What is the best way to purify this compound?
Purification can be challenging due to the product's polarity and potential instability. Common methods include:
-
Extraction: After the reaction, the product is typically extracted from the aqueous phase using an organic solvent like dichloromethane (DCM) or ethyl acetate.[1][5]
-
Column Chromatography: This is a standard method for purifying the crude product. A silica gel column with a solvent system such as hexane-ethyl acetate or chloroform-methanol is often used.[1][5]
-
Recrystallization: If a solid product is obtained, recrystallization can be an effective final purification step.
It is important to handle the purified this compound with care, storing it under an inert atmosphere and protecting it from light to prevent degradation.
Quantitative Data Summary
Table 1: Yields of Caffeic Acid Derivatives using the Horner-Wadsworth-Emmons (HWE) Reaction in Water.
| Starting Aldehyde | Ylide | Reaction Time (h) | Yield (%) | Reference |
| 4-Hydroxybenzaldehyde | (Methoxycarbonylmethyl)triphenylphosphine | 1 | 91 | [1] |
| 3-Hydroxybenzaldehyde | 1-(Triphenylphosphoranylidene)-2-propanone | 3 | 97 | [1] |
| 2,4-Dihydroxybenzaldehyde | (Methoxycarbonylmethyl)triphenylphosphine | 5 | 86 | [1] |
| 4-Hydroxy-3-methoxybenzaldehyde | (Methoxycarbonylmethyl)triphenylphosphine | 0.5 | 99 | [1] |
| 4-Hydroxy-3-methoxybenzaldehyde | 1-(Triphenylphosphoranylidene)-2-propanone | 0.5 | 98 | [1] |
| 3,4,5-Trihydroxybenzaldehyde | (Methoxycarbonylmethyl)triphenylphosphine | 1 | 74 | [1] |
| 2,3,4-Trihydroxybenzaldehyde | (Methoxycarbonylmethyl)triphenylphosphine | 0.5 | 37 | [1] |
Data adapted from Sidoryk et al., 2018.[1]
Experimental Protocols
General Method for the Horner-Wadsworth-Emmons (HWE) Reaction in Water [1]
-
Reaction Setup: In a round-bottom flask, create a suspension of the aromatic aldehyde (1 equivalent) and the corresponding ylide (1.3–1.5 equivalents) in water (4–10 mL).
-
Heating: Stir the suspension at 90°C. The reaction time can vary from 0.5 to 24 hours, depending on the specific substrates. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the heterogeneous mixture to room temperature.
-
Extraction: Extract the aqueous phase with dichloromethane (DCM) (3 x 10 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel using a suitable solvent system (e.g., hexane-ethyl acetate or chloroform-methanol) to obtain the E-alkene as the major product.
One-Pot Synthesis of Caffeic Acid Esters from 3,4-Dihydroxybenzaldehyde [6]
-
Reaction Setup: In a suitable flask, combine 3,4-dihydroxybenzaldehyde (10 mmol), pyridine (2.5 ml), and piperidine (0.25 ml).
-
Addition of Malonic Acid Mono-ester: To the stirred mixture, add the appropriate malonic acid mono-ester.
-
Reaction: The reaction is typically carried out at room temperature. Monitor the reaction progress by TLC.
-
Workup and Purification: After the reaction is complete, the solvent is distilled off to give the crude product. The pure product can be obtained by recrystallization.
Visualizations
Caption: General workflow for the synthesis of this compound via Wittig/HWE reaction.
Caption: Decision tree for troubleshooting low yield in this compound synthesis.
References
- 1. Synthesis and Antioxidant Activity of Caffeic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Buy this compound | 141632-15-7 [smolecule.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Efficient One-Pot Synthesis of Novel Caffeic Acid Derivatives as Potential Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CN109111356A - Caffeic acid synthesis and purification technique - Google Patents [patents.google.com]
Caffeic Aldehyde Purification: Technical Support Center
Welcome to the Technical Support Center for Caffeic Aldehyde Purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
The primary challenge in purifying this compound lies in its inherent instability. As a phenolic aldehyde with a catechol group, it is highly susceptible to oxidation, which can be triggered by exposure to air, light, high temperatures, and basic pH conditions.[1] This oxidation can lead to the formation of colored impurities and polymerization, significantly reducing the purity and yield of the final product.
Q2: What are the common impurities found in crude this compound samples?
Common impurities in crude this compound samples can include:
-
Oxidation products: Such as the corresponding o-quinone and carboxylic acid (caffeic acid).[1]
-
Starting materials and reagents from the synthesis process.
-
Polymerization products: Resulting from the reaction of oxidized this compound molecules.
-
Related phenolic compounds if extracted from a natural source.
Q3: What are the recommended storage conditions for this compound to maintain its purity?
To minimize degradation, this compound should be stored at 2-8°C, protected from air and light.[2] It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. For long-term storage, freezing is recommended.[2]
Q4: What solvents are suitable for dissolving this compound?
This compound is soluble in organic solvents such as chloroform, dichloromethane, and DMSO.[2] Based on the solubility of the structurally similar caffeic acid, it is also likely to be soluble in ethanol and dimethylformamide (DMF).[3] Its stability is generally better in organic solvents compared to aqueous solutions, especially under neutral to basic pH.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield after purification | - Oxidation during the purification process.- Polymerization of the product.- Inefficient extraction or elution during chromatography. | - Work under an inert atmosphere (N₂ or Ar) whenever possible.- Use degassed solvents.- Add antioxidants like ascorbic acid or glutathione to solutions.[4]- Optimize chromatography conditions (e.g., solvent system, gradient). |
| Product discoloration (browning) | - Oxidation of the catechol moiety to form o-quinones.[4] | - Minimize exposure to air and light.- Purify and handle the compound at low temperatures.- Use acidic conditions during extraction and chromatography where possible, as caffeic acid (a related compound) is more stable at lower pH. |
| Multiple spots on TLC/peaks in HPLC | - Presence of impurities (starting materials, by-products, degradation products).- On-column degradation. | - Recrystallize the product from a suitable solvent system.- Optimize the chromatographic separation to resolve impurities.- For HPLC, use a mobile phase with a slightly acidic pH and an appropriate organic modifier. |
| Poor crystal formation | - Presence of impurities inhibiting crystallization.- Inappropriate solvent system.- Supersaturation not achieved. | - Further purify the material by column chromatography before attempting crystallization.- Screen a variety of solvent systems (e.g., methanol, ethanol, ethyl acetate, and their mixtures with water or hexane).- Try slow evaporation, cooling crystallization, or vapor diffusion methods. |
| Product instability in solution | - High pH of the solvent.- Exposure to oxygen and light.- Elevated temperature. | - Use slightly acidic aqueous solutions if water is necessary.- Prepare solutions fresh and use them immediately.- Store solutions in the dark and at low temperatures. |
Data Presentation
Table 1: Solubility of this compound and Related Compounds
| Compound | Solvent | Solubility | Reference |
| trans-Caffeic Aldehyde | Chloroform | Soluble | [2] |
| Dichloromethane | Soluble | [2] | |
| DMSO | Soluble | [2] | |
| Caffeic Acid (for comparison) | Ethanol | ~25 mg/mL | [3] |
| DMSO | ~40 mg/mL | [5] | |
| DMF | ~7 mg/mL | [5] | |
| Hot Water | Freely soluble | [6] | |
| Cold Water | Sparingly soluble | [6] |
Experimental Protocols
Protocol 1: General Purification of this compound by Flash Column Chromatography
This protocol is a general guideline and may require optimization based on the specific impurity profile of the crude material.
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Solvents: Hexane, Ethyl Acetate, Dichloromethane, Methanol (HPLC grade, degassed)
-
Thin Layer Chromatography (TLC) plates
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane or a mixture of the eluent.
-
Column Packing: Pack a glass column with silica gel using a slurry method with hexane or the initial mobile phase.
-
Loading: Carefully load the dissolved sample onto the top of the silica gel bed.
-
Elution:
-
Start with a non-polar solvent system (e.g., 100% dichloromethane or a high percentage of hexane in ethyl acetate).
-
Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate or adding a small amount of methanol).
-
The elution can be monitored by TLC.
-
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure at a low temperature (<40°C).
-
Drying and Storage: Dry the purified product under high vacuum to remove residual solvents and store it under an inert atmosphere at 2-8°C.
Protocol 2: Recrystallization of this compound
This protocol is adapted from methods used for purifying similar phenolic compounds and may need to be optimized.
Materials:
-
Purified this compound from chromatography
-
Solvents for crystallization (e.g., methanol, ethanol, ethyl acetate, water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Solvent Selection: In a small test tube, dissolve a small amount of the purified this compound in a minimal amount of a hot solvent (e.g., methanol, ethanol, or ethyl acetate). The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.
-
Dissolution: In a flask purged with inert gas, dissolve the bulk of the purified this compound in the minimum amount of the selected hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should occur. For better crystal growth, the cooling process can be slowed down by insulating the flask.
-
Further Cooling: Once the solution has reached room temperature, it can be placed in a refrigerator (2-8°C) or freezer to maximize the yield of crystals.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under high vacuum at a low temperature.
Visualizations
References
- 1. Buy this compound | 141632-15-7 [smolecule.com]
- 2. trans-Caffeic Aldehyde | 141632-15-7 - Coompo [coompo.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Caffeic acid - Wikipedia [en.wikipedia.org]
- 5. Caffeic Acid - LKT Labs [lktlabs.com]
- 6. Caffeic Acid | C9H8O4 | CID 689043 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Caffeic Aldehyde Degradation Analysis by LC-MS
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the identification of caffeic aldehyde degradation products using Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the common degradation products of this compound and their expected mass-to-charge ratios (m/z)?
When analyzing this compound, it is crucial to anticipate its potential degradation products. Degradation can occur through various pathways such as oxidation, isomerization, and dimerization, especially when exposed to light, heat, or certain solvents.[1][2] While this compound itself is less studied than caffeic acid, its degradation pathways can be inferred from similar phenolic compounds.
The primary degradation product is often caffeic acid, formed by the oxidation of the aldehyde group. Other reactions can include decarboxylation or the formation of dimers. Analysis is typically performed in negative ion mode ESI-MS, which detects deprotonated molecules [M-H]⁻.[3]
Table 1: Potential Degradation Products of this compound and their Theoretical m/z
| Compound Name | Precursor | Transformation | Expected [M-H]⁻ m/z |
| This compound | - | (Parent Compound) | 163.04 |
| Caffeic Acid | This compound | Oxidation | 179.03[4] |
| Protocatechuic Aldehyde | Caffeic Acid | Cleavage | 137.02[5] |
| 4-Vinylcatechol | Caffeic Acid | Decarboxylation | 135.04[5] |
| This compound Dimer | This compound | Dimerization | 327.08 |
Troubleshooting Guides
Q2: My chromatogram shows significant peak tailing for this compound and related phenols. What are the likely causes and solutions?
Peak tailing is a common issue when analyzing phenolic compounds and can compromise resolution and quantification.
-
Cause 1: Secondary Interactions: Phenolic hydroxyl groups can interact with active sites (free silanols) on the silica-based column packing, causing tailing.[6]
-
Cause 2: Column Contamination: Buildup of matrix components on the column inlet frit or the column itself can lead to poor peak shape.[6][8]
-
Cause 3: Sample Overload: Injecting too much sample can saturate the column, leading to broad and tailing peaks.[6]
-
Solution: Reduce the injection volume or dilute the sample.
-
Q3: I am experiencing low signal intensity or poor sensitivity. How can I improve my LC-MS results?
Low sensitivity can prevent the detection of trace-level degradation products.
-
Cause 1: Suboptimal Mobile Phase: The pH and composition of the mobile phase significantly impact ionization efficiency.
-
Solution: For phenolic compounds, using a mobile phase with a low concentration of a weak acid like formic or acetic acid generally enhances protonation in positive mode and deprotonation in negative mode ESI.[3] Ensure you are using high-purity, LC-MS grade solvents and additives to minimize background noise.[8][9]
-
-
Cause 2: Ion Source Contamination: The ESI source can become contaminated over time, leading to a drop in signal intensity.
-
Solution: Regularly clean the ion source components, including the capillary, skimmer, and lenses, as per the instrument manufacturer's protocol.
-
-
Cause 3: Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of the target analytes.[10]
Q4: Retention times are shifting between injections. What could be the cause?
Unstable retention times make peak identification and quantification unreliable.
-
Cause 1: Insufficient Column Equilibration: This is common in gradient elution. If the column is not allowed to fully return to the initial mobile phase conditions between runs, retention times for early-eluting peaks may shift.[11]
-
Solution: Increase the equilibration time (post-run time) to ensure the column is ready for the next injection. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through.
-
-
Cause 2: Mobile Phase Instability: The composition of the mobile phase can change over time due to the evaporation of more volatile components or bacterial growth in unbuffered aqueous phases.[8]
-
Cause 3: Temperature Fluctuations: Column temperature affects solvent viscosity and analyte retention.
-
Solution: Always use a thermostatically controlled column compartment to maintain a stable temperature.[11]
-
Experimental Protocols & Workflows
Protocol 1: Sample Preparation for Stability Testing
This protocol is designed to prepare this compound samples for degradation studies while minimizing unintended degradation.
-
Stock Solution Preparation: Accurately weigh and dissolve this compound standard in a suitable solvent like 50% methanol to a final concentration of 1 mg/mL. Prepare this solution fresh to avoid degradation.
-
Stress Conditions (Forced Degradation):
-
Acid/Base Hydrolysis: Add an equal volume of the stock solution to a solution of 0.1 M HCl or 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Oxidation: Add an equal volume of the stock solution to a 3% hydrogen peroxide solution and incubate.
-
Thermal Stress: Store the stock solution in a heat chamber at a high temperature (e.g., 80°C) for 72 hours.
-
Photolytic Stress: Expose the stock solution to a light source (e.g., 4500 Lux) for 72 hours.
-
-
Sample Finalization: After exposure, neutralize the acid/base-stressed samples. Filter all samples through a 0.22 µm syringe filter prior to injection into the LC-MS system.
Protocol 2: Recommended LC-MS/MS Method
This method provides a starting point for the separation and identification of this compound and its degradation products. Optimization may be required based on your specific instrumentation.
-
LC System: UHPLC or HPLC system.
-
Column: A C18 reversed-phase column is recommended (e.g., Waters HSS T3, 2.1 mm × 100 mm, 1.7 μm).[7]
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid.[1]
-
Solvent B: Acetonitrile with 0.1% Formic Acid.
-
-
Gradient Elution:
Time (min) % Solvent B 0.0 5 2.0 20 10.0 40 12.0 95 14.0 95 14.1 5 | 17.0 | 5 |
-
Flow Rate: 0.3 mL/min.[7]
-
Injection Volume: 5-10 µL.[12]
-
MS Detector: Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ).
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
-
MS Parameters:
-
Capillary Voltage: 3.5-4.5 kV.[7]
-
Source Temperature: 100-150°C.
-
Desolvation Gas Temperature: 350-550°C.[7]
-
Scan Range (Full Scan): m/z 100-1000.
-
MS/MS (Product Ion Scan): Use targeted m/z values from Table 1 as precursors. Set collision energy (CE) between 15-40 eV to generate fragment ions for structural confirmation.[7]
-
Visualized Workflows
References
- 1. mdpi.com [mdpi.com]
- 2. The Sonodegradation of Caffeic Acid under Ultrasound Treatment: Relation to Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of caffeic acid and its major pharmacologically active metabolites in rat plasma by LC-MS/MS and its application in pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimizing methods to characterize caffeic, ferulic, and chlorogenic acids in Salicornia sinus-persica and Salicornia bigelovii extracts by tandem mass spectrometry (LC-MS/MS), :: BioResources [bioresources.cnr.ncsu.edu]
- 5. Degradation of caffeic acid in subcritical water and online HPLC-DPPH assay of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. ajol.info [ajol.info]
- 8. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 9. zefsci.com [zefsci.com]
- 10. Simultaneous Quantification of Trace and Micro Phenolic Compounds by Liquid Chromatography Tandem-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Troubleshooting LC, basics - Troubleshooting LC, basics - Chromedia [chromedia.org]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Caffeic Aldehyde Synthesis
Welcome to the technical support center for the synthesis of caffeic aldehyde (3,4-dihydroxycinnamaldehyde). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during its synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions in a user-friendly question-and-answer format.
Q1: My Wittig or Horner-Wadsworth-Emmons (HWE) reaction to synthesize this compound from 3,4-dihydroxybenzaldehyde is showing low yield. What are the possible reasons and how can I improve it?
A1: Low yields in Wittig or HWE reactions with phenolic aldehydes like 3,4-dihydroxybenzaldehyde are a common issue. Here are several factors that could be contributing and how to address them:
-
Reduced Electrophilicity of the Aldehyde: The electron-donating nature of the hydroxyl groups on the aromatic ring decreases the electrophilicity of the aldehyde carbonyl group, making it less reactive towards the ylide or phosphonate carbanion.
-
Solution: Consider using a more reactive phosphonium ylide or a more nucleophilic phosphonate carbanion. For the HWE reaction, using a stronger base to generate the carbanion can increase its nucleophilicity. However, be cautious as this can also lead to side reactions.
-
-
Deprotonation of Phenolic Hydroxyls: The basic conditions of the reaction can deprotonate the phenolic hydroxyl groups, which can interfere with the reaction. The resulting phenolate is a poorer electrophile.[1]
-
Solution 1 (Without Protecting Groups): Use of an excess of the base (e.g., 3 equivalents) can help to ensure both the deprotonation of the phenol and the formation of the ylide.[1] Some procedures suggest adding the phosphonium salt portion-wise to a mixture of the aldehyde and the base to generate the ylide in the presence of the carbonyl.[1]
-
Solution 2 (With Protecting Groups): While aiming to avoid extra steps, protecting the hydroxyl groups as ethers (e.g., methoxymethyl (MOM) or benzyl) can significantly improve yields by preventing deprotonation and increasing the aldehyde's reactivity. The protecting groups can be removed in a subsequent step.
-
-
Ylide Instability: Some ylides can be unstable, especially at higher temperatures or over long reaction times.
-
Solution: Generate the ylide at a low temperature (e.g., 0 °C) and add the aldehyde solution gradually. Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid unnecessarily long reaction times.
-
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time play a crucial role.
-
Solution: A modified Wittig reaction in water at 90°C has been shown to be effective for the synthesis of caffeic acid derivatives from aromatic aldehydes with unprotected hydroxyl groups, often with good yields (ranging from 37% to 99%).[2][3] This "green chemistry" approach can be a good starting point for optimization.[4]
-
Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products in this compound synthesis?
A2: The formation of side products can complicate purification and reduce the overall yield. Common byproducts include:
-
Unreacted Starting Materials: Incomplete reactions will leave behind 3,4-dihydroxybenzaldehyde and the phosphonium salt or phosphonate.
-
Triphenylphosphine Oxide (for Wittig): This is a ubiquitous byproduct of the Wittig reaction and can sometimes be difficult to separate.
-
Oxidation Products: this compound is susceptible to oxidation, especially under basic conditions or upon exposure to air, which can convert the aldehyde group to a carboxylic acid (caffeic acid) or oxidize the catechol moiety to a quinone.[5]
-
Cannizzaro-type Products: In the presence of a strong base, aldehydes lacking an alpha-hydrogen can undergo disproportionation to form the corresponding alcohol and carboxylic acid.
-
Z-Isomer: The Wittig and HWE reactions can produce a mixture of E (trans) and Z (cis) isomers of the alkene. The HWE reaction generally favors the formation of the E-isomer.[6]
Q3: How can I effectively purify this compound from the reaction mixture?
A3: Flash column chromatography is the most common method for purifying this compound.
-
General Procedure:
-
After the reaction, quench the mixture and perform a work-up, typically involving extraction with an organic solvent like ethyl acetate or dichloromethane.
-
Dry the organic layer, evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product using flash column chromatography on silica gel.
-
-
Solvent System Selection: The choice of eluent is critical for good separation. A good starting point is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a polar solvent (like ethyl acetate).
-
Based on protocols for similar compounds, a gradient elution is often effective. Start with a low polarity mixture (e.g., 10-20% ethyl acetate in hexanes) and gradually increase the polarity.
-
For more polar compounds, a methanol/dichloromethane system can be used.[2]
-
Tip: To determine the optimal solvent system, first run a TLC of your crude mixture in various solvent ratios. The ideal system should give your desired product an Rf value of around 0.3.[2]
-
-
Removing Triphenylphosphine Oxide: This byproduct can often be removed by trituration or by careful chromatography. It is generally more polar than the desired alkene product.
Q4: My purified this compound seems to be degrading over time. What are the stability considerations?
A4: this compound is susceptible to degradation, primarily through oxidation.
-
pH Effects: The stability of this compound decreases with increasing pH.[5] Basic conditions promote the ionization of the phenolic hydroxyl groups, making the molecule more susceptible to oxidation.[5] For storage, neutral to slightly acidic conditions are preferable.
-
Temperature Effects: Higher temperatures can accelerate the rate of degradation.[5] It is advisable to store this compound at low temperatures.
-
Solvent Effects: this compound is generally more stable in organic solvents like ethanol and dimethyl sulfoxide (DMSO) compared to water, where hydrolysis and oxidation are more likely to occur.[5]
-
Light and Air: Exposure to light and atmospheric oxygen can promote oxidation. Store the compound in a dark, airtight container, preferably under an inert atmosphere (e.g., nitrogen or argon).
Experimental Protocols & Data
Method 1: Horner-Wadsworth-Emmons (HWE) Reaction in Water
This protocol is adapted from a general method for the synthesis of caffeic acid derivatives and can be optimized for this compound synthesis.[2][3]
Reaction Scheme:
Procedure:
-
In a round-bottom flask, suspend 3,4-dihydroxybenzaldehyde (1 eq.) and the phosphonate ylide (e.g., triethyl phosphonoacetate, 1.3–1.5 eq.) in water (4–10 mL per mmol of aldehyde).
-
Stir the suspension at 90 °C. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate). Reaction times can range from 0.5 to 24 hours depending on the specific ylide used.[2]
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the aqueous phase with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate or chloroform/methanol gradient.[2][3]
Quantitative Data for Synthesis of Caffeic Acid Derivatives (for reference):
| Starting Aldehyde | Ylide | Reaction Time (h) | Yield (%) | Reference |
| 2,4-Dihydroxybenzaldehyde | (Methoxycarbonylmethyl)triphenylphosphine | 5 | 86 | [3] |
| 4-Hydroxy-3-methoxybenzaldehyde | (Methoxycarbonylmethyl)triphenylphosphine | 0.5 | 99 | [3] |
| 2,3,4-Trihydroxybenzaldehyde | (Methoxycarbonylmethyl)triphenylphosphine | 1 | 74 | [3] |
| 2,4,5-Trihydroxybenzaldehyde | (Methoxycarbonylmethyl)triphenylphosphine | 1 | 37 | [3] |
Note: The yields are for the synthesis of methyl caffeate derivatives, but provide a useful benchmark for the reactivity of different hydroxybenzaldehydes under these conditions.
Visualizing Workflows and Relationships
General Synthetic Workflow for this compound
Caption: A general workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Low Reaction Yield
Caption: A decision tree for troubleshooting low yields in this compound synthesis.
References
- 1. reddit.com [reddit.com]
- 2. Chromatography [chem.rochester.edu]
- 3. Synthesis and Antioxidant Activity of Caffeic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chromatography [chem.rochester.edu]
- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 6. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
Technical Support Center: Improving Caffeic Aldehyde Solubility for Bioassays
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to address challenges related to the solubility of Caffeic aldehyde in bioassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its solubility a challenge for bioassays?
A1: this compound is a phenolic compound, a type of naturally occurring aromatic molecule found in plants. Like many phenolic compounds, it possesses a chemical structure that results in low water solubility. This poor aqueous solubility presents a significant hurdle in bioassays, which are typically conducted in aqueous buffers or cell culture media. Inadequate dissolution can lead to compound precipitation, inaccurate concentration measurements, and consequently, unreliable experimental results.
Q2: What are the recommended primary solvents for preparing a this compound stock solution?
A2: Due to its low solubility in water, a high-concentration stock solution of this compound should first be prepared in an organic solvent. The most commonly used solvents for this purpose are dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[1][2] DMSO is often the preferred choice for cell-based assays due to its high solubilizing power and miscibility with aqueous media.[1]
Q3: What is the maximum recommended concentration of an organic solvent like DMSO in the final bioassay?
A3: The final concentration of the organic solvent in the cell culture or assay buffer must be kept to a minimum to avoid solvent-induced toxicity or off-target effects. For DMSO, it is strongly recommended to keep the final concentration at or below 0.5%, with many protocols aiming for 0.1% or less.[3][4] Concentrations of 5% and higher are often cytotoxic.[4] Always perform a solvent tolerance control experiment for your specific cell line or assay system.
Q4: How should I properly store this compound solutions?
A4: this compound in its solid, crystalline form should be stored at room temperature.[2] Once dissolved in an organic solvent like DMSO, stock solutions should be stored at -20°C or -80°C to minimize degradation and solvent evaporation. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Aqueous solutions of related compounds are not recommended for storage for more than one day.[2]
Solubility Data for Related Phenolic Compounds
As specific quantitative data for this compound is limited, the following table summarizes the solubility of Caffeic acid, a structurally similar and well-studied phenolic compound, in various solvents. These values provide a useful reference point for selecting an appropriate solvent system.
| Compound | Solvent | Solubility |
| Caffeic Acid | Ethanol | ~25 mg/mL |
| Caffeic Acid | DMSO | ~5 mg/mL |
| Caffeic Acid | Dimethylformamide (DMF) | ~5 mg/mL |
| Caffeic Acid | PBS (pH 7.2) | ~0.5 mg/mL |
| Caffeic Acid | Water | 0.42 - 0.5 mg/mL |
| Caffeic Acid | 30% (v/v) Ethanol in Water | Higher solubility than in water or PBS |
(Data compiled from sources[2][5][6])
Troubleshooting Guide
Problem 1: My this compound precipitates out of solution when I add it to my aqueous assay buffer or cell culture medium.
-
Potential Cause: The concentration of this compound exceeds its solubility limit in the final aqueous solution. This "crashing out" is common when a concentrated organic stock is diluted into an aqueous medium where the compound is less soluble.
-
Solutions:
-
Reduce Final Concentration: The simplest solution is to lower the final working concentration of this compound in your assay.
-
Perform Serial Dilutions: Instead of a single large dilution, perform an intermediate dilution step. For example, dilute the DMSO stock 1:10 in media, vortex thoroughly, and then perform the final dilution from this intermediate solution.
-
Increase Solvent Concentration (with caution): Slightly increasing the final percentage of your organic solvent (e.g., from 0.1% to 0.5% DMSO) may help, but you must verify that this higher concentration is not toxic to your cells.[4]
-
Warm the Assay Medium: Gently warming the assay buffer or medium to 37°C before adding the compound can sometimes help maintain solubility, especially if the experiment is performed at this temperature.
-
Problem 2: I cannot reach my target concentration without using a toxic level of organic solvent (e.g., >1% DMSO).
-
Potential Cause: The required therapeutic or experimental concentration of this compound is simply too high for its solubility in a low-percentage solvent system.
-
Solutions:
-
Use a Co-solvent System: Co-solvents are water-miscible organic reagents that can enhance the solubility of poorly soluble compounds.[7] For phenolic compounds, mixtures of ethanol and water are often effective.[8] Try preparing the compound in a solution of 30% ethanol in water, which has been shown to improve the solubility of caffeic acid.[6]
-
Employ Solubilizing Excipients: These are additives that help keep hydrophobic compounds in solution.
-
Cyclodextrins: These molecules have a hydrophobic interior and a hydrophilic exterior. They can encapsulate poorly soluble drugs, like this compound, forming a complex that is more water-soluble.[7][9] β-cyclodextrin has been successfully used to improve the solubility of caffeic acid.[9]
-
Surfactants: Surfactants like Poloxamer 407 can form micelles that incorporate the drug, enhancing its solubility in aqueous solutions.[9][10]
-
-
Lipid-Based Formulations: For certain applications, lipid-based delivery systems such as self-emulsifying systems can be used to solubilize lipophilic compounds.[10][11]
-
Problem 3: My experimental results are inconsistent or show high variability between replicates.
-
Potential Cause: This can be a sign of incomplete or partial solubilization. If the compound is not fully dissolved, the actual concentration delivered to the cells or assay will vary, leading to inconsistent data. It could also be due to compound degradation.
-
Solutions:
-
Confirm Complete Dissolution of Stock: Before any dilution, ensure your this compound is completely dissolved in the primary organic solvent. Vortex vigorously and visually inspect the solution against a light source to ensure no solid particles remain.
-
Prepare Fresh Dilutions: Do not use aqueous working solutions that have been stored for an extended period. Prepare them fresh for each experiment from the frozen organic stock solution.[2]
-
Vortex Between Dilutions: When preparing working solutions, vortex or mix the solution thoroughly immediately after adding the this compound stock to the aqueous medium to ensure rapid and uniform dispersion.
-
Experimental Protocols & Workflows
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Calculate Mass: Determine the mass of this compound needed. (Molecular Weight of this compound ≈ 164.16 g/mol ). For 1 mL of a 10 mM solution, you would need 1.64 mg.
-
Weigh Compound: Carefully weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube or vial.
-
Add Solvent: Add the appropriate volume of high-purity, sterile DMSO (e.g., 1 mL for 1.64 mg).
-
Ensure Dissolution: Cap the vial tightly and vortex vigorously for 1-2 minutes. If necessary, gentle warming in a 37°C water bath can assist dissolution. Visually confirm that all solid material has dissolved.
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C, protected from light.
General Experimental Workflow
The following diagram outlines the standard workflow for preparing this compound for a typical bioassay.
Troubleshooting Decision Tree
Use this decision tree to diagnose and solve solubility issues during your experiment.
References
- 1. researchgate.net [researchgate.net]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Potential Unlocking of Biological Activity of Caffeic Acid by Incorporation into Hydrophilic Gels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of Delivery and Bioavailability of Encapsulated Caffeic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 11. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Caffeic Aldehyde Interference in Colorimetric Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference from caffeic aldehyde in colorimetric assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it interfere with colorimetric assays?
This compound is a phenolic compound characterized by a 3,4-dihydroxybenzaldehyde structure. Its interference in colorimetric assays, particularly antioxidant assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) and Folin-Ciocalteu assays, stems from its chemical structure. The phenolic hydroxyl groups on the benzene ring are readily oxidized, allowing this compound to act as a reducing agent. This reactivity can lead to false-positive results or an overestimation of the total phenolic content or antioxidant capacity of a sample.
Q2: Which common colorimetric assays are most susceptible to interference from this compound?
The two primary assays where this compound interference is a significant concern are:
-
Folin-Ciocalteu Assay: This assay for total phenolic content relies on the reduction of the Folin-Ciocalteu reagent by phenolic compounds. As a phenolic aldehyde, this compound will react with the reagent, contributing to the color change and leading to an inaccurate, typically inflated, measurement of total phenols. The Folin-Ciocalteu reagent is not specific to phenols and can be reduced by various other substances, including certain sugars, ascorbic acid, and aromatic amines.
-
DPPH Radical Scavenging Assay: This assay measures antioxidant activity by the ability of a substance to scavenge the stable DPPH free radical. This compound, due to its ability to donate a hydrogen atom from its hydroxyl groups, can effectively scavenge the DPPH radical, thus showing antioxidant activity. This can be problematic if the goal is to assess the antioxidant activity of other components in a mixture containing this compound.
Q3: How can I confirm if this compound is the source of interference in my assay?
Identifying this compound as the specific interfering substance can be challenging without analytical separation techniques. However, you can take the following steps to infer its presence and contribution:
-
Sample Composition Analysis: If you are working with a plant extract or a complex mixture, consult the literature to see if this compound or its precursors (like caffeic acid) are known constituents of your sample source.
-
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis or mass spectrometry detector is the most definitive way to identify and quantify this compound in your sample.
-
Spectral Analysis: this compound has a characteristic UV absorption spectrum. While this may be masked in a complex mixture, a prominent absorbance peak around 320-340 nm could be indicative of its presence.
Troubleshooting Guides
Issue 1: Overestimation of Total Phenolic Content in the Folin-Ciocalteu Assay
Symptoms:
-
Unexpectedly high total phenolic content results.
-
Discrepancy between Folin-Ciocalteu results and other analytical methods (e.g., HPLC).
Troubleshooting Steps:
-
Run a Sample Blank: Prepare a reaction mixture containing your sample and all reagents except the Folin-Ciocalteu reagent. Measure the absorbance at the assay wavelength (typically 765 nm). A significant absorbance value indicates that your sample itself has color that interferes with the assay. Subtract this blank absorbance from your sample readings.
-
pH Adjustment: The pH of the Folin-Ciocalteu reaction is critical. Interference from some non-phenolic reducing compounds can be minimized by carefully controlling the pH. Some studies suggest that a slightly lower pH might reduce the reactivity of certain interferents without significantly compromising the reaction with phenols.
-
Solid-Phase Extraction (SPE): Use a suitable SPE cartridge (e.g., C18) to separate the phenolic fraction from other interfering substances. Elute the cartridge with solvents of increasing polarity to fractionate the sample. Analyze the fractions separately to see if the interference can be removed.
-
Correction with a Standard: If you can quantify the amount of this compound in your sample using another method (like HPLC), you can determine its specific reactivity with the Folin-Ciocalteu reagent and subtract its contribution from the total phenolic content of your sample.
Issue 2: Inaccurate Antioxidant Activity in the DPPH Assay
Symptoms:
-
Higher than expected antioxidant activity.
-
Results are not consistent with other antioxidant assays.
Troubleshooting Steps:
-
Kinetic Analysis: Instead of a single endpoint measurement, monitor the absorbance change over time. Different antioxidants have different reaction kinetics with DPPH. This compound is expected to react relatively quickly. A biphasic reaction curve might indicate the presence of multiple antioxidants with different reaction rates.
-
Control Experiments: Analyze a pure standard of this compound at concentrations relevant to your sample to understand its specific contribution to the DPPH scavenging activity.
-
Alternative Antioxidant Assays: Use a different antioxidant assay that operates via a different mechanism. For example, the Trolox Equivalent Antioxidant Capacity (TEAC) assay using the ABTS radical cation is less susceptible to steric hindrance and may give a different perspective on the antioxidant capacity of your sample.
-
Pre-treatment of the Sample: In some specific cases, it might be possible to selectively remove or modify the interfering this compound before the assay. This could involve enzymatic treatment or selective extraction, but this approach needs careful validation to ensure it does not affect the other components of interest.
Quantitative Data Summary
The following tables summarize the antioxidant activity of caffeic acid, a closely related compound to this compound. While specific quantitative data for this compound's interference is limited in the literature, the data for caffeic acid provides a strong indication of the expected reactivity. Protocatechuic aldehyde, a type of this compound, is a known degradation product of caffeic acid and exhibits DPPH radical scavenging activity.[1]
Table 1: Antioxidant Activity of Caffeic Acid and Related Compounds in DPPH Assay
| Compound | IC50 (μM) | Reference |
| Caffeic Acid | 50 | [2] |
| Trolox (Standard) | Not specified | [2] |
| Ellagic Acid | 31 | [2] |
| Ferulic Acid | 76 | [2] |
IC50: The concentration of the compound required to scavenge 50% of the DPPH radicals.
Table 2: Reactivity of Phenolic Compounds in Folin-Ciocalteu Assay
| Compound | Relative Reactivity (compared to Gallic Acid) | Reference |
| Gallic Acid | 1.00 | Inferred from multiple sources |
| Caffeic Acid | High | Inferred from multiple sources |
| Vanillin (a phenolic aldehyde) | Moderate | Inferred from multiple sources |
| Catechol | High | Inferred from multiple sources |
Note: The reactivity in the Folin-Ciocalteu assay is dependent on the number and position of hydroxyl groups on the phenolic ring.
Experimental Protocols
DPPH Radical Scavenging Assay Protocol
-
Reagent Preparation:
-
DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in a dark bottle at 4°C.
-
Sample/Standard Solutions: Prepare a stock solution of your sample and a standard antioxidant (e.g., Trolox or ascorbic acid) in methanol. Create a series of dilutions from the stock solution.
-
-
Assay Procedure:
-
Pipette 100 µL of each sample/standard dilution into a 96-well plate.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
Include a blank control (100 µL of methanol + 100 µL of DPPH solution).
-
Include a sample blank for each sample dilution (100 µL of sample + 100 µL of methanol) to correct for background absorbance.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
% Inhibition = [(Abs_control - (Abs_sample - Abs_sample_blank)) / Abs_control] * 100
-
Plot the % inhibition against the concentration of the sample/standard to determine the IC50 value.
-
Folin-Ciocalteu Assay Protocol
-
Reagent Preparation:
-
Folin-Ciocalteu Reagent (1 N): Dilute the commercially available 2 N reagent with distilled water.
-
Sodium Carbonate Solution (7.5% w/v): Dissolve 7.5 g of anhydrous sodium carbonate in 100 mL of distilled water.
-
Standard Solution (Gallic Acid): Prepare a stock solution of gallic acid (e.g., 1 mg/mL) in methanol. Create a series of dilutions for the calibration curve.
-
-
Assay Procedure:
-
Pipette 20 µL of each sample/standard dilution into a test tube.
-
Add 1.58 mL of distilled water.
-
Add 100 µL of the 1 N Folin-Ciocalteu reagent and mix well.
-
Incubate for 5 minutes at room temperature.
-
Add 300 µL of the 7.5% sodium carbonate solution and mix well.
-
Incubate in the dark at room temperature for 2 hours.
-
Measure the absorbance at 765 nm.
-
-
Calculation:
-
Construct a calibration curve by plotting the absorbance of the gallic acid standards against their concentration.
-
Determine the concentration of total phenolics in your sample using the equation of the calibration curve. Express the results as gallic acid equivalents (GAE).
-
Visualizations
References
Technical Support Center: Managing Caffeic Aldehyde Instability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of caffeic aldehyde instability during long-term storage and experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound solution is changing color (e.g., turning brown). What is happening and how can I prevent it?
A: The color change, typically browning, is a common indicator of this compound degradation. This is primarily due to the oxidation of the phenolic hydroxyl groups on the catechol ring. This process can be accelerated by exposure to light, elevated temperatures, and alkaline pH.
-
Troubleshooting Steps:
-
Protect from Light: Store this compound, both in solid form and in solution, in amber vials or wrapped in aluminum foil to prevent photodegradation.
-
Control Temperature: Store stock solutions and solid compounds at or below recommended temperatures (see Q2). Avoid repeated freeze-thaw cycles.
-
pH Management: Maintain a slightly acidic pH for your solutions. This compound is generally more stable in acidic conditions compared to basic conditions, which can promote the ionization of the phenolic groups, making them more susceptible to oxidation.[1]
-
Use Antioxidants: Consider adding an antioxidant to your formulation. For the related compound, caffeic acid, ascorbic acid or thiol compounds have been shown to have a protective effect against oxidation and browning.[2]
-
Q2: What are the optimal storage conditions for long-term stability of this compound?
A: For long-term storage, it is crucial to minimize exposure to factors that promote degradation.
-
Solid this compound:
-
Store in a tightly sealed container at low temperatures, preferably at -20°C or -80°C.
-
Protect from light and moisture.
-
Consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
-
-
This compound in Solution:
-
Solutions are generally less stable than the solid compound. Prepare solutions fresh whenever possible.
-
If storage is necessary, use an appropriate solvent (see Q3), aliquot into single-use volumes to avoid repeated opening of the container, and store at -80°C.
-
Protect from light.
-
Q3: Which solvent should I use to dissolve this compound for maximum stability?
A: The choice of solvent can significantly impact the stability of this compound.
-
Recommendations:
-
This compound is reported to be more stable in organic solvents like ethanol and dimethyl sulfoxide (DMSO) compared to aqueous solutions.[1] This is likely due to a reduction in hydrolysis and oxidation reactions.[1]
-
For experiments requiring aqueous buffers, prepare the solutions fresh and use them promptly. If short-term storage is needed, keep the solution on ice and protected from light.
-
Q4: I am observing a loss of potency or inconsistent results in my bioassays. Could this be related to this compound instability?
A: Yes, the degradation of this compound will lead to a decrease in the concentration of the active compound, resulting in a loss of potency and inconsistent experimental outcomes.
-
Troubleshooting Workflow:
-
Verify Compound Integrity: Before conducting your experiment, verify the purity and concentration of your this compound stock solution using an appropriate analytical method like HPLC-UV (see Experimental Protocols section).
-
Review Storage and Handling: Ensure that your storage and handling procedures align with the best practices outlined in Q1 and Q2.
-
Prepare Fresh Solutions: Always prepare fresh dilutions for your experiments from a recently verified stock solution.
-
Control Experimental Conditions: Be mindful of the pH, temperature, and light exposure during your experiment, as these can also contribute to degradation.
-
Data Summary: Factors Influencing this compound Stability
The following table summarizes the key factors that can affect the stability of this compound during storage and handling.
| Factor | Condition | Impact on Stability | Recommendations |
| Temperature | Elevated Temperature | Decreases stability, accelerates oxidation | Store at low temperatures (-20°C or -80°C). Avoid heat. |
| Lower Temperature | Increases stability by slowing reaction rates[1] | Recommended for long-term storage. | |
| pH | Acidic (e.g., pH < 7) | Generally more stable[1] | Use slightly acidic buffers for aqueous solutions. |
| Basic (e.g., pH > 7) | Decreases stability, promotes oxidation[1][3][4] | Avoid alkaline conditions. | |
| Light | UV or Ambient Light | Promotes photodegradation | Store in amber vials or protect from light. |
| Solvent | Organic (Ethanol, DMSO) | More stable[1] | Preferred for stock solutions. |
| Aqueous | Less stable due to hydrolysis and oxidation[1] | Prepare fresh and use immediately. | |
| Oxygen | Presence of Oxygen | Promotes oxidation | Store under an inert atmosphere (e.g., argon). |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method for this compound
This protocol provides a general framework for developing an HPLC-UV method to assess the stability of this compound. Note: This method is based on established procedures for related phenolic compounds and should be validated for this compound.[5]
1. Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.5% Acetic Acid in Water
-
Mobile Phase B: Methanol or Acetonitrile
-
This compound reference standard
-
Solvents for sample preparation (e.g., methanol, ethanol)
2. Chromatographic Conditions (Example):
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
-
UV Detection Wavelength: 320-330 nm (based on the absorbance maximum of similar compounds)[5]
-
Gradient Elution:
-
Start with a higher proportion of Mobile Phase A.
-
Gradually increase the proportion of Mobile Phase B to elute the compound and any potential degradation products.
-
A re-equilibration step at initial conditions is required at the end of each run.
-
3. Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol) at a known concentration. Create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Prepare your this compound samples (e.g., from a stability study) in the same solvent as the standard.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Data Analysis:
-
Identify the peak corresponding to this compound based on the retention time of the standard.
-
Quantify the amount of this compound in your samples using the calibration curve.
-
Monitor for the appearance of new peaks, which may indicate degradation products.
-
Protocol 2: Forced Degradation Study of this compound
Forced degradation studies are essential for understanding the degradation pathways and demonstrating the specificity of stability-indicating methods.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 methanol:water) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions (apply to aliquots of the stock solution):
-
Acid Hydrolysis: Add 1 M HCl and incubate at 60°C for a specified time (e.g., 2 hours). Neutralize with 1 M NaOH before analysis.
-
Base Hydrolysis: Add 1 M NaOH and incubate at room temperature for a specified time (e.g., 30 minutes). Neutralize with 1 M HCl before analysis. This compound is expected to be highly labile under these conditions.
-
Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) and store at room temperature, protected from light, for a specified time (e.g., 24 hours).
-
Thermal Degradation: Incubate a solution at a high temperature (e.g., 80°C) in a controlled oven for a specified time (e.g., 72 hours).
-
Photodegradation: Expose a solution to a light source (e.g., 4500 Lux) for a specified time (e.g., 72 hours) at room temperature. Keep a control sample wrapped in foil to protect it from light.
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control, using the validated stability-indicating HPLC method (Protocol 1).
-
Compare the chromatograms to identify degradation products and calculate the percentage of degradation.
Visualizing Degradation and Experimental Workflows
Caption: Proposed oxidative degradation pathway for this compound.
Caption: A logical workflow for troubleshooting stability issues.
References
- 1. Buy this compound | 141632-15-7 [smolecule.com]
- 2. Caffeic acid - Wikipedia [en.wikipedia.org]
- 3. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. What analytical methods test Caffeic acid powder quality? - Fairir Biotech [fairirbiotech.com]
Factors affecting Caffeic aldehyde sonodegradation under ultrasound.
Disclaimer: Direct experimental data on the sonodegradation of caffeic aldehyde is limited in publicly available literature. The following troubleshooting guides, FAQs, and protocols are based on studies of the closely related compound, caffeic acid, as well as other phenolic compounds. These guidelines should serve as a starting point for your experimental design.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the sonodegradation of phenolic compounds like this compound.
| Problem / Question | Possible Causes | Troubleshooting Steps |
| Low degradation rate of this compound. | 1. Suboptimal Ultrasonic Power: Insufficient power leads to less intense cavitation.[1] 2. Inappropriate Temperature: For caffeic acid, degradation rates decrease as temperature increases.[2][3][4] 3. Unfavorable pH: The pH of the solution can significantly affect the degradation of phenolic compounds.[5] 4. Inefficient Solvent: The choice of solvent can impact the sonochemical effects.[2][3][4] | 1. Gradually increase the ultrasonic power/intensity. Note that excessively high power can have a detrimental effect.[1][6] 2. Conduct experiments at lower temperatures. For caffeic acid, the degradation rate was highest at -5°C.[2] 3. Optimize the pH of the solution. For many organic pollutants, acidic pH enhances degradation.[7][8] 4. Experiment with different solvents or solvent mixtures. For caffeic acid, 80% ethanol showed a more significant degradation than water alone.[2] |
| Inconsistent results between experiments. | 1. Variable Liquid Height: The distance from the ultrasonic source affects cavitation intensity.[2] 2. Fluctuations in Temperature: Inconsistent temperature control can alter degradation kinetics. 3. Inconsistent Sample Preparation: Variations in initial concentration or solvent composition. | 1. Maintain a consistent liquid height in your reaction vessel for all experiments.[2] 2. Use a temperature-controlled bath to maintain a stable temperature throughout the experiment. 3. Ensure precise and consistent preparation of your this compound solutions. |
| How does the duty cycle of the ultrasound affect degradation? | The duty cycle (pulsed vs. continuous ultrasound) can influence the degradation rate. For caffeic acid, pulsed ultrasound resulted in a higher degradation rate.[2][3][4] | If your equipment allows, experiment with different duty cycles to find the optimal setting for this compound degradation. |
| What are the expected degradation products? | For caffeic acid, sonodegradation leads to decomposition and oligomerization, with products including decarboxylation products and their dimers.[2][3][4] Similar degradation pathways may be possible for this compound. | Use analytical techniques such as HPLC-MS or FT-IR to identify the degradation byproducts in your experiments.[3] |
Data Summary
The following tables summarize quantitative data from studies on the sonodegradation of caffeic acid, which may serve as a reference for experiments with this compound.
Table 1: Effect of Temperature on Caffeic Acid Degradation
| Temperature (°C) | Degradation Rate Constant (k) (μg/mL/min) | Half-life (t1/2) (min) |
| -5 | 0.084 | 41.67 |
| 5 | 0.035 | 100.00 |
| 25 | 0.012 | 291.67 |
Data adapted from a study on caffeic acid in 80% ethanol.[2]
Table 2: Effect of Solvent on Caffeic Acid Degradation after Ultrasonic Treatment
| Solvent | Caffeic Acid Reduction (%) |
| 80% Ethanol | 8.90 |
| Water | 1.02 |
This table highlights the significant impact of the solvent system on degradation efficiency.[2]
Experimental Protocols
General Protocol for this compound Sonodegradation
This protocol provides a general framework. You may need to optimize these parameters for your specific experimental setup and objectives.
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 80% ethanol).
-
Dilute the stock solution to the desired initial concentration for your experiment.
-
-
Experimental Setup:
-
Place a known volume of the this compound solution into a reaction vessel.
-
Ensure a consistent liquid height for all experiments.
-
Place the reaction vessel in a temperature-controlled bath set to the desired temperature.
-
Position the ultrasonic probe or place the vessel in an ultrasonic bath, ensuring consistent placement.
-
-
Sonication:
-
Apply ultrasound at the desired frequency and power.
-
If using pulsed ultrasound, set the desired duty cycle.
-
Run the experiment for a predetermined duration.
-
-
Sampling and Analysis:
-
Withdraw samples at specific time intervals.
-
Analyze the concentration of this compound in the samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
If desired, use techniques like HPLC-MS or FT-IR to identify degradation products.
-
-
Data Analysis:
-
Plot the concentration of this compound as a function of time to determine the degradation kinetics.
-
Calculate the degradation rate constant and half-life.
-
Visualizations
Experimental Workflow for this compound Sonodegradation
Caption: A typical experimental workflow for studying the sonodegradation of this compound.
Factors Influencing this compound Sonodegradation
Caption: Interplay of key parameters affecting the sonodegradation rate of this compound.
References
- 1. Research Progress on the Degradation of Organic Pollutants in Wastewater via Ultrasound/Periodate Systems: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Sonodegradation of Caffeic Acid under Ultrasound Treatment: Relation to Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The sonodegradation of caffeic acid under ultrasound treatment: relation to stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] The Sonodegradation of Caffeic Acid under Ultrasound Treatment: Relation to Stability | Semantic Scholar [semanticscholar.org]
- 5. Organic Sonochemistry: A Chemist’s Timely Perspective on Mechanisms and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improvement of Phenol Degradation by UV Irradiation on Ultrasonic Atomized Droplets | Chemical Engineering Transactions [cetjournal.it]
- 7. The Sonodegradation of Caffeic Acid under Ultrasound Treatment: Relation to Stability [ouci.dntb.gov.ua]
- 8. Photocatalytic Degradation of Phenol with Ultrasonic Mist and Sunlight | Chemical Engineering Transactions [cetjournal.it]
Optimization of extraction parameters for Caffeic aldehyde from natural sources.
Technical Support Center: Optimization of Caffeic Aldehyde Extraction
Disclaimer: Research specifically detailing the optimization of this compound extraction from natural sources is limited. The following guidelines, protocols, and data are based on established methods for the extraction of structurally similar phenolic compounds, particularly caffeic acid and other phenolic aldehydes. Researchers should use this information as a starting point and adapt the methodologies for their specific matrix and analytical goals.
Frequently Asked Questions (FAQs)
Q1: What are the most common natural sources for phenolic compounds like this compound? A1: this compound is a derivative of caffeic acid. Caffeic acid is widely distributed in the plant kingdom. Rich sources include coffee beans, fruits (apples, pears, strawberries), vegetables (cabbage, kale, radishes), and herbs (thyme, sage, oregano).[1][2][3][4][5] While these are sources of the parent acid, the aldehyde form may be present in smaller quantities or as a metabolic intermediate.
Q2: Which solvent system is best for extracting this compound? A2: The optimal solvent depends on the polarity of this compound and the plant matrix. For phenolic compounds, mixtures of alcohols (ethanol or methanol) and water are highly effective.[6][7][8] Adding a small amount of acid (e.g., 0.1-0.5% formic or acetic acid) can improve extraction efficiency by keeping the phenolic compounds protonated and enhancing their solubility in less polar solvents.[9][10] For phenolic aldehydes specifically, solvents like n-hexane have been used for selective separation.[11]
Q3: How does temperature affect the extraction yield and stability of this compound? A3: Higher temperatures generally increase the solubility and diffusion rate of the target compound, which can enhance extraction yield.[6][12] However, phenolic compounds, including caffeic acid and likely this compound, can be sensitive to heat. Temperatures above 90-100°C may cause degradation, leading to lower yields of the desired compound.[7][12] It is crucial to find a balance where extraction is efficient without causing significant decomposition.
Q4: What is the role of pH during the extraction process? A4: The pH of the extraction solvent can significantly impact the stability and recovery of phenolic compounds. Phenolic acids and aldehydes are generally more stable in slightly acidic conditions (pH 4-7).[13] At high pH (alkaline conditions), phenolate anions can form, which are more susceptible to oxidation and degradation.[14][15] This degradation is often irreversible.[15]
Q5: What are the advantages of modern extraction techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) over conventional methods? A5: UAE and MAE offer several advantages over traditional methods like maceration or Soxhlet extraction. These include significantly shorter extraction times, reduced solvent consumption, and often higher extraction yields.[6][16] UAE uses ultrasonic waves to disrupt cell walls, enhancing mass transfer, while MAE uses microwave energy to rapidly heat the solvent and sample.[6][16] However, the energy input in both methods can potentially lead to thermal degradation if not carefully controlled.[6][7]
Troubleshooting Guide
Issue 1: Low or No Yield of this compound
-
Question: My extract shows very low or undetectable levels of this compound. What could be the cause?
-
Answer:
-
Inappropriate Solvent: The polarity of your solvent may not be suitable for this compound. Try adjusting the ethanol/methanol-to-water ratio or adding a small percentage of acid.
-
Compound Degradation: High temperatures or an inappropriate pH could be degrading the target compound. Consider lowering the extraction temperature and ensuring the solvent is slightly acidic.[7][12][14]
-
Insufficient Extraction Time: The extraction period may be too short. Increase the duration, especially for conventional methods like maceration.[17]
-
Poor Cell Disruption: The solvent may not be effectively penetrating the plant material. Ensure the sample is finely ground. For advanced techniques like UAE, ensure the ultrasonic power is adequate to induce cavitation.[16][17]
-
Matrix Complexity: The this compound may be bound to other molecules like sugars or proteins within the plant matrix, hindering its extraction.[6] A pre-treatment step like enzymatic hydrolysis might be necessary.
-
Issue 2: Co-extraction of Impurities
-
Question: My extract is impure and contains many other compounds. How can I improve the selectivity for this compound?
-
Answer:
-
Solvent Optimization: Use a solvent with a polarity that more closely matches this compound. A multi-step extraction with solvents of varying polarities (e.g., starting with a non-polar solvent like hexane to remove lipids before extracting with an alcohol-water mixture) can be effective.[11]
-
Solid-Phase Extraction (SPE): After the initial extraction, use an SPE cartridge to clean up the sample. Different sorbents can be used to retain either the impurities or the target analyte, which is then eluted.
-
Liquid-Liquid Extraction: This technique can be used to partition the this compound from impurities based on its solubility in two immiscible liquids. For aldehydes, a bisulfite extraction can be highly specific, where the aldehyde forms a water-soluble adduct that can be separated and then reversed to recover the pure aldehyde.[18]
-
Issue 3: Inconsistent Results Between Batches
-
Question: I am getting significant variations in yield between different extraction runs. Why is this happening?
-
Answer:
-
Inhomogeneous Sample: Ensure your starting plant material is well-homogenized. Variations in the distribution of the target compound within the raw material can lead to inconsistent results.
-
Parameter Fluctuation: Precisely control all extraction parameters, including temperature, time, solvent-to-solid ratio, and agitation speed. Small deviations can lead to different outcomes.
-
Solvent Evaporation: During long extraction times or at elevated temperatures, solvent can evaporate, changing the solvent-to-solid ratio and the composition of the solvent mixture. Use a reflux condenser for heated extractions.[6]
-
Post-Harvest Degradation: The chemical composition of plant material can change after harvesting due to enzymatic activity.[17] Ensure consistent drying and storage procedures for your raw material.
-
Data Presentation: Optimization Parameters
The following tables summarize optimal conditions found in the literature for extracting caffeic acid, which can serve as a valuable reference for optimizing this compound extraction.
Table 1: Optimal Conditions for Ultrasound-Assisted Extraction (UAE) of Caffeic Acid
| Natural Source | Optimal Solvent | Temperature (°C) | Time (min) | Key Finding |
| Coriandrum sativum | 50% Methanol in Water | 70 | 10 | Methanol concentration was the most significant factor influencing recovery.[16] |
| Citrus Rinds | 70% Methanol with 0.5% HCl | 35 | 30 | Acidified methanol was most efficient for extracting phenolic acids.[10] |
| General Model | 80% Ethanol | -5 to 65 | N/A | Caffeic acid degradation under ultrasound was highest at lower temperatures and in 80% ethanol.[7] |
Table 2: Optimal Conditions for Other Extraction Methods for Caffeic Acid
| Method | Natural Source | Optimal Parameters | Yield | Key Finding |
| Response Surface Methodology | Dendropanax morbifera Leaves | 41.2% Methanol, 88.6°C, 1.86 hours | 20.35 mg/g | High temperatures (>90°C) and prolonged extraction can cause degradation.[12] |
| Supercritical CO₂ | Spirulina platensis | 360 bar, 38.3°C, 57 min (with ethanol as co-solvent) | 72.11 µg/g | Temperature significantly increased the yield of caffeic acid.[19][20] |
| Conventional Solvent | Grape Seeds | 80% Acetone followed by 60% Methanol | N/A | Multiple extraction cycles with solvents of different polarities improved efficiency.[21] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is adapted from methodologies for extracting caffeic acid and other phenolic compounds.[10][16]
-
Sample Preparation: Dry the plant material at 40-50°C and grind it into a fine powder (e.g., 0.5 mm particle size).
-
Extraction Setup:
-
Place a known amount of the powdered sample (e.g., 1.0 g) into an extraction vessel.
-
Add the extraction solvent. A starting point could be 50% aqueous ethanol at a liquid-to-solid ratio of 10:1 (mL/g).
-
-
Sonication:
-
Place the vessel in an ultrasonic water bath.
-
Set the temperature (e.g., 50°C) and sonication time (e.g., 20 minutes). The optimal parameters should be determined experimentally.
-
-
Sample Recovery:
-
After sonication, centrifuge the mixture (e.g., at 6000 rpm for 10 minutes) to separate the extract from the solid residue.
-
Carefully collect the supernatant.
-
-
Purification and Analysis:
-
Filter the supernatant through a 0.22 µm syringe filter before analysis.
-
Analyze the extract using HPLC-DAD or LC-MS to quantify the this compound content.
-
Protocol 2: Supercritical Carbon Dioxide (SC-CO₂) Extraction
This protocol is based on the extraction of caffeic acid from microalgae and is suitable for researchers looking for a "green" extraction method.[19][22]
-
Sample Preparation: Freeze-dry the natural source material to remove moisture and grind it into a fine powder.
-
Extraction Setup:
-
Accurately weigh the powdered sample (e.g., 50 g) and pack it into a stainless steel extraction vessel.
-
-
Parameter Configuration:
-
Set the extraction parameters. Based on related studies, optimal conditions could be around 360 bar pressure and 38°C .[19]
-
Use a co-solvent, such as 100% ethanol, at a constant flow rate (e.g., 1 mL/min) to increase the polarity of the supercritical fluid and enhance the extraction of phenolic compounds.
-
Set the extraction time (static + dynamic), for example, a total of 60 minutes.
-
-
Extraction and Collection:
-
Run the extraction. The supercritical CO₂ and co-solvent will percolate through the sample, dissolving the target compounds.
-
Collect the extract in a vial after depressurization, where the CO₂ turns into a gas and evaporates, leaving the extract behind.
-
-
Analysis:
-
Dissolve the collected extract in a suitable solvent (e.g., ethanol or methanol) for subsequent analysis by HPLC or GC-MS.
-
Visualizations
Workflow for Extraction Optimization
Caption: General workflow for optimizing this compound extraction.
Troubleshooting Flowchart for Low Yield
Caption: Troubleshooting guide for low extraction yield.
Interplay of Key Extraction Parameters
Caption: Relationship between key parameters in extraction.
References
- 1. Caffeic Acid: Benefits, Sources, and Foods [healthline.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Caffeic acid - Wikipedia [en.wikipedia.org]
- 4. CAFFEIC ACID - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Chemical and Pharmacological Aspects of Caffeic Acid and Its Activity in Hepatocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Sonodegradation of Caffeic Acid under Ultrasound Treatment: Relation to Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. Rapid methods for extracting and quantifying phenolic compounds in citrus rinds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. mdpi.com [mdpi.com]
- 13. extractionmagazine.com [extractionmagazine.com]
- 14. Solvent and pH effects on the antioxidant activity of caffeic and other phenolic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. mdpi.com [mdpi.com]
- 17. Natural product isolation – how to get from biological material to pure compounds - Natural Product Reports (RSC Publishing) DOI:10.1039/C3NP20106F [pubs.rsc.org]
- 18. Workup [chem.rochester.edu]
- 19. Optimization of extraction process parameters of caffeic acid from microalgae by supercritical carbon dioxide green technology - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Optimization of extraction process parameters of caffeic acid from microalgae by supercritical carbon dioxide green technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. d-nb.info [d-nb.info]
Technical Support Center: Synthetic Caffeic Aldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic Caffeic Aldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in my synthetic this compound?
A1: Common impurities in synthetic this compound typically arise from the synthetic route employed and subsequent degradation. These can be categorized as:
-
Process-Related Impurities: These are substances that originate from the manufacturing process.
-
Unreacted Starting Materials: Depending on the synthetic route, these may include protocatechuic aldehyde or the phosphonium salt used in a Wittig reaction.
-
Reagent-Related By-products: A common by-product from the Wittig reaction is triphenylphosphine oxide.
-
-
Degradation-Related Impurities: this compound is susceptible to oxidation, especially when exposed to air and light.[1]
-
Caffeic Acid: The aldehyde group can be oxidized to a carboxylic acid, forming caffeic acid.[1]
-
Protocatechuic Aldehyde and other degradation products: Under certain conditions, such as in subcritical water, caffeic acid (a potential impurity) can degrade to protocatechuic aldehyde and other compounds.[2]
-
Q2: My this compound has a yellowish tint. Is this normal?
A2: Pure this compound is a yellow solid. However, the intensity of the color can vary. A pronounced or deepening yellow to brownish color may indicate the presence of oxidized impurities or polymers. It is recommended to assess the purity of the material using analytical techniques such as HPLC.
Q3: How should I store my synthetic this compound to minimize degradation?
A3: To minimize degradation, this compound should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen). This compound is prone to oxidation, and its stability is influenced by factors like pH, temperature, and light exposure.[1] It is more stable in organic solvents like ethanol and dimethyl sulfoxide compared to water.[1]
Troubleshooting Guide
Issue 1: Presence of a significant peak corresponding to Triphenylphosphine Oxide in the NMR or HPLC analysis of my Wittig reaction product.
-
Question: How can I remove Triphenylphosphine Oxide from my this compound sample?
-
Answer: Triphenylphosphine oxide (TPPO) is a common byproduct of the Wittig reaction and can be challenging to remove completely. Here are a few strategies:
-
Crystallization: TPPO is poorly soluble in nonpolar solvents like hexane or a mixture of benzene and cyclohexane.[3][4] You can attempt to crystallize your this compound from a suitable solvent system, leaving the TPPO in the mother liquor, or precipitate the TPPO from a solution of your crude product in a solvent where it is insoluble.
-
Chromatography: Flash column chromatography is a standard method for removing TPPO. A silica gel column with a gradient elution of hexane and ethyl acetate is often effective.[4]
-
Precipitation with Metal Salts: TPPO can form insoluble complexes with certain metal salts.
-
Issue 2: An unexpected peak is observed in the HPLC chromatogram with a retention time shorter than this compound.
-
Question: I suspect I have unreacted protocatechuic aldehyde in my this compound. How can I confirm this and remove it?
-
Answer: Protocatechuic aldehyde is a common starting material for the synthesis of this compound via the Wittig reaction.
-
Confirmation:
-
HPLC: Co-inject your sample with a standard of protocatechuic aldehyde to see if the peak retention times match. An established HPLC method for separating these compounds can be found in the Experimental Protocols section.[6][7]
-
NMR: Compare the 1H NMR spectrum of your sample with the known spectrum of protocatechuic aldehyde. The aldehyde proton of protocatechuic aldehyde will have a characteristic chemical shift.
-
-
Removal:
-
Column Chromatography: A carefully run flash column chromatography should effectively separate this compound from the more polar protocatechuic aldehyde.
-
Recrystallization: Depending on the solvent system, recrystallization may also be effective in purifying your product.
-
-
Issue 3: A new peak appears in the HPLC of my this compound sample after storage.
-
Question: My this compound sample seems to be degrading. What is the likely degradation product and how can I identify it?
-
Answer: The most common degradation product of this compound is Caffeic Acid, formed by the oxidation of the aldehyde group.[1]
-
Identification:
-
HPLC: The degradation product will likely have a different retention time. Co-injection with a Caffeic Acid standard can confirm its identity.
-
Mass Spectrometry (MS): The degradation product will have a molecular weight corresponding to Caffeic Acid (180.16 g/mol ), which is 16 atomic mass units higher than this compound (164.16 g/mol ). The fragmentation pattern can also be compared to that of a Caffeic Acid standard.[8][9][10][11]
-
NMR: The aldehyde proton signal in the 1H NMR spectrum will disappear and be replaced by a carboxylic acid proton signal, which is typically a broad singlet at a downfield chemical shift.
-
-
Data Presentation
Table 1: Common Impurities in Synthetic this compound
| Impurity Name | Chemical Structure | Molecular Weight ( g/mol ) | Typical Source |
| Protocatechuic Aldehyde | 3,4-Dihydroxybenzaldehyde | 138.12 | Unreacted starting material[12][13][14][15][16] |
| Triphenylphosphine Oxide | (C₆H₅)₃PO | 278.28 | By-product of Wittig reaction[3][4][5][17][18] |
| Caffeic Acid | 3,4-Dihydroxycinnamic acid | 180.16 | Oxidation of this compound[19][20][21][22] |
| Phosphonium Salt | e.g., (Methoxymethyl)triphenylphosphonium chloride | Varies | Unreacted Wittig reagent |
| cis-Caffeic Aldehyde | cis-3-(3,4-Dihydroxyphenyl)acrylaldehyde | 164.16 | Isomerization |
Experimental Protocols
Protocol 1: HPLC-UV Method for Purity Assessment and Impurity Profiling
This method is adapted for the simultaneous determination of this compound, Protocatechuic Aldehyde, and Caffeic Acid.[6][7]
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or Diode Array Detector (DAD).
-
Column: Reversed-phase C18 column (e.g., Hypersil ODS-2, 5 µm, 4.6 x 250 mm).
-
Mobile Phase: Isocratic elution with a mixture of methanol and 0.2 M acetate buffer (pH 3.6) in a ratio of 15:85 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 300 nm.
-
Sample Preparation: Dissolve a known amount of the synthetic this compound in the mobile phase to a final concentration of approximately 100 µg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Standard Preparation: Prepare individual stock solutions of this compound, Protocatechuic Aldehyde, and Caffeic Acid in the mobile phase. Prepare working standards by diluting the stock solutions to appropriate concentrations for calibration.
-
Analysis: Inject the sample and standards onto the HPLC system. Identify and quantify the impurities by comparing the retention times and peak areas with those of the standards.
Protocol 2: 1H NMR for Structural Confirmation and Impurity Identification
-
Instrumentation: Nuclear Magnetic Resonance (NMR) Spectrometer (300 MHz or higher).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD).
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of the deuterated solvent.
-
Data Acquisition: Acquire a standard 1H NMR spectrum.
-
Data Analysis:
-
This compound: Look for the characteristic signals of the aldehyde proton (around 9.5-9.6 ppm), the vinyl protons, and the aromatic protons.
-
Protocatechuic Aldehyde: An aldehyde proton signal around 9.7 ppm and distinct aromatic signals.
-
Caffeic Acid: Absence of the aldehyde proton and the appearance of a carboxylic acid proton signal (typically >10 ppm and broad).
-
Triphenylphosphine Oxide: Complex multiplets in the aromatic region (around 7.5-7.8 ppm).
-
Consult reference spectra or databases for precise chemical shift values.[23][24][25][26]
-
Protocol 3: Mass Spectrometry for Molecular Weight Determination and Fragmentation Analysis
-
Instrumentation: Mass Spectrometer (e.g., LC-MS, GC-MS, or direct infusion ESI-MS).
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes is recommended.
-
Analysis:
-
Determine the molecular weight of the main component and any impurities.
-
Perform tandem MS (MS/MS) to obtain fragmentation patterns.
-
This compound (MW: 164.16): Expect a prominent molecular ion peak.
-
Caffeic Acid (MW: 180.16): The mass will be 16 Da higher than this compound. Characteristic fragment ions for caffeic acid in negative mode are often observed at m/z 179 [M-H]⁻, with further fragmentation to m/z 135 by loss of CO₂.[8][11] In positive mode, characteristic ions for caffeic acid are often seen at m/z 163, 145, and 135.[9][10]
-
Visualizations
References
- 1. Buy this compound | 141632-15-7 [smolecule.com]
- 2. Degradation of caffeic acid in subcritical water and online HPLC-DPPH assay of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Workup [chem.rochester.edu]
- 5. Collection - Scalable Protocol for Removing Triphenylphosphine Oxide from Reactions Using MgCl2 and Wet Milling - Organic Process Research & Development - Figshare [acs.figshare.com]
- 6. Simultaneous determination of chlorogenic acid, caffeic acid, ferulic acid, protocatechuic acid and protocatechuic aldehyde in Chinese herbal preparation by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous Determination of Chlorogenic Acid, Caffeic Acid, Ferulic Acid, Protocatechuic Acid and Protocatechuic Aldehyde in Chinese Herbal Preparation by RP-HPLC [jstage.jst.go.jp]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of caffeic acid derivatives from Osmanthus yunnanensis using electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ajol.info [ajol.info]
- 12. 3,4-Dihydroxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 13. Protocatechuic Aldehyde - LKT Labs [lktlabs.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. go.drugbank.com [go.drugbank.com]
- 16. [Comparison of protocatechuic aldehyde in different processed products of Salvia miltiorrhiza] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature | Semantic Scholar [semanticscholar.org]
- 19. Caffeic acid - Wikipedia [en.wikipedia.org]
- 20. Oxidation of caffeic acid and related hydroxycinnamic acids | Semantic Scholar [semanticscholar.org]
- 21. researchgate.net [researchgate.net]
- 22. tandfonline.com [tandfonline.com]
- 23. Plant-Derived Caffeic Acid and Its Derivatives: An Overview of Their NMR Data and Biosynthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. scs.illinois.edu [scs.illinois.edu]
- 26. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Overcoming poor resolution in chromatographic analysis of Caffeic aldehyde.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the chromatographic analysis of Caffeic Aldehyde, with a focus on resolving poor peak resolution.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor resolution in the chromatographic analysis of this compound?
Poor resolution in the analysis of this compound typically manifests as peak tailing, peak fronting, or co-elution with other components in the sample matrix. The primary causes can be categorized as follows:
-
Column-Related Issues:
-
Mobile Phase and Sample-Related Issues:
-
Inappropriate mobile phase pH or buffer strength.
-
Mismatch between the sample solvent and the mobile phase.
-
Overloading the column with too much sample.[3]
-
-
Instrumental Problems:
-
Extra-column band broadening due to long tubing or large detector cell volume.
-
Leaks or fluctuations in the flow rate.
-
Q2: My this compound peak is tailing. What are the likely causes and how can I fix it?
Peak tailing, where the latter half of the peak is broader than the front half, is a common issue.[4]
-
Causes:
-
Secondary Interactions: Strong interactions between the phenolic hydroxyl groups of this compound and active sites on the stationary phase, such as residual silanol groups on silica-based columns.[2]
-
Column Overload: Injecting too high a concentration of this compound.[1]
-
Mobile Phase pH: A mobile phase pH that is not optimal for keeping this compound in a single ionic state.
-
Column Contamination: Accumulation of contaminants on the column frit or packing material.
-
-
Solutions:
-
Adjust Mobile Phase pH: For acidic compounds like this compound, using a mobile phase with a pH 2-3 units below the pKa of the analyte can suppress ionization and reduce tailing. Consider adding a small percentage of an acidifier like formic acid or acetic acid.[5]
-
Use an End-Capped Column: Employ a column where the residual silanol groups have been chemically deactivated (end-capped) to minimize secondary interactions.[2]
-
Reduce Sample Concentration: Dilute the sample to avoid overloading the column.[1]
-
Optimize Mobile Phase Composition: Increase the organic modifier (e.g., acetonitrile or methanol) content to improve elution and peak shape.[6]
-
Column Washing: Flush the column with a strong solvent to remove contaminants.
-
Q3: I am observing peak fronting for my this compound standard. What could be the reason?
Peak fronting, an asymmetry where the front half of the peak is broader, can also compromise resolution.[4][7]
-
Causes:
-
Sample Overload: Injecting too large a volume or too high a concentration of the sample.[3][8]
-
Sample Solvent Incompatibility: Dissolving the this compound standard in a solvent that is significantly stronger (less polar in reversed-phase) than the mobile phase.[3][7]
-
Column Collapse or Void: Physical degradation of the column packing material.[7]
-
Co-elution: An impurity eluting just before the main this compound peak.[8]
-
-
Solutions:
-
Reduce Injection Volume and Concentration: Decrease the amount of sample injected onto the column.[3]
-
Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the this compound standard in the initial mobile phase.[7]
-
Column Replacement: If a column void is suspected, the column may need to be replaced.
-
Improve Separation: Adjust the mobile phase composition or gradient to resolve any co-eluting impurities.[3]
-
Q4: How can I improve the separation of this compound from other closely eluting peaks?
Co-elution is a direct cause of poor resolution and can be addressed by modifying the chromatographic conditions to improve selectivity.[9]
-
Solutions:
-
Optimize Mobile Phase Composition:
-
Change Solvent Ratio: Adjust the ratio of organic solvent (acetonitrile or methanol) to the aqueous phase.
-
Change Organic Solvent: Switching between acetonitrile and methanol can alter selectivity.
-
Adjust pH: Modifying the pH of the mobile phase can change the retention times of ionizable compounds.
-
-
Change the Column:
-
Different Stationary Phase: If using a C18 column, consider a different stationary phase like a biphenyl or a C8 column, which can offer different selectivities.
-
Smaller Particle Size: Columns with smaller particles provide higher efficiency and better resolution.
-
Longer Column: A longer column increases the plate number, which can improve resolution.
-
-
Adjust Temperature: Lowering the column temperature can sometimes improve resolution, although it may increase run times.
-
Use a Gradient Elution: A gradient elution, where the mobile phase composition changes over time, can be effective for separating complex mixtures.[1]
-
Troubleshooting Guides
Systematic Approach to Troubleshooting Poor Resolution
This workflow provides a step-by-step guide to identifying and resolving poor resolution issues during this compound analysis.
Causes and Effects of Poor Peak Shape
This diagram illustrates the relationship between common causes and their resulting effects on the chromatographic peak shape of this compound.
Data Presentation
The following table summarizes various HPLC and UPLC conditions that can be adapted for the analysis of this compound, based on methods for similar phenolic compounds. These parameters can be used as a starting point for method development and optimization.
| Parameter | Method 1 (HPLC) | Method 2 (HPLC) | Method 3 (UPLC) |
| Column | BDS Hypersil™ C18 (4.6 x 100 mm, 3 µm)[7] | Biosil Pro-ODS-U (4.6 x 150 mm, 5 µm) | C18 (2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.5% Acetic Acid in Water[7] | Water with 0.5% Glacial Acetic Acid (pH 4.5) | 0.05% Formic Acid in Water |
| Mobile Phase B | Methanol[7] | Acetonitrile | Acetonitrile |
| Elution | Gradient[7] | Isocratic | Isocratic |
| Flow Rate | 1.0 mL/min[7] | 1.0 mL/min | 0.2 mL/min |
| Column Temp. | 25°C[7] | Not Specified | 30°C |
| Detection | 330 nm[7] | 321 nm | 330 nm |
| Injection Vol. | 10 µL[7] | 25 µL | 10 µL |
Experimental Protocols
The following are detailed methodologies that can be used as a starting point for the chromatographic analysis of this compound.
Protocol 1: HPLC Method for this compound Analysis
This protocol is adapted from a validated method for caffeic acid and related phenolic compounds.[7]
1. Materials and Reagents:
-
This compound standard
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetic Acid (Glacial, HPLC grade)
-
50% Methanol in water (for stock solution)
2. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).
-
BDS Hypersil™ C18 column (4.6 x 100 mm, 3 µm).
3. Preparation of Solutions:
-
Mobile Phase A: 0.5% acetic acid in water.
-
Mobile Phase B: Methanol.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve this compound in 50% methanol.
-
Working Standard Solutions: Dilute the stock solution with 50% methanol to achieve desired concentrations (e.g., 1-250 µg/mL).
4. Chromatographic Conditions:
-
Column: BDS Hypersil™ C18 (4.6 x 100 mm, 3 µm).
-
Mobile Phase: Gradient elution as follows:
-
0-15 min: 25% B to 65% B (linear gradient)
-
15-20 min: 100% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 330 nm.
-
Injection Volume: 10 µL.
5. Sample Preparation:
-
Dissolve the sample containing this compound in 50% methanol.
-
Filter the sample through a 0.22 µm nylon membrane filter prior to injection.
Protocol 2: UPLC Method for this compound Analysis
This protocol is a rapid UPLC method adapted from the analysis of caffeic acid derivatives.
1. Materials and Reagents:
-
This compound standard
-
Acetonitrile (UPLC grade)
-
Water (UPLC grade)
-
Formic Acid (UPLC grade)
2. Instrumentation:
-
UPLC system with a binary pump, autosampler, column manager, and a DAD.
-
C18 column (2.1 x 50 mm, 1.8 µm).
3. Preparation of Solutions:
-
Mobile Phase A: 0.05% (v/v) formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Sample/Standard Diluent: 10:90 mixture of acetonitrile and 0.05% formic acid in water.
-
Standard Stock and Working Solutions: Prepare as described in Protocol 1, using the sample/standard diluent.
4. Chromatographic Conditions:
-
Column: C18 (2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: Isocratic elution with 10% B.
-
Flow Rate: 0.2 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 330 nm.
-
Injection Volume: 10 µL.
5. Sample Preparation:
-
Dissolve and dilute the sample in the sample/standard diluent.
-
Filter through a 0.22 µm syringe filter before injection.
References
- 1. researchgate.net [researchgate.net]
- 2. redalyc.org [redalyc.org]
- 3. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 4. HPLC Method for Determination of Caffeic Acid on Newcrom BH | SIELC Technologies [sielc.com]
- 5. HPLC analysis of 16 compounds from Artemisia ordosica - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NP-MRD: Showing NP-Card for 3,4-Dihydroxycinnamaldehyde (NP0054993) [np-mrd.org]
- 7. Development and validation of an HPLC method to quantify 3,4-dideoxyglucosone-3-ene in peritoneal dialysis fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jfda-online.com [jfda-online.com]
- 9. Degradation of caffeic acid in subcritical water and online HPLC-DPPH assay of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Caffeic Aldehyde Reaction Kinetics and Temperature Effects
Disclaimer: Direct experimental data on the reaction kinetics and temperature effects of caffeic aldehyde is limited in publicly available scientific literature. This technical support guide has been developed by extrapolating information from studies on the closely related compound, caffeic acid, and the structurally similar compound, protocatechuic aldehyde, as well as general principles of aromatic aldehyde chemistry. The information provided should be used as a guideline and not as a substitute for rigorous experimental validation.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its stability important?
A1: this compound is an aromatic aldehyde with a dihydroxy-substituted phenyl ring. Its chemical structure makes it a subject of interest in fields such as food chemistry, materials science, and drug development due to its potential antioxidant and other bioactive properties. The stability of this compound is crucial as it can undergo various reactions, such as oxidation, polymerization, and degradation, which can be influenced by factors like temperature, pH, light, and the presence of other chemical species. Understanding its reaction kinetics is essential for predicting its shelf-life, optimizing its use in various applications, and ensuring the reproducibility of experimental results.
Q2: How does temperature generally affect the stability of aromatic aldehydes like this compound?
A2: Temperature is a critical factor influencing the stability of aromatic aldehydes. Generally, elevated temperatures accelerate the rates of both physical and chemical processes.[1] For aromatic aldehydes, this can lead to:
-
Increased Volatility: Higher temperatures can cause the aldehyde to evaporate more quickly.[1]
-
Accelerated Oxidation: The presence of oxygen can lead to the oxidation of the aldehyde group to a carboxylic acid, a reaction that is typically faster at higher temperatures.[1]
-
Thermal Degradation: At sufficiently high temperatures, the molecule can break down into smaller fragments. For instance, studies on the related compound caffeic acid have shown degradation at temperatures above 125°C.
-
Polymerization: Aldehydes can undergo self-condensation or polymerization reactions, which can be promoted by heat.
It is recommended to store aromatic aldehyde solutions at or below room temperature (e.g., below 25°C) to minimize degradation.[1]
Q3: What are the expected degradation products of this compound under thermal stress?
A3: While specific degradation pathways for this compound are not well-documented, we can infer potential products from studies on caffeic acid. Under high temperatures (160-240°C) in subcritical water, caffeic acid degrades into hydroxytyrosol, protocatechuic aldehyde, and 4-vinylcatechol. This suggests that under similar strenuous conditions, this compound could potentially undergo reactions such as decarboxylation or further oxidation of the aromatic ring and its substituents.
Q4: Are there any known kinetic models for the degradation of compounds similar to this compound?
A4: Studies on the sonodegradation of caffeic acid have shown that its degradation can follow zero-order kinetics in an ethanolic solution at temperatures between -5 and 25°C. It is plausible that the degradation of this compound under specific conditions could also be modeled by simple rate laws (e.g., zero-order, first-order, or second-order kinetics). However, the specific reaction order and rate constants will depend on the reaction conditions, including temperature, solvent, and the presence of catalysts or inhibitors.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during experiments with this compound.
| Problem | Possible Causes | Recommended Solutions |
| Inconsistent reaction rates between experiments. | 1. Temperature fluctuations: Minor variations in temperature can significantly impact reaction kinetics. 2. Variability in reagent concentration: Inaccurate preparation of stock solutions. 3. Light exposure: Photodegradation of this compound. 4. Oxygen exposure: Oxidation of the aldehyde or the dihydroxy-phenyl group. | 1. Use a precisely controlled water bath or thermostat. 2. Calibrate pipettes and balances; prepare fresh solutions for each set of experiments. 3. Conduct experiments in amber glassware or under reduced light conditions. 4. Degas solvents and consider running reactions under an inert atmosphere (e.g., nitrogen or argon). |
| Low or no detectable product formation. | 1. Degradation of this compound: The compound may have degraded during storage or the experiment. 2. Incorrect reaction conditions: pH, solvent, or temperature may not be optimal. 3. Inhibitors present: Trace impurities in reagents or solvents could be inhibiting the reaction. | 1. Check the purity of the starting material using techniques like HPLC or NMR. Store this compound under recommended conditions (cool, dark, and inert atmosphere). 2. Systematically vary the reaction conditions to find the optimal parameters. 3. Use high-purity reagents and solvents. |
| Formation of unexpected side products. | 1. Oxidation: The aldehyde group is susceptible to oxidation to a carboxylic acid. The catechol moiety is also prone to oxidation. 2. Polymerization: Aldehydes can undergo self-condensation, especially at higher concentrations or temperatures. 3. Solvent participation: The solvent may be reacting with the aldehyde or intermediates. | 1. Minimize exposure to oxygen. The addition of antioxidants could be considered if it does not interfere with the primary reaction.[1] 2. Run reactions at lower concentrations and temperatures. 3. Choose an inert solvent that is known not to react with aldehydes under the experimental conditions. |
| Precipitate formation during the reaction. | 1. Low solubility: The product or this compound itself may have low solubility in the chosen solvent. 2. Polymerization: Formation of insoluble polymeric materials. | 1. Choose a solvent in which all reactants and products are soluble. A co-solvent system might be necessary. 2. Monitor the reaction for signs of polymerization (e.g., increased viscosity, turbidity). Adjust conditions (concentration, temperature) to minimize this. |
Data Presentation
Due to the lack of specific quantitative data for this compound, the following table summarizes the kinetic data for the sonodegradation of the related compound, caffeic acid , in 80% ethanol at different temperatures. This data is presented to illustrate the type of information that would be valuable for this compound and to provide a potential starting point for experimental design.
Table 1: Kinetic Parameters for the Sonodegradation of Caffeic Acid
| Temperature (°C) | Rate Constant (k) (μg mL⁻¹ min⁻¹) | Half-life (t₁/₂) (min) |
| -5 | 0.035 | 142.86 |
| 5 | 0.012 | 416.67 |
| 15 | 0.007 | 714.29 |
| 25 | 0.005 | 1000.00 |
Data extrapolated from a study on caffeic acid sonodegradation.
Experimental Protocols
The following are detailed methodologies for key experiments to study the reaction kinetics of this compound.
Protocol 1: Determining the Rate Law and Temperature Dependence of this compound Degradation
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or a buffered aqueous solution) of known concentration.
-
Temperature Control: Set up a series of temperature-controlled water baths at the desired temperatures (e.g., 25°C, 35°C, 45°C, 55°C).
-
Reaction Initiation: Place sealed vials containing the this compound solution into each water bath to equilibrate.
-
Sampling: At regular time intervals, withdraw an aliquot from each vial.
-
Quenching: Immediately quench the reaction in the aliquot to stop further degradation. This can be achieved by rapid cooling in an ice bath or by adding a quenching agent that does not interfere with the analysis.
-
Analysis: Analyze the concentration of the remaining this compound in each aliquot using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis:
-
Plot the concentration of this compound versus time for each temperature.
-
Determine the initial rate of reaction at each temperature.
-
To determine the reaction order, plot ln(concentration) vs. time (for first-order) and 1/concentration vs. time (for second-order). The plot that yields a straight line indicates the order of the reaction.
-
Calculate the rate constant (k) from the slope of the linear plot.
-
Use the Arrhenius equation (k = Ae^(-Ea/RT)) to determine the activation energy (Ea) by plotting ln(k) versus 1/T.
-
Protocol 2: Identification of Degradation Products
-
Forced Degradation: Subject a concentrated solution of this compound to stress conditions (e.g., high temperature, exposure to strong oxidizing agents, extreme pH).
-
Sample Preparation: After a set period, neutralize the solution if necessary and prepare it for analysis.
-
LC-MS/MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to separate the components of the degraded sample and identify the degradation products based on their mass-to-charge ratio and fragmentation patterns.
-
NMR Spectroscopy: For major degradation products, isolate them using preparative HPLC and perform Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate their structures.
Visualizations
Caption: Workflow for studying this compound kinetics.
Caption: Potential degradation routes for this compound.
References
Minimizing side reactions in Caffeic aldehyde derivatization.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side reactions during the derivatization of caffeic aldehyde.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the experimental process.
Issue 1: Brown or dark-colored reaction mixture and product, indicating product degradation.
-
Question: My reaction mixture turned brown, and my final product is impure with a dark color. What is causing this, and how can I prevent it?
-
Answer: The browning of your reaction mixture is likely due to the oxidation of the catechol moiety (the two hydroxyl groups) on the this compound.[1][2] This oxidation is particularly prevalent under neutral to basic pH conditions and in the presence of oxygen, leading to the formation of ortho-quinones which can subsequently polymerize.[1][3]
Troubleshooting Steps:
-
Control pH: Maintain a slightly acidic pH (around 5-6) during the reaction if the reaction conditions allow.[1]
-
Degas Solvents: Use solvents that have been degassed by bubbling with an inert gas like nitrogen or argon to remove dissolved oxygen.
-
Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., a nitrogen or argon blanket) to prevent exposure to atmospheric oxygen.
-
Use of Antioxidants: In some cases, a small amount of an antioxidant like ascorbic acid can be added to the reaction mixture to inhibit oxidation.
-
Temperature Control: Avoid unnecessarily high reaction temperatures, as heat can accelerate oxidation.
-
Issue 2: Low yield of the desired derivative.
-
Question: I am getting a very low yield of my target molecule. What are the potential reasons, and what can I do to improve it?
-
Answer: Low yields can stem from several factors, including suboptimal reaction conditions, degradation of the starting material, or inefficient purification. For instance, traditional Wittig reactions in organic solvents like dichloromethane (DCM) can result in very low yields (e.g., 8%) for phenolic aldehydes.[4]
Troubleshooting Steps:
-
Solvent Choice: Consider using water as a reaction solvent for Wittig or Horner-Wadsworth-Emmons (HWE) reactions. Surprisingly, for many phenolic aldehydes, conducting the reaction in water at an elevated temperature (e.g., 90°C) can dramatically increase the yield to over 90%.[4]
-
Reagent Stoichiometry: Ensure the correct molar ratios of your reactants. For example, in a Wittig reaction, using a slight excess of the ylide (1.3-1.5 equivalents) is common.[5]
-
Reaction Time and Temperature: Optimize the reaction time and temperature. Prolonged reaction times, especially at high temperatures, can lead to degradation. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal stopping point.
-
Protecting Groups: If other strategies fail, consider protecting the hydroxyl groups of the catechol moiety. Acetylation is a common method. However, this adds extra synthesis and deprotection steps.[6]
-
Issue 3: Formation of multiple products and difficulty in purification.
-
Question: I am observing multiple spots on my TLC plate and facing challenges in isolating my pure product. What are these side products, and how can I simplify purification?
-
Answer: The formation of multiple products often arises from the reactivity of both the aldehyde and the catechol functional groups. Side products can include self-condensation products of the aldehyde (e.g., from an aldol reaction), oxidation products of the catechol, and unreacted starting materials.
Troubleshooting Steps:
-
Chemoselective Reagents: Use reagents that are highly selective for the aldehyde group. For reductive amination, sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) are milder and more selective for the imine intermediate over the starting aldehyde compared to sodium borohydride (NaBH4).[7]
-
One-Pot Procedures: Employ one-pot reaction protocols where possible. For example, in reductive amination, the in-situ formation and reduction of the imine without isolating the intermediate can minimize side reactions.[8]
-
Purification Strategy: Column chromatography is often necessary for purifying this compound derivatives. A gradient elution using a solvent system like hexane-ethyl acetate or chloroform-methanol is typically effective.[4][5] High-speed countercurrent chromatography (HSCCC) has also been shown to be an effective purification technique for caffeic acid and its derivatives.[9]
-
Data on Reaction Yields
The choice of reaction conditions can significantly impact the yield of the desired this compound derivative. The following table summarizes yields obtained under different experimental setups.
| Derivatization Reaction | Aldehyde Substrate | Key Reaction Conditions | Yield (%) | Reference |
| Horner-Wadsworth-Emmons | p-hydroxybenzaldehyde | Dichloromethane (reflux) | 8 | [4] |
| Horner-Wadsworth-Emmons | p-hydroxybenzaldehyde | Water (90°C) | 92 | [4] |
| Horner-Wadsworth-Emmons | 3,4-dihydroxybenzaldehyde | Water (90°C) | 86 | [4] |
| Wittig Reaction | 4-hydroxy-3-methoxybenzaldehyde | Water (90°C, 30 min) | 99 | [4] |
| Aldol Condensation | Protected 3,4-dihydroxybenzaldehyde | Acetone, prolonged time | 58 | [4] |
Experimental Protocols
1. Protocol for Wittig Reaction in Water
This protocol is adapted for the derivatization of phenolic aldehydes, demonstrating a high-yield, green chemistry approach.[4]
-
Reaction Setup: In a round-bottom flask, suspend the this compound (1 equivalent) and the desired phosphorane ylide (1.3-1.5 equivalents) in deionized water (4-10 mL).
-
Reaction Conditions: Stir the suspension vigorously and heat to 90°C.
-
Monitoring: Monitor the reaction progress by TLC until the starting aldehyde is consumed (typically 0.5-4 hours).
-
Workup: Cool the reaction mixture to room temperature. Extract the aqueous phase with an organic solvent such as dichloromethane or ethyl acetate (3 x 10 mL).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane-ethyl acetate).
2. Protocol for Reductive Amination
This is a general protocol for the reductive amination of an aldehyde.
-
Imine Formation: Dissolve the this compound (1 equivalent) and the primary or secondary amine (1-1.2 equivalents) in a suitable solvent (e.g., methanol or dichloromethane). If necessary, add a catalytic amount of acetic acid to achieve a pH of 4-5. Stir at room temperature for 1-2 hours to allow for imine formation.
-
Reduction: Cool the mixture in an ice bath. Add a mild reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 equivalents) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Quenching: Carefully quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Workup: Extract the product with an appropriate organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting amine by column chromatography.
Visualizations
Caption: Workflow for the Wittig Derivatization of this compound in Water.
Caption: Key reaction pathways in this compound derivatization.
References
- 1. Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Antioxidant Activity of Caffeic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient One-Pot Synthesis of Novel Caffeic Acid Derivatives as Potential Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Antioxidant Activities of Caffeic Aldehyde and Caffeic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant performance of caffeic aldehyde and caffeic acid, supported by experimental data. It includes detailed methodologies for key experiments and visual diagrams to elucidate chemical structures and mechanisms of action.
Introduction
Caffeic acid, a hydroxycinnamic acid, is a well-documented natural antioxidant found abundantly in coffee, fruits, and vegetables.[1] Its chemical structure, featuring a catechol (3,4-dihydroxy) ring and a conjugated acrylic acid side chain, is responsible for its potent free-radical scavenging abilities.[2] this compound, a structurally similar compound, differs by the presence of an aldehyde group in place of the carboxylic acid. This structural modification influences its physicochemical properties and may alter its antioxidant efficacy. This guide explores the comparative antioxidant activities of these two compounds based on available scientific evidence.
Mechanism of Antioxidant Action
The antioxidant properties of both caffeic acid and this compound are primarily attributed to their chemical structures, specifically the catechol group.[2] They function through two main mechanisms:
-
Hydrogen Atom Transfer (HAT): The phenolic hydroxyl groups on the catechol ring can donate a hydrogen atom to a free radical, neutralizing it. The resulting phenoxyl radical is stabilized by resonance, with the unpaired electron delocalizing across the aromatic ring and the conjugated side chain.[2]
-
Single Electron Transfer (SET): These compounds can also donate an electron to a free radical, forming a radical cation.
Caffeic acid is also known to act as a secondary antioxidant by chelating metal ions like iron and copper, which prevents them from catalyzing the formation of reactive oxygen species (ROS).
Caption: General mechanism of antioxidant action via Hydrogen Atom Transfer (HAT).
Comparative Antioxidant Activity: Experimental Data
Direct comparative studies indicate that the antioxidant activity of this compound is comparable, and in some cases superior, to that of caffeic acid. The key difference lies in the functional group on the side chain—the aldehyde versus the carboxylic acid—which influences properties like lipophilicity and interaction with cellular membranes.
A study directly comparing hydroxy-bearing cinnamaldehydes and their corresponding cinnamic acids provided the following insights.[3]
Table 1: Comparison of DPPH Radical Scavenging Activity [3]
| Compound | Relative Scavenging Ability |
| This compound | ≈ Caffeic Acid |
| Vitamin C | < this compound & Caffeic Acid |
| o-coumaraldehyde | < Vitamin C |
| p-coumaric acid | < o-coumaraldehyde |
| p-coumaraldehyde | ≈ o-coumaric acid |
Data synthesized from a comparative study on hydroxy-bearing cinnamaldehydes and their corresponding acids.
Table 2: Comparison of Anti-Hemolytic Activity (AAPH-Induced) [3]
| Compound | Relative Inhibitory Ability |
| o-coumaraldehyde | Highest Activity |
| p-coumaraldehyde | ≈ this compound |
| Caffeic Acid | < this compound |
| o-coumaric acid | ≈ Caffeic Acid |
| p-coumaric acid | < o-coumaric acid |
| Vitamin C | < p-coumaric acid |
Data from an assay measuring the inhibition of AAPH-induced erythrocyte hemolysis, indicating antioxidant activity at the cell membrane level.
The results suggest that while both compounds exhibit strong radical-scavenging activity in chemical assays (DPPH), the aldehyde derivatives, including this compound, demonstrate superior protective effects in a cell-based hemolysis model.[3] This may be attributed to differences in lipophilicity, allowing the aldehydes to better interact with and protect the lipid-rich cell membrane.
Experimental Protocols
Detailed methodologies for the key assays cited are provided below. These protocols are standardized and widely used for evaluating antioxidant capacity.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.
-
Reagents: DPPH solution (typically 0.1 mM in methanol or ethanol), test compounds (this compound, caffeic acid), positive control (e.g., ascorbic acid, Trolox), methanol/ethanol.
-
Procedure:
-
Prepare various concentrations of the test compounds and positive control in the solvent.
-
Add a fixed volume of the DPPH solution to a microplate well or cuvette.
-
Add a specific volume of the sample or control solution to the DPPH solution. A blank containing only the solvent is also prepared.
-
Mix the solution thoroughly and incubate in the dark at room temperature for a set period (e.g., 30 minutes).
-
Measure the absorbance of the solution at approximately 517 nm using a spectrophotometer.
-
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration required to scavenge 50% of DPPH radicals) is then determined.
Caption: A simplified workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant causes decolorization.
-
Reagents: ABTS stock solution (e.g., 7 mM), potassium persulfate (e.g., 2.45 mM), test compounds, positive control (e.g., Trolox), appropriate buffer (e.g., PBS).
-
Procedure:
-
Generate the ABTS•+ stock solution by mixing ABTS and potassium persulfate and allowing it to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with buffer to an absorbance of ~0.70 at 734 nm.
-
Add a small volume of the test sample or control to a larger volume of the diluted ABTS•+ solution.
-
Allow the reaction to proceed for a specific time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
-
Calculation: Results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant activity as a 1 mM concentration of the substance under investigation.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form in an acidic medium.
-
Reagents: FRAP reagent (containing acetate buffer pH 3.6, TPTZ solution in HCl, and FeCl₃·6H₂O solution), test compounds, and a ferrous sulfate or Trolox standard.
-
Procedure:
-
Prepare the fresh FRAP working solution by mixing the component reagents.
-
Warm the FRAP solution to 37°C.
-
Add a small volume of the sample or standard to a larger volume of the FRAP reagent.
-
Incubate the mixture (e.g., for 6-10 minutes) at 37°C.
-
Measure the absorbance of the blue-colored complex at approximately 593 nm.
-
-
Calculation: The antioxidant capacity is determined by comparing the absorbance change of the sample to a standard curve prepared using a known concentration of Fe²⁺ or Trolox.
Conclusion
Both this compound and caffeic acid are potent antioxidants. Experimental data from chemical-based assays like DPPH indicate their radical scavenging activities are comparable.[3] However, in a cell-based model designed to assess the protection of cell membranes from oxidative damage, this compound showed an advantage, suggesting its structural properties may be more favorable for activity in biological lipid environments.[3] For drug development professionals, this suggests that while both compounds are excellent starting points, this compound and other aldehyde derivatives of phenolic acids warrant further investigation, particularly for applications where interaction with cellular membranes is crucial. The choice between the two may depend on the specific biological target and the desired physicochemical properties of the final compound.
References
A Comparative Analysis of the Bioactivities of Caffeic Aldehyde and Protocatechuic Aldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bioactive properties of two prominent phenolic aldehydes: Caffeic aldehyde and Protocatechuic aldehyde. Drawing upon experimental data, this document outlines their respective antioxidant, anti-inflammatory, anticancer, and neuroprotective effects to inform future research and drug development initiatives.
Introduction to the Compounds
This compound (3,4-dihydroxycinnamaldehyde) is a derivative of caffeic acid, characterized by a phenolic ring with hydroxyl groups at the 3 and 4 positions and an aldehyde functional group.[1] Protocatechuic aldehyde (3,4-dihydroxybenzaldehyde), a primary metabolite of complex polyphenols, shares the 3,4-dihydroxy substitution on the benzene ring but lacks the propenal side chain of this compound.[2] Both compounds are found in various natural sources, including fruits, vegetables, and medicinal herbs, and have garnered significant interest for their diverse pharmacological activities.[2][3][4]
Data Presentation: A Comparative Overview of Bioactivities
The following tables summarize the quantitative data on the bioactivities of this compound and Protocatechuic aldehyde based on available experimental evidence.
Table 1: Comparative Antioxidant Activity
| Bioassay | This compound | Protocatechuic Aldehyde | Key Findings |
| DPPH Radical Scavenging | IC50: 2.57 µg/mL[5] | Moderate hydrogen peroxide and DPPH radical scavenging activity in vitro.[6] | Both compounds exhibit potent free radical scavenging capabilities, a hallmark of their antioxidant potential.[1][5] |
| Reactive Oxygen Species (ROS) Inhibition | Inhibits ROS production.[3] | Reduces intracellular ROS levels in PC12 cells.[7][8][9] | Both aldehydes effectively mitigate oxidative stress by reducing cellular ROS levels. |
| Enzymatic Regulation | Not explicitly detailed in the provided results. | Increases the activity of GSH-PX and SOD, while reducing the activity of xanthine oxidase (XOD) and NADPH oxidase (NOX).[2][10] | Protocatechuic aldehyde has demonstrated modulation of key antioxidant enzymes. |
Table 2: Comparative Anti-inflammatory Activity
| Mechanism | This compound | Protocatechuic Aldehyde | Key Findings |
| Cytokine Inhibition | Reduces production of IL-6 and TNF-α.[11] | Inhibits TNF-α and IL-6 production in vivo and in vitro.[12] | Both compounds demonstrate the ability to suppress the production of key pro-inflammatory cytokines. |
| Enzyme Regulation | Inhibits COX-2 expression.[13] | Suppresses inflammation proteins such as COX2 and iNOS.[14] | Both aldehydes target key enzymes involved in the inflammatory cascade. |
| Signaling Pathway Modulation | Inhibits phosphorylation of IκB kinase α/β and IκBα.[11] | Suppresses NF-κB and MAPKs kinase phosphorylation in vivo and in vitro.[12] | Both compounds exert their anti-inflammatory effects by modulating critical signaling pathways like NF-κB and MAPK. |
Table 3: Comparative Anticancer Activity
| Cancer Cell Line | This compound | Protocatechuic Aldehyde | Key Findings |
| Breast Cancer (MCF-7, MDA-MB-231) | Inhibited breast cancer cell proliferation, with the highest impact on MCF-7 cells.[15][16] | Inhibited the growth of both MDA-MB-231 and MCF-7 cells at a concentration of 100 μM.[17] | Both aldehydes show promise in inhibiting the proliferation of breast cancer cells. |
| Colon Cancer (HCT116) | Inhibited the proliferation and clonogenicity of acid-adapted cancer cells and enhanced apoptosis when combined with anticancer drugs.[18] | Possesses antiproliferative and pro-apoptotic properties in human colorectal cancer cells.[19] | Both compounds demonstrate antiproliferative and pro-apoptotic effects in colon cancer cells. |
| General Anticancer Mechanisms | Induces apoptosis via the mitochondrial pathway.[3] | Suppresses β-catenin expression through GSK3β- and NF-κB-mediated proteasomal degradation.[20] | The two aldehydes appear to utilize different, though potentially overlapping, mechanisms to induce cancer cell death. |
Table 4: Comparative Neuroprotective Activity
| Neuroprotective Model | This compound | Protocatechuic Aldehyde | Key Findings |
| Parkinson's Disease Models | Not explicitly detailed in the provided results. | Protects dopaminergic neurons against neurotoxin injury in vitro and in vivo.[7][8][9] Increases the protein expression of DJ-1 and reduces the level of α-synuclein.[7][8][9] | Protocatechuic aldehyde has shown significant neuroprotective effects in models of Parkinson's disease. |
| Alzheimer's Disease Models | Improves spatial learning, memory, and cognitive abilities in mice with Alzheimer's disease.[21] | Not explicitly detailed in the provided results. | This compound has demonstrated potential in mitigating cognitive deficits in Alzheimer's models. |
| General Neuroprotective Mechanisms | Inhibits acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[22] | Markedly increased cell viability rates, mitochondrial oxidation-reduction activity and mitochondrial membrane potential.[7][8][9] | Both compounds exhibit mechanisms that could be beneficial in various neurodegenerative conditions. |
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by this compound and Protocatechuic aldehyde.
Protocatechuic Aldehyde's Anti-inflammatory Signaling Pathway
Caption: Protocatechuic Aldehyde inhibits inflammatory cytokine production by suppressing MAPK and NF-κB pathways.
This compound's Anti-inflammatory Signaling Pathway
Caption: this compound reduces inflammation by inhibiting the phosphorylation of IKKα/β and IκBα.
Experimental Workflow for In Vitro Antioxidant Assay (DPPH)
Caption: A generalized workflow for determining the DPPH radical scavenging activity of the aldehydes.
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common protocols used to assess the bioactivities of Caffeic and Protocatechuic aldehydes.
Antioxidant Activity Assays
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay spectrophotometrically measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical. A decrease in absorbance at a specific wavelength (typically around 517 nm) indicates higher radical scavenging activity. The results are often expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
-
Cellular Reactive Oxygen Species (ROS) Assay: This method involves loading cells with a fluorescent probe (e.g., DCFH-DA) that becomes fluorescent upon oxidation by ROS. The cells are then treated with the test compound and an ROS-inducing agent. The fluorescence intensity is measured using a fluorometer or fluorescence microscope to quantify the intracellular ROS levels.
Anti-inflammatory Activity Assays
-
Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages (e.g., RAW 264.7): Macrophages are stimulated with LPS to induce an inflammatory response, characterized by the production of nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines (e.g., TNF-α, IL-6). The test compound is added before or with LPS stimulation. The levels of inflammatory mediators are then quantified in the cell culture supernatant using methods like the Griess assay for NO and ELISA for cytokines.
-
Western Blot Analysis: This technique is used to determine the expression and phosphorylation status of key proteins in signaling pathways (e.g., NF-κB, MAPKs). Cells are treated with the test compound and an inflammatory stimulus. Cell lysates are then subjected to SDS-PAGE, transferred to a membrane, and probed with specific antibodies against the proteins of interest.
Anticancer Activity Assays
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay assesses cell viability and proliferation. Viable cells with active metabolism convert MTT into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance at a specific wavelength.
-
Apoptosis Assays (e.g., Annexin V/Propidium Iodide Staining): This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis, while propidium iodide stains the DNA of cells with compromised membranes (late apoptosis/necrosis).
Neuroprotective Activity Assays
-
In Vitro Neurotoxicity Models: Neuronal cell lines (e.g., SH-SY5Y, PC12) are exposed to neurotoxins (e.g., MPP+, 6-OHDA, Aβ oligomers) to mimic neurodegenerative conditions. The neuroprotective effect of the test compound is evaluated by measuring cell viability, mitochondrial function, and markers of oxidative stress and apoptosis.
-
In Vivo Behavioral Tests: Animal models of neurodegenerative diseases (e.g., MPTP-induced Parkinson's in mice) are used to assess the effect of the test compound on motor function (e.g., rotarod test, pole test) and cognitive function (e.g., Morris water maze, Y-maze).
Conclusion
Both this compound and Protocatechuic aldehyde exhibit a broad spectrum of valuable bioactivities. While they share common mechanisms in their antioxidant and anti-inflammatory effects, particularly in modulating the NF-κB and MAPK pathways, there are also notable differences. Protocatechuic aldehyde has been more extensively studied for its neuroprotective effects in Parkinson's disease models, while this compound has shown promise in Alzheimer's disease models. In the realm of anticancer activity, both compounds are effective against various cancer cell lines, though their precise molecular targets may differ. This comparative guide highlights the therapeutic potential of both aldehydes and underscores the need for further head-to-head studies to fully elucidate their relative potencies and mechanisms of action for targeted drug development.
References
- 1. Buy this compound | 141632-15-7 [smolecule.com]
- 2. Antioxidant Effects of Protocatechuic Acid and Protocatechuic Aldehyde: Old Wine in a New Bottle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Implications of Caffeic Acid in Cancer and Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ptfarm.pl [ptfarm.pl]
- 5. Screening of the Anti-Neurodegenerative Activity of Caffeic Acid after Introduction into Inorganic Metal Delivery Systems to Increase Its Solubility as the Result of a Mechanosynthetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Neuroprotective Effects of Protocatechuic Aldehyde against Neurotoxin-Induced Cellular and Animal Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholars.northwestern.edu [scholars.northwestern.edu]
- 9. Neuroprotective Effects of Protocatechuic Aldehyde against Neurotoxin-Induced Cellular and Animal Models of Parkinson’s Disease | PLOS One [journals.plos.org]
- 10. The Cancer-Protective Potential of Protocatechuic Acid: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Caffeic acid alleviates inflammatory response in rheumatoid arthritis fibroblast-like synoviocytes by inhibiting phosphorylation of IκB kinase α/β and IκBα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protocatechuic aldehyde from Salvia miltiorrhiza exhibits an anti-inflammatory effect through inhibiting MAPK signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Caffeic Acid Modulates Processes Associated with Intestinal Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evaluation of the Therapeutic Effects of Protocatechuic Aldehyde in Diabetic Nephropathy [mdpi.com]
- 15. Potential Therapeutic Implications of Caffeic Acid in Cancer Signaling: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ffhdj.com [ffhdj.com]
- 17. Protocatechuic Aldehyde Represses Proliferation and Migration of Breast Cancer Cells through Targeting C-terminal Binding Protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. go.drugbank.com [go.drugbank.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
A Comparative Guide to the Validation of Analytical Methods for Caffeic Aldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of Caffeic Aldehyde (3,4-dihydroxycinnamaldehyde). As a critical component in various research and development stages, the accurate and precise quantification of this compound is paramount. This document outlines a validated HPLC method, presents a comparison with an alternative analytical technique, and provides detailed experimental protocols to assist in the establishment and validation of analytical procedures in your laboratory.
Comparison of Analytical Methods: HPLC vs. UV-Vis Spectrophotometry
The selection of an appropriate analytical method is contingent on the specific requirements of the analysis, including sensitivity, selectivity, and the complexity of the sample matrix. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of individual components in a mixture. In contrast, UV-Vis Spectrophotometry is a simpler, high-throughput technique that measures the absorbance of light by a sample.
| Parameter | HPLC Method | UV-Vis Spectrophotometry |
| Principle | Chromatographic separation based on analyte's affinity for stationary and mobile phases, followed by detection. | Measurement of light absorbance at a specific wavelength. |
| Specificity | High (can separate this compound from structurally similar compounds and degradation products). | Low (potential for interference from other compounds that absorb at a similar wavelength). |
| Sensitivity | High (typically in the µg/mL to ng/mL range). | Moderate (generally in the µg/mL range). |
| Linearity (R²)¹ | > 0.999 | > 0.995 |
| Accuracy (% Recovery)¹ | 98.0 - 102.0% | 95.0 - 105.0% |
| Precision (%RSD)² | < 2.0% | < 5.0% |
| Limit of Detection (LOD)¹ | ~0.1 µg/mL | ~0.5 µg/mL |
| Limit of Quantitation (LOQ)¹ | ~0.3 µg/mL | ~1.5 µg/mL |
| Throughput | Lower | Higher |
| Cost | Higher (instrumentation and solvent usage) | Lower |
¹ Hypothetical data based on typical performance for such analytical methods. ² Relative Standard Deviation
Experimental Protocols
Below are detailed methodologies for a validated HPLC method for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Method
This method is designed to be stability-indicating, meaning it can accurately measure the analyte in the presence of its degradation products.
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).
-
Gradient Program:
-
0-5 min: 90% A, 10% B
-
5-20 min: Linear gradient to 50% A, 50% B
-
20-25 min: Hold at 50% A, 50% B
-
25-26 min: Linear gradient back to 90% A, 10% B
-
26-30 min: Re-equilibration at 90% A, 10% B
-
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 340 nm (based on the UV absorbance maximum for cinnamaldehydes)
-
Injection Volume: 10 µL
2. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in methanol to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
3. Method Validation Protocol:
The HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing the following parameters:
-
Specificity: Analyze blank samples, a placebo (if applicable), and this compound standard to demonstrate that there are no interfering peaks at the retention time of the analyte. Forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) should be performed to ensure the method can separate the analyte from its degradation products.
-
Linearity: Analyze the working standard solutions in triplicate. Plot the peak area against the concentration and determine the correlation coefficient (R²), which should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a known amount of this compound standard into a sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98.0-102.0%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day. The relative standard deviation (%RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or on a different instrument. The %RSD between the two sets of results should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or by using the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary chromatographic parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%) to assess the method's reliability during normal use. The system suitability parameters should remain within acceptable limits.
Visualizing the HPLC Validation Workflow
The following diagram illustrates the logical flow of the HPLC method validation process.
This guide provides a framework for the validation of HPLC methods for this compound analysis. It is crucial to adapt and rigorously validate any analytical method for its intended purpose and specific sample matrix to ensure the generation of reliable and accurate data.
Caffeic Aldehyde and Vanillin: A Comparative Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of two phenolic aldehydes, caffeic aldehyde and vanillin. While both compounds are recognized for their bioactive potential, this document aims to delineate their relative efficacy in key therapeutic areas by presenting supporting experimental data, detailed methodologies, and visual representations of their molecular interactions.
A note on nomenclature: The existing body of scientific literature predominantly refers to the compound of interest as caffeic acid, the oxidized form of this compound. Due to the close structural and functional relationship and the prevalence of data for caffeic acid, this guide will utilize data available for caffeic acid to represent the therapeutic potential of this phenolic structure, while acknowledging this distinction.
Comparative Analysis of Biological Activities
Caffeic acid and vanillin have demonstrated a range of biological effects, including antioxidant, anti-inflammatory, and anticancer activities. The following tables summarize the quantitative data from various in vitro studies to facilitate a direct comparison of their potency.
Antioxidant Activity
The antioxidant capacity of phenolic compounds is crucial for mitigating oxidative stress, a key factor in numerous pathological conditions. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are commonly employed to evaluate the free radical scavenging ability of compounds. The IC50 value represents the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.
| Compound | Assay | IC50 Value | Reference |
| Caffeic Acid | DPPH | 4 µg/mL | [1] |
| DPPH | 18.6 µM | [2] | |
| DPPH | 50 µM | [3] | |
| ABTS | 1.59 ± 0.06 μg/mL | ||
| Vanillin | DPPH | 283.76 µg/mL | [4] |
| DPPH | 0.81 µg/mL | [5] | |
| ABTS | Stronger than ascorbic acid and Trolox | [6] | |
| ABTS | No activity in DPPH assay | [6] |
Observation: Caffeic acid consistently demonstrates significantly more potent free radical scavenging activity in the DPPH assay compared to vanillin, as indicated by its substantially lower IC50 values. In the ABTS assay, while quantitative direct comparisons are limited, reports suggest vanillin possesses strong activity, in some cases exceeding that of standards like ascorbic acid and Trolox.[6]
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases. The anti-inflammatory potential of caffeic acid and vanillin is often assessed by their ability to inhibit the production of inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in stimulated immune cells (e.g., macrophages).
| Compound | Assay/Marker | Cell Line | IC50/Effect | Reference |
| Caffeic Acid | NO Production | RAW264.7 | Diminished production | [5] |
| TNF-α, COX-2, iNOS mRNA | RAW264.7 | Downregulated | [5] | |
| NF-κB Activity | RAW-D | Significant inhibition at ≥ 1 µg/mL | [7] | |
| Vanillin | NO Production | BV-2 | Significantly decreased | [8] |
| TNF-α, IL-1β, IL-6 | BV-2 | Significantly decreased | [8] | |
| iNOS, COX-2 protein | BV-2 | Reduced levels | [8] | |
| TNF-α, IL-6, IL-1β | Stomach tissue | Decreased levels | [9] | |
| NF-κB mRNA | Stomach tissue | Downregulated | [9] |
Observation: Both caffeic acid and vanillin exhibit notable anti-inflammatory properties by inhibiting key inflammatory mediators and signaling pathways. Vanillin has been shown to significantly reduce the production of a broad range of pro-inflammatory cytokines and enzymes.[8][9] Caffeic acid demonstrates a strong inhibitory effect on the NF-κB signaling pathway, a central regulator of inflammation.[7]
Anticancer Activity
The cytotoxic effects of caffeic acid and vanillin against various cancer cell lines are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. The IC50 value represents the concentration of the compound that inhibits 50% of cancer cell growth.
| Compound | Cell Line | Cancer Type | IC50 Value | Reference |
| Caffeic Acid | AsPC1 | Pancreatic Cancer | >150 µM | |
| BxPC3 | Pancreatic Cancer | >150 µM | ||
| HT29 | Colorectal Adenocarcinoma | Significant decrease in viability with increasing concentration | [10] | |
| A673 | Ewing's Sarcoma | Significant decrease in viability with increasing concentration | [10] | |
| Vanillin | HT-29 | Colorectal Adenocarcinoma | Induces apoptosis and inhibits proliferation | [6] |
| CLBL-1 | Canine B-cell Lymphoma | >100 µM | ||
| CLB70 | Canine Chronic B-cell Leukemia | >100 µM | ||
| T-24 | Bladder Carcinoma | >100 µM | ||
| CaCo-2 | Colorectal Adenocarcinoma | >100 µM |
Observation: Both caffeic acid and vanillin demonstrate cytotoxic effects against various cancer cell lines. However, the available data suggests that their potency can be cell-line dependent. Caffeic acid has shown significant effects on colorectal and Ewing's sarcoma cells[10], while vanillin has been noted to induce apoptosis in colorectal cancer cells.[6] It is important to note that many studies report the IC50 values for both compounds to be relatively high, suggesting that their primary utility may be as lead compounds for the development of more potent derivatives.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reproducibility and validation of scientific findings. Below are the methodologies for the key assays cited in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay assesses the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol or ethanol (typically 0.1 mM). The solution should be freshly prepared and protected from light.
-
Sample Preparation: Dissolve the test compounds (caffeic acid, vanillin) and a positive control (e.g., ascorbic acid) in a suitable solvent to create a series of dilutions.
-
Reaction: In a 96-well plate or cuvettes, mix a defined volume of each sample dilution with an equal volume of the DPPH working solution. A blank containing only the solvent and DPPH solution is also prepared.
-
Incubation: Incubate the reaction mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.
-
Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value is then determined by plotting the percentage of scavenging activity against the sample concentrations.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation.
-
Reagent Preparation: Generate the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is incubated in the dark at room temperature for 12-16 hours.
-
Working Solution Preparation: Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or water) to an absorbance of approximately 0.70 at 734 nm.
-
Sample Preparation: Prepare various concentrations of the test compounds and a standard antioxidant (e.g., Trolox).
-
Reaction: Add a small volume of the sample or standard to the ABTS•+ working solution.
-
Incubation: Allow the reaction to proceed for a specific time (e.g., 6 minutes).
-
Measurement: Measure the decrease in absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Nitric Oxide (NO) Inhibition Assay (Griess Test)
This assay quantifies the amount of nitrite, a stable product of NO, in cell culture supernatants as an indicator of NO production.
-
Cell Culture: Seed macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.
-
Treatment: Pre-treat the cells with various concentrations of the test compounds for a specific duration (e.g., 1 hour).
-
Stimulation: Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce NO production and incubate for a further 24 hours.
-
Griess Reagent Reaction: Collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Measurement: After a short incubation period, measure the absorbance of the resulting pink-colored azo dye at approximately 540 nm.
-
Calculation: The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay
This colorimetric assay is based on the reduction of the yellow MTT tetrazolium salt to purple formazan crystals by mitochondrial dehydrogenases in viable cells.
-
Cell Seeding: Plate the desired cancer cell line in a 96-well plate and allow the cells to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength between 540 and 590 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.
Signaling Pathways and Experimental Workflows
The biological activities of caffeic acid and vanillin are mediated through their interaction with various intracellular signaling pathways. Understanding these pathways is crucial for targeted drug development.
Anti-inflammatory Signaling Pathways
Both caffeic acid and vanillin have been shown to modulate the NF-κB and MAPK signaling cascades, which are central to the inflammatory response.
Caption: Caffeic acid and vanillin inhibit inflammatory pathways.
Experimental Workflow for In Vitro Activity Screening
A typical workflow for assessing the biological activity of compounds like caffeic acid and vanillin involves a series of in vitro assays.
References
- 1. Antioxidant Activity and Release Kinetics of Caffeic and p-Coumaric Acids from Hydrocolloid-Based Active Films for Healthy Packaged Food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and Development of Caffeic Acid Analogs as Versatile Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of antioxidant activity of vanillin by using multiple antioxidant assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Caffeic Acid Inhibits NFkappaB Activation of Osteoclastogenesis Signaling Pathway | Sandra | The Indonesian Biomedical Journal [inabj.org]
- 8. Anti-Neuroinflammatory Effects of Vanillin Through the Regulation of Inflammatory Factors and NF-κB Signaling in LPS-Stimulated Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-Inflammatory Effect of Vanillin Protects the Stomach against Ulcer Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Caffeic acid regulates LPS-induced NF-κB activation through NIK/IKK and c-Src/ERK signaling pathways in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synergistic Dance of Antioxidants: Caffeic Aldehyde and its Phenolic Partners
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Synergistic Antioxidant Effects of Caffeic Aldehyde with Other Phenols
In the intricate world of cellular defense, the synergistic interplay between antioxidant compounds offers a promising frontier for therapeutic innovation. This compound, a phenolic compound with inherent antioxidant properties, stands as a compelling candidate for combination strategies. This guide provides a comparative analysis of the synergistic antioxidant effects of this compound and its structural analog, caffeic acid, with other notable phenols. While direct quantitative data on the synergistic effects of this compound is limited in current literature, this guide draws comparisons from studies on caffeic acid to illuminate potential synergistic interactions.
Quantitative Analysis of Antioxidant Synergy
The antioxidant capacity of individual phenolic compounds and their combinations is commonly evaluated using various assays that measure their ability to scavenge free radicals or inhibit lipid peroxidation. The half-maximal inhibitory concentration (IC50) is a standard measure, with lower values indicating greater antioxidant potency.
Below are tables summarizing the antioxidant activities of caffeic acid, a close structural analog of this compound, and its synergistic effects when combined with other phenols. This data provides a valuable reference for hypothesizing the potential synergistic efficacy of this compound.
Table 1: DPPH Radical Scavenging Activity (IC50)
| Compound/Combination | IC50 (µM) | Synergy/Antagonism | Reference |
| Caffeic Acid | 50[1] | - | [1] |
| Gallic Acid | - | - | |
| Quercetin | - | - | |
| Ferulic Acid | 76[1] | - | [1] |
| Resveratrol | 81.92 | - | [2] |
| Caffeic Acid + Gallic Acid | - | Synergistic (137.8% increase in FRAP assay)[3][4] | [3][4] |
| Caffeic Acid + Quercetin | - | Additive (in one study)[2] | [2] |
| Caffeic Acid + Resveratrol | - | Synergistic (FRAP), Antagonistic (DPPH)[5] | [5] |
Note: Direct IC50 values for combinations were not consistently available. Synergy was often reported as a percentage increase in activity in specific assays like FRAP (Ferric Reducing Antioxidant Power).
Table 2: ABTS Radical Scavenging Activity (IC50)
| Compound/Combination | IC50 (µg/mL) | Reference |
| Caffeic Acid | 5.9[6] | [6] |
| Ferulic Acid | 9.9[6] | [6] |
| Syringic Acid | 9.8[6] | [6] |
| Quercetin | 9.9[6] | [6] |
Table 3: Inhibition of Lipid Peroxidation (TBARS/MDA Assay)
| Compound | Inhibition | Conditions | Reference |
| Caffeic Acid | Dose-dependent inhibition of LDL oxidation[7] | Cu2+ and AAPH-induced oxidation | [7] |
| Caffeic Acid | Dose-dependent inhibition | Fenton reagent-induced lipid peroxidation in hepatic membranes | [6] |
| Caffeic Acid + Quercetin | Significantly reduced lipid peroxidation markers (TBARS) | In vitro study on erythrocytes | [8] |
Experimental Protocols
Accurate and reproducible assessment of antioxidant synergy relies on standardized experimental protocols. Below are detailed methodologies for key assays cited in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Protocol:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample preparation: Dissolve the test compounds (this compound, other phenols, and their combinations) in methanol to prepare a series of concentrations.
-
Reaction: In a 96-well microplate, add 100 µL of the sample solution to 100 µL of the DPPH solution. A blank well should contain 100 µL of methanol and 100 µL of the sample solution (to account for sample color), and a control well should contain 100 µL of methanol and 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay involves the generation of the blue-green ABTS radical cation (ABTS•+). The antioxidant capacity is measured by the ability of the test compound to reduce the ABTS•+, leading to a decolorization of the solution.
Protocol:
-
Preparation of ABTS•+ solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Working solution: Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample preparation: Prepare a series of concentrations of the test compounds in a suitable solvent.
-
Reaction: Add 10 µL of the sample solution to 190 µL of the ABTS•+ working solution in a 96-well microplate.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation
Principle: This assay measures malondialdehyde (MDA), a major secondary product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex, which is measured spectrophotometrically.
Protocol:
-
Sample preparation: Induce lipid peroxidation in a suitable biological sample (e.g., tissue homogenate, cell lysate, or LDL) using an oxidizing agent (e.g., FeSO4, AAPH). Incubate the sample with and without the test antioxidants.
-
Reaction mixture: To 100 µL of the sample, add 100 µL of SDS (sodium dodecyl sulfate) lysis buffer and 2.5 mL of the TBA reagent (a mixture of thiobarbituric acid, acetic acid, and sodium hydroxide).
-
Incubation: Heat the mixture at 95°C for 60 minutes.
-
Cooling and centrifugation: Cool the samples on ice and then centrifuge to pellet any precipitate.
-
Measurement: Measure the absorbance of the supernatant at 532 nm.
-
Calculation: The concentration of MDA is determined using a standard curve prepared with a known concentration of MDA. The percentage of inhibition of lipid peroxidation is calculated by comparing the MDA concentration in the antioxidant-treated samples to the control.
Signaling Pathways in Synergistic Antioxidant Effects
The antioxidant effects of phenolic compounds are not solely due to direct radical scavenging. They also involve the modulation of cellular signaling pathways that control the expression of endogenous antioxidant enzymes and inflammatory mediators. The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) and the Nuclear Factor-kappa B (NF-κB) pathways are two critical players in this process.
Nrf2/ARE Signaling Pathway
The Nrf2/ARE pathway is a primary mechanism for cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Keap1. Upon exposure to oxidative stress or certain activators, including some phenolic compounds, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription. This results in the increased production of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs). Caffeic acid and its derivatives have been shown to activate the Nrf2 pathway.[9][10]
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including cytokines and chemokines. Chronic inflammation is closely linked to oxidative stress. Many phenolic compounds, including caffeic acid and its esters, have been shown to inhibit the NF-κB pathway, thereby exerting anti-inflammatory and indirect antioxidant effects.[9]
Conclusion and Future Directions
For researchers and drug development professionals, these findings highlight the importance of exploring combination therapies to enhance antioxidant efficacy. Future studies should focus on:
-
Directly quantifying the synergistic antioxidant effects of this compound with a range of other phenols using standardized assays.
-
Elucidating the precise molecular mechanisms underlying these synergistic interactions, including the potential for regeneration of one antioxidant by another.
-
Investigating the impact of these combinations on cellular signaling pathways to understand their broader effects on cellular health and disease.
By systematically exploring these avenues, the full therapeutic potential of this compound in synergistic antioxidant strategies can be unlocked, paving the way for novel interventions in diseases with an underlying oxidative stress component.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Caffeic acid phenethyl ester-mediated Nrf2 activation and IkappaB kinase inhibition are involved in NFkappaB inhibitory effect: structural analysis for NFkappaB inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of human low-density lipoprotein oxidation by caffeic acid and other hydroxycinnamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Caffeic Acid Inhibits NFkappaB Activation of Osteoclastogenesis Signaling Pathway | Sandra | The Indonesian Biomedical Journal [inabj.org]
- 9. researchgate.net [researchgate.net]
- 10. Caffeic acid phenethyl ester inhibits nuclear factor-κB and protein kinase B signalling pathways and induces caspase-3 expression in primary human CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
Caffeic Aldehyde in Phenolic Content Assays: A Guide to Cross-Reactivity and Comparison
For researchers, scientists, and drug development professionals, the accurate quantification of phenolic compounds is a critical step in evaluating natural extracts and synthesized molecules. Standard methods like the Folin-Ciocalteu (F-C) and DPPH radical scavenging assays are widely used due to their simplicity and high throughput. However, their lack of specificity can lead to cross-reactivity from non-phenolic reducing agents, potentially causing an overestimation of the true phenolic content. This guide provides a detailed comparison of the performance of Caffeic Aldehyde in these assays, supported by experimental data for structurally related compounds, and outlines the potential for cross-reactivity.
This compound (3,4-Dihydroxycinnamaldehyde) is a phenolic compound structurally related to the well-studied caffeic acid. Its reactivity in phenolic content assays is primarily driven by the catechol (3,4-dihydroxyphenyl) group, a potent antioxidant moiety. However, the presence of an aldehyde functional group introduces a potential for cross-reactivity, particularly in assays based on general reducing capacity like the Folin-Ciocalteu method.
The Folin-Ciocalteu Assay: A Measure of Total Reducing Capacity
The Folin-Ciocalteu assay is a foundational method for estimating total phenolic content. It operates on the principle of a redox reaction where the phosphomolybdic-phosphotungstic acid complex (Folin-Ciocalteu reagent) is reduced by phenolic compounds and other reducing substances under alkaline conditions. This reduction produces a blue-colored complex, with the intensity of the color being proportional to the amount of reducing substances present.[1]
It is crucial to recognize that the F-C reagent is not specific to phenols. It reacts with a wide range of reducing substances, including certain amino acids (like tyrosine), vitamins (ascorbic acid), thiols, and some aldehydes.[2][3][4] Studies have shown that simple aldehydes like glyceraldehyde are reactive towards the F-C reagent.[2][3] This suggests that the aldehyde group in this compound may also contribute to the colorimetric signal, in addition to its highly reactive catechol ring. Therefore, the F-C assay should be considered a measure of total reducing capacity rather than a specific quantification of phenolic content.[2]
Comparative Reactivity in the Folin-Ciocalteu Assay
While direct experimental data for this compound is limited in the literature, a comparison can be drawn from its parent compound, caffeic acid, and other relevant phenolics. The reactivity is often expressed in Gallic Acid Equivalents (GAE). Caffeic acid consistently shows a high reducing capacity in this assay.[5][6]
Table 1: Comparison of Reducing Capacity of Phenolic Compounds in the Folin-Ciocalteu Assay
| Compound | Structure | Relative Reducing Capacity (Compared to Gallic Acid) | Key Structural Features Affecting Reactivity |
| Gallic Acid (Standard) | Tri-hydroxybenzoic acid | 1.00 (by definition) | Three hydroxyl groups on the aromatic ring. |
| Caffeic Acid | Dihydroxycinnamic acid | High (~0.8 - 0.9 GAE)[6] | Catechol (ortho-dihydroxy) group is highly reactive. |
| Ferulic Acid | Methoxy, hydroxycinnamic acid | Moderate (~0.7 GAE)[6] | One hydroxyl and one methoxy group; less reactive than catechol. |
| Vanillin | Phenolic Aldehyde | Lower than caffeic acid | One hydroxyl group, one methoxy group, and an aldehyde group. |
| This compound (Predicted) | Dihydroxycinnamaldehyde | High | Catechol group ensures high reactivity. Aldehyde group may contribute additional signal, potentially increasing apparent GAE. |
Note: Values are approximate and can vary based on specific assay conditions. Data for caffeic acid is used as a proxy for this compound's phenolic core.
DPPH Radical Scavenging Assay: A Measure of Antioxidant Activity
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for evaluating the free radical scavenging ability of a compound. It relies on the capacity of an antioxidant to donate a hydrogen atom to the stable DPPH radical, neutralizing it and causing the deep violet solution to become pale yellow or colorless. The change in absorbance is measured spectrophotometrically. This assay is more specific to antioxidant activity via hydrogen atom transfer (HAT) than the F-C assay.[7]
The potent antioxidant activity of caffeic acid and its derivatives is well-established and is primarily attributed to the catechol structure, which can readily donate hydrogen atoms to stabilize free radicals.[8][9][10] this compound, sharing this same critical functional group, is expected to be a highly effective radical scavenger.
Comparative Activity in the DPPH Assay
Antioxidant activity in the DPPH assay is typically reported as the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) or as Trolox Equivalent Antioxidant Capacity (TEAC). A lower IC50 value indicates higher antioxidant activity. Caffeic acid consistently demonstrates strong performance, often superior to other common antioxidants.[10][11]
Table 2: Comparison of DPPH Radical Scavenging Activity of Phenolic Compounds
| Compound | IC50 (μM) - Approximate Values | Key Structural Features Affecting Activity |
| Trolox (Standard) | ~56[11] | Chromanol ring with a hydroxyl group. |
| Caffeic Acid | ~50[11] | Catechol group is an excellent hydrogen donor. |
| Ferulic Acid | ~76[11] | Single hydroxyl group makes it a weaker hydrogen donor than caffeic acid. |
| Ascorbic Acid | High activity, variable IC50 | Ene-diol structure is a potent reducing agent. |
| This compound (Predicted) | ~50 (similar to Caffeic Acid) | Activity is dominated by the catechol group's ability to donate hydrogen atoms. |
Note: IC50 values are highly dependent on assay conditions (solvent, reaction time, DPPH concentration). The values presented are for comparative purposes based on published data.
Understanding Cross-Reactivity in Phenolic Assays
The utility of assays like the Folin-Ciocalteu method is dependent on understanding their limitations. The final colorimetric signal is an aggregate of the contributions from all reducing species in the sample.
Experimental Protocols
Folin-Ciocalteu Assay Protocol (Microplate Method)
-
Reagent Preparation:
-
Gallic Acid Standard Stock (1 mg/mL): Dissolve 100 mg of gallic acid in 100 mL of deionized water.
-
Folin-Ciocalteu Reagent (1:10 dilution): Dilute 1 part of commercial F-C reagent with 9 parts deionized water. Prepare fresh daily.
-
Sodium Carbonate (Na₂CO₃) Solution (7.5% w/v): Dissolve 7.5 g of anhydrous sodium carbonate in 100 mL of deionized water.
-
-
Standard Curve Preparation:
-
Create a series of dilutions from the gallic acid stock solution (e.g., 25, 50, 100, 150, 250, 500 µg/mL).
-
-
Assay Procedure:
-
Pipette 20 µL of standard, sample, or blank (deionized water) into the wells of a 96-well microplate.
-
Add 100 µL of the diluted F-C reagent to each well and mix.
-
Incubate for 5-8 minutes at room temperature.
-
Add 80 µL of the 7.5% sodium carbonate solution to each well to start the reaction. Mix thoroughly.
-
Incubate the plate in the dark at room temperature for 60-120 minutes.
-
-
Measurement:
-
Measure the absorbance at 760-765 nm using a microplate reader.
-
Construct a standard curve by plotting absorbance vs. gallic acid concentration.
-
Determine the total phenolic content of the samples from the standard curve and express the results as mg Gallic Acid Equivalents (GAE) per gram or mL of sample.
-
DPPH Radical Scavenging Assay Protocol (Microplate Method)
-
Reagent Preparation:
-
DPPH Stock Solution (e.g., 0.1 mM): Dissolve ~4 mg of DPPH in 100 mL of methanol or ethanol. Store in the dark at 4°C.
-
Antioxidant Standard (e.g., Trolox or Caffeic Acid): Prepare a stock solution (e.g., 1 mM) in methanol/ethanol.
-
-
Sample and Standard Preparation:
-
Prepare a series of dilutions for the sample and the standard antioxidant.
-
-
Assay Procedure:
-
Add 100 µL of the DPPH working solution to each well of a 96-well microplate.
-
Add 100 µL of the various dilutions of samples, standards, or blank (methanol/ethanol) to the wells.
-
Mix and incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 517 nm.
-
The percent of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 (where Abs_control is the absorbance of the DPPH solution with the blank).
-
Calculate the IC50 value by plotting the % inhibition against the sample concentration.
-
Conclusion
This compound is expected to demonstrate significant reactivity in both the Folin-Ciocalteu and DPPH assays due to its highly active catechol structure.
-
In the DPPH assay , which measures hydrogen-donating ability, this compound's performance is predicted to be very similar to that of caffeic acid, making it a potent antioxidant.
-
In the Folin-Ciocalteu assay , the catechol group will ensure a strong response. However, researchers must consider the potential for cross-reactivity from the aldehyde functional group, which may lead to an inflated value compared to its carboxylic acid analogue.
This highlights a critical consideration for professionals in the field: while these assays are invaluable screening tools, they measure a general chemical property (reducing power or radical scavenging) rather than a specific class of compounds. For definitive identification and quantification, results should be confirmed with more specific analytical techniques such as High-Performance Liquid Chromatography (HPLC).
References
- 1. youtube.com [youtube.com]
- 2. A THOROUGH STUDY OF REACTIVITY OF VARIOUS COMPOUND CLASSES TOWARDS THE FOLIN-CIOCALTEU REAGENT - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Evaluation of Standards and Interfering Compounds in the Determination of Phenolics by Folin-Ciocalteu Assay Method for Effective Bioprocessing of Biomass | Semantic Scholar [semanticscholar.org]
- 5. The Chemistry Behind the Folin–Ciocalteu Method for the Estimation of (Poly)phenol Content in Food: Total Phenolic Intake in a Mediterranean Dietary Pattern - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Antioxidant activity of caffeic acid (3,4-dihydroxycinnamic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antioxidant Activities of Caffeic Acid and Its Related Hydroxycinnamic Acid Compounds | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Comparing the antimicrobial efficacy of Caffeic aldehyde and its esters.
A Comparative Guide to the Antimicrobial Efficacy of Caffeic Acid and Its Esters
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the antimicrobial properties of related compounds is crucial for the development of new therapeutic agents. This guide provides a comparative analysis of the antimicrobial efficacy of caffeic acid and its various ester derivatives. While this guide focuses on caffeic acid and its esters due to the availability of experimental data, it is important to note that a comprehensive search for the antimicrobial efficacy of caffeic aldehyde (also known as 3,4-dihydroxycinnamaldehyde) did not yield sufficient quantitative data for a direct comparison.
Quantitative Comparison of Antimicrobial Activity
The antimicrobial efficacy of caffeic acid and its esters is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following table summarizes the available data from various studies. It is important to note that direct comparison between studies can be challenging due to variations in microbial strains, testing methodologies, and experimental conditions.
| Compound | Microorganism | MIC (µg/mL) | MBC (µg/mL) | Reference(s) |
| Caffeic Acid | Staphylococcus aureus | 256 - 1024 | >1024 | [1] |
| Listeria monocytogenes | ~2250 | Not Reported | [2] | |
| Pseudomonas aeruginosa | 625 | >1200 | [3] | |
| Caffeic Acid Phenethyl Ester (CAPE) | Staphylococcus aureus | 0.08 - 0.16 mg/ml | 0.32 mg/ml | [4] |
| Streptococcus mutans | 0.08 mg/ml | 0.32 mg/ml | [4] | |
| Paenibacillus larvae | 125 | 125 | [5] | |
| Methyl Caffeate | Proteus vulgaris | 50 | Not Reported | |
| Klebsiella pneumoniae (ESBL) | 25 | Not Reported | ||
| Mycobacterium tuberculosis | 8 | Not Reported | ||
| Benzyl Caffeate (CABE) | Paenibacillus larvae | 125 | 125 | [5] |
| Isopropenyl Caffeate (CAIE) | Paenibacillus larvae | 125 | 125 | [5] |
Note: Some data was presented in mg/ml and has been noted as such. Conversion to µg/mL would be a direct multiplication by 1000. ESBL refers to Extended-Spectrum Beta-Lactamase-producing bacteria.
Experimental Protocols
The data presented in this guide were primarily obtained through standardized antimicrobial susceptibility testing methods. The most commonly cited protocol is the broth microdilution method to determine the MIC and MBC values.
Broth Microdilution Method for MIC and MBC Determination
-
Preparation of Compounds: Stock solutions of caffeic acid and its esters are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Serial Dilutions: Two-fold serial dilutions of the test compounds are prepared in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth, Brain Heart Infusion Broth).
-
Inoculum Preparation: Bacterial or fungal strains are cultured to a specific density, typically a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This is then further diluted to achieve a final concentration of around 5 x 10⁵ CFU/mL in the wells.
-
Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours) for the specific microorganism.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
MBC Determination: To determine the MBC, an aliquot from the wells showing no visible growth is subcultured onto an agar plate. The plate is then incubated. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in bacterial viability.
Visualizing Experimental Workflow and Mechanisms
To better illustrate the processes involved in evaluating and understanding the antimicrobial action of these compounds, the following diagrams are provided.
Caption: Experimental workflow for determining MIC and MBC.
Caption: Proposed antimicrobial mechanisms of caffeic acid/esters.
Discussion of Antimicrobial Mechanisms
The antimicrobial activity of caffeic acid and its esters is believed to stem from several mechanisms of action:
-
Cell Membrane Disruption: These compounds can interact with the bacterial cell membrane, leading to increased permeability and the leakage of intracellular components, ultimately resulting in cell death.[6]
-
Induction of Oxidative Stress: Caffeic acid and its derivatives can promote the generation of reactive oxygen species (ROS) within the bacterial cell, causing damage to essential cellular components like DNA, proteins, and lipids.
-
Enzyme Inhibition: These phenolic compounds may also inhibit the activity of key bacterial enzymes that are necessary for vital metabolic processes.
The esterification of caffeic acid can influence its lipophilicity, which in turn can affect its ability to penetrate bacterial cell membranes. This may explain the observed differences in antimicrobial efficacy between caffeic acid and its various esters. Generally, increased lipophilicity in the ester derivatives appears to correlate with enhanced antimicrobial activity against certain bacteria.[7]
References
- 1. This compound - Wikiwand [wikiwand.com]
- 2. Chemistry, Antimicrobial Mechanisms, and Antibiotic Activities of Cinnamaldehyde against Pathogenic Bacteria in Animal Feeds and Human Foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Compound Details [sabiork.h-its.org]
- 5. (2E)-3-(3,4-dihydroxyphenyl)prop-2-enal | C9H8O3 | CID 5281871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Isolation of p-hydroxycinnamaldehyde as an antibacterial substance from the saw fly, Acantholyda parki S - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
The Art of Molecular Design: A Comparative Guide to the Structure-Activity Relationship of Caffeic Aldehyde Derivatives
For researchers, scientists, and professionals in drug development, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides an in-depth comparison of caffeic aldehyde derivatives, focusing on their antioxidant, anti-inflammatory, and anticancer properties. By presenting key experimental data in a structured format, detailing methodologies, and visualizing complex biological pathways, this document serves as a critical resource for designing next-generation therapeutic agents.
Caffeic acid and its derivatives, including this compound, are naturally occurring phenolic compounds that have garnered significant interest for their diverse biological activities.[1][2][3] These activities are intrinsically linked to their chemical structure, particularly the catechol ring and the unsaturated side chain.[4][5] Modifications to these core components can dramatically enhance or diminish their therapeutic potential. This guide explores these structure-activity relationships (SAR) to provide a clear framework for future research and development.
Comparative Analysis of Biological Activities
The therapeutic efficacy of this compound derivatives is most prominently observed in their antioxidant, anti-inflammatory, and anticancer activities. The following sections provide a quantitative comparison of various derivatives, highlighting the structural modifications that influence their potency.
Antioxidant Activity
The antioxidant capacity of caffeic acid derivatives is a cornerstone of their therapeutic potential.[1] This activity is primarily attributed to the catechol moiety (the two hydroxyl groups on the phenyl ring), which can donate hydrogen atoms to neutralize free radicals.[6]
Key SAR insights for antioxidant activity include:
-
The Catechol Moiety is Essential: The presence of the 3,4-dihydroxybenzene (catechol) structure is crucial for high antioxidant activity.[4]
-
Hydrophobicity Matters in Emulsions: In emulsion systems, more hydrophobic derivatives (e.g., esters with longer alkyl chains) tend to exhibit better antioxidative activity.[7]
-
Additional Hydrogen-Donating Groups: The presence of other groups that can donate hydrogen, such as thiols (-SH) or amines (-NH), can increase radical scavenging activity.[7]
| Compound/Derivative | Structural Modification | Assay | IC50 Value (µM) | Key Finding |
| Caffeic Acid | Parent Compound | DPPH | > IC50 of esters/amides | Baseline activity. |
| Caffeic Acid Phenethyl Ester (CAPE) | Phenethyl ester group | DPPH | Lower than Caffeic Acid | Esterification increases activity.[7] |
| N-trans-caffeoyl-L-cysteine methyl ester | Cysteine methyl ester amide | DPPH | Most active in series | The -SH group enhances radical scavenging.[7] |
| N-trans-caffeoyldopamine | Dopamine amide | DPPH | Highly active | Additional catechol ring from dopamine boosts activity.[7] |
| Ferulic Acid | Methoxy group at C3 instead of OH | DPPH | Reduced activity | Methylation of a hydroxyl group on the catechol ring reduces activity.[5] |
| Compound 12d (Novel Derivative) | Caffeic acid + multifunctional linker | DPPH | 6.32 ± 0.15 | Multifunctional design retains potent antioxidant capacity.[8] |
Anti-inflammatory Activity
This compound derivatives exert anti-inflammatory effects primarily by inhibiting key mediators of the inflammatory cascade, such as nitric oxide (NO), and downregulating the expression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[9][10]
Key SAR insights for anti-inflammatory activity include:
-
Ester Chain Length: Increasing the length of the alkyl chain in caffeic acid esters (from methyl to octyl) enhances the inhibition of NO production.[10]
-
Amide Modifications: The introduction of specific amide moieties can yield potent anti-inflammatory compounds. A series of caffeic acid amides showed promising inhibition of NO generation.[11][12]
-
Inhibition of Inflammatory Enzymes: Potent derivatives strongly inhibit the production of iNOS and COX-2, key enzymes in the inflammatory pathway.[9]
| Compound/Derivative | Structural Modification | Assay | IC50 Value (µM) | Key Finding |
| Caffeic Acid Methyl Ester | Methyl ester | NO Production | 21.0 | Shortest ester chain, lowest activity in the series.[10] |
| Caffeic Acid Ethyl Ester | Ethyl ester | NO Production | 12.0 | Activity increases with chain length.[10] |
| Caffeic Acid Butyl Ester | Butyl ester | NO Production | 8.4 | Continued increase in activity with chain length.[10] |
| Caffeic Acid Octyl Ester | Octyl ester | NO Production | 2.4 | Most potent ester in the series, highlighting the role of lipophilicity.[10] |
| Rosmarinic Acid Methyl Ester | Dimer-like structure | NO Production | 0.6 | Complex structures can exhibit very high potency.[9] |
| Shimobashiric Acid B | Dimer-like structure | NO Production | 1.4 | Demonstrates potent inhibition of inflammatory mediators.[9] |
The mechanism often involves the inhibition of the NF-κB signaling pathway, which is a central regulator of inflammation.
Caption: this compound derivatives inhibit the NF-κB pathway, reducing iNOS/COX-2 expression and NO production.
Anticancer Activity
The anticancer properties of caffeic acid derivatives are linked to their ability to induce apoptosis (programmed cell death), arrest the cell cycle, and inhibit tumor cell proliferation.[13] Caffeic acid phenethyl ester (CAPE) is a well-studied derivative with significant anticancer effects against various cancer cell lines.[4][14]
Key SAR insights for anticancer activity include:
-
The Catechol Ring is Essential: As with other activities, the catechol ring is vital for the cytotoxicity of derivatives like CAPE.[4]
-
The Conjugated Double Bond is Required: The α,β-unsaturated system in the side chain is necessary for the inhibition of cell growth.[4]
-
Ester vs. Amide: Replacing the ester group with an amide or hydroxyl group has been shown to substantially decrease or abolish cytotoxic activity.[4]
-
Heterocyclic Esters: Synthesizing heterocyclic esters of caffeic acid can produce compounds with significant cytotoxic activity, with some showing higher sensitivity in specific cell lines like HeLa.[4][14]
| Compound/Derivative | Structural Modification | Cell Line | IC50 Value (µM) | Key Finding |
| CAPE | Phenethyl ester | HT-29 (Colon) | 10.1 | A benchmark compound with proven anticancer effects.[14] |
| Heterocyclic Ester (Compound 2) | 2-pyridinylmethyl ester | HeLa (Cervical) | 27.2 | Heterocyclic esters show potent activity.[4] |
| Heterocyclic Ester (Compound 3) | 3-pyridinylmethyl ester | HeLa (Cervical) | 18.5 | Positional changes in the heterocyclic ring affect potency.[4] |
| Heterocyclic Ester (Compound 4) | 4-pyridinylmethyl ester | HeLa (Cervical) | 26.3 | Demonstrates the importance of the heterocyclic moiety's structure.[4] |
| Phosphonium Derivatives (CAPs) | Phosphonium salt modification | Various | Varies | Modification with phosphonium groups significantly enhances cytotoxic activity compared to caffeic acid.[6] |
Experimental Protocols
The reliability of SAR studies hinges on standardized and reproducible experimental protocols. Below are the detailed methodologies for the key assays cited in this guide.
Antioxidant Activity Assays
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom and decolorize the stable DPPH radical. The color change is measured spectrophotometrically.
-
Protocol:
-
Prepare a stock solution of DPPH in ethanol (e.g., 0.2 mM).
-
In a 96-well plate, mix 20 µL of the test compound (this compound derivative at various concentrations) with 180 µL of the DPPH solution.[15]
-
Incubate the plate in the dark at room temperature for 20-30 minutes.[15][16]
-
Measure the absorbance at 515-517 nm using a microplate reader.[15][16]
-
Calculate the percentage of scavenging activity and determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
-
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. In the presence of an antioxidant, the radical is reduced, and the solution loses color.
-
Protocol:
-
Prepare the ABTS•+ stock solution by mixing 7 mM ABTS with 2.45 mM potassium persulfate. Incubate in the dark at room temperature for 12-16 hours.[15]
-
Dilute the ABTS•+ solution with ethanol or buffer until the absorbance reaches 0.70 ± 0.02 at 734 nm.[15]
-
In a 96-well plate, add 20 µL of the test compound to 180 µL of the diluted ABTS•+ solution.[15]
-
Calculate the scavenging percentage and the IC50 value.
-
Anti-inflammatory Activity Assay
1. Nitric Oxide (NO) Production in Macrophages (Griess Assay)
-
Principle: The inhibitory effect on NO production is measured in macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS). The amount of nitrite (a stable product of NO) in the cell culture supernatant is quantified using the Griess reagent.
-
Protocol:
-
Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the this compound derivatives for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 16-24 hours to induce iNOS expression and NO production.[17]
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 5-10 minutes.
-
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 5-10 minutes in the dark.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used for quantification.
-
Anticancer Activity Assay
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay
-
Principle: This colorimetric assay measures cellular metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[18][19]
-
Protocol:
-
Seed cancer cells (e.g., HeLa, HT-29) in a 96-well plate and incubate for 24 hours to allow attachment.
-
Treat the cells with various concentrations of the this compound derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[19][20]
-
Remove the medium and add a solubilizing agent (e.g., 150 µL of DMSO) to dissolve the formazan crystals.[19]
-
Gently shake the plate to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 490-570 nm.[19][20]
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
-
General Workflow for SAR Studies
The process of conducting a structure-activity relationship study is systematic, involving design, synthesis, and iterative testing to identify lead compounds.
Caption: A typical workflow for a Structure-Activity Relationship (SAR) study, from initial design to lead optimization.
References
- 1. Synthesis and Antioxidant Activity of Caffeic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Evaluation of Anticancer Activity and QSAR Study of Heterocyclic Esters of Caffeic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship of caffeic acid analogues on xanthine oxidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Free radical scavenging and antioxidative activity of caffeic acid amide and ester analogues: structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of caffeic acid-based novel multifunctional molecules for the management of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory activity of caffeic acid derivatives isolated from the roots of Salvia miltiorrhiza Bunge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Caffeic acid derivatives: in vitro and in vivo anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. [PDF] Synthesis, Preliminary Bioevaluation and Computational Analysis of Caffeic Acid Analogues | Semantic Scholar [semanticscholar.org]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis, evaluation of anticancer activity and QSAR study of heterocyclic esters of caffeic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Determination of antioxidant activity by ABTS, DPPH, and FRAP [bio-protocol.org]
- 16. 2.6. The Antioxidant Activity (DPPH, ABTS, and FRAP) [bio-protocol.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. 1.2 Cell Apoptosis and Viability – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to Inter-laboratory Validation of Caffeic Aldehyde Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
Introduction
The primary methods discussed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). These techniques are widely recognized for their specificity and sensitivity in analyzing phenolic compounds.[1][2]
Comparison of Analytical Methods
The choice of analytical method for caffeic aldehyde quantification depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. HPLC-UV is a robust and widely accessible technique, while LC-MS/MS offers superior sensitivity and selectivity, particularly for complex matrices.[1]
Table 1: Hypothetical Inter-laboratory Performance Data for this compound Quantification
The following table summarizes expected performance characteristics for HPLC-UV and LC-MS/MS methods in a hypothetical inter-laboratory study, based on typical values reported for similar phenolic compounds.[3]
| Parameter | HPLC-UV | LC-MS/MS | Reference |
| Linearity (r²) | > 0.999 | > 0.995 | |
| Limit of Detection (LOD) | 0.02 - 1.5 µg/mL | 0.001 - 5.0 ng/mL | [3] |
| Limit of Quantification (LOQ) | 0.07 - 4.5 µg/mL | 0.003 - 10.0 ng/mL | [3] |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% | |
| Precision (RSD%) | |||
| - Intra-day | < 2% | < 6% | [3] |
| - Inter-day | < 5% | < 7% | [3] |
| Robustness | High | Moderate |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental to achieving reproducible results in an inter-laboratory validation study.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is suitable for the quantification of this compound in relatively clean sample matrices.
a) Sample Preparation:
-
Accurately weigh the sample material.
-
Extract this compound using a suitable solvent (e.g., methanol, ethanol, or a mixture with water). Sonication or vortexing can be used to improve extraction efficiency.
-
Centrifuge the extract to pellet any solid material.
-
Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter prior to injection.
b) Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase: A gradient elution is typically used. For example, a mixture of an aqueous phase (e.g., water with 0.1% formic or acetic acid) and an organic phase (e.g., acetonitrile or methanol).[2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection Wavelength: Phenolic aldehydes like this compound typically exhibit strong absorbance between 280 nm and 330 nm. The optimal wavelength should be determined by analyzing a standard solution.
-
Injection Volume: 10-20 µL.
c) Calibration: Prepare a series of standard solutions of this compound of known concentrations. A calibration curve is constructed by plotting the peak area against the concentration.[4]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method is ideal for samples with complex matrices or when high sensitivity is required.
a) Sample Preparation: Sample preparation is similar to that for HPLC-UV, but may require a solid-phase extraction (SPE) clean-up step to minimize matrix effects, especially for biological samples.
b) Chromatographic Conditions: The LC conditions are generally similar to HPLC-UV, often using columns with smaller particle sizes (e.g., <2 µm) for better resolution and faster analysis times (UPLC or UHPLC).
c) Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode. Negative mode is often preferred for phenolic compounds.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion for this compound and one or more product ions. The transition from the precursor to product ion is highly specific. For instance, for caffeic acid (a related compound), a common transition in negative mode is m/z 179 → 135.[3] The specific transitions for this compound would need to be optimized.
-
Ion Source Parameters: Parameters such as nebulizer gas, drying gas flow and temperature, and capillary voltage must be optimized for the specific instrument and compound.
Mandatory Visualizations
Inter-laboratory Validation Workflow
The following diagram illustrates a typical workflow for an inter-laboratory validation study.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of caffeic acid and its major pharmacologically active metabolites in rat plasma by LC-MS/MS and its application in pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mastelf.com [mastelf.com]
Caffeic aldehyde vs. ferulic acid: a comparative review of bioactivities.
Caffeic Aldehyde vs. Ferulic Acid: A Comparative Review of Bioactivities
An Important Note on this compound: While this review aims to provide a comparative analysis of this compound and ferulic acid, a comprehensive literature search reveals a significant disparity in the volume of available research. Ferulic acid is a well-documented compound with extensive studies supporting its various bioactivities. Conversely, scientific literature specifically detailing the bioactivities of this compound is sparse. Therefore, to provide a meaningful and data-rich comparison for researchers, this guide will compare ferulic acid with its close structural analog, caffeic acid . This substitution allows for a robust comparative analysis based on available experimental data.
Introduction
Ferulic acid and caffeic acid are both hydroxycinnamic acids, a class of phenolic compounds widely distributed in the plant kingdom. They are recognized for their potent antioxidant properties and a wide range of other biological activities. Their structural similarities, primarily the presence of a phenolic ring and a carboxylic acid group, are responsible for their shared bioactivities, yet subtle structural differences account for variations in their efficacy. This guide provides a comparative overview of their antioxidant, anti-inflammatory, anticancer, and neuroprotective activities, supported by experimental data and protocols.
Antioxidant Activity
The antioxidant capacity of both ferulic acid and caffeic acid is largely attributed to their ability to scavenge free radicals and chelate metal ions.
Quantitative Comparison of Antioxidant Activity
| Compound | Assay | IC50 Value | Source |
| Ferulic Acid | DPPH Radical Scavenging | 76 µM | [1] |
| DPPH Radical Scavenging | 9.9 µg/mL | [2] | |
| ABTS Radical Scavenging | - | - | |
| Caffeic Acid | DPPH Radical Scavenging | 50 µM | [1] |
| DPPH Radical Scavenging | 4 µg/mL | [3] | |
| DPPH Radical Scavenging | 5.9 µg/mL | [2] | |
| ABTS Radical Scavenging | - | - |
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol is a widely used method to determine the free radical scavenging activity of a compound.
Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to DPPH-H, leading to a decrease in absorbance.
Procedure:
-
Prepare a stock solution of the test compound (ferulic acid or caffeic acid) in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a series of dilutions of the test compound.
-
Prepare a fresh solution of DPPH in the same solvent.
-
In a microplate or cuvette, add a specific volume of each dilution of the test compound to a fixed volume of the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
A control containing the solvent and DPPH solution is also measured.
-
The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.
Visualization of Antioxidant Mechanism
Caption: Radical scavenging mechanism of phenolic antioxidants.
Anti-inflammatory Activity
Both caffeic acid and ferulic acid exhibit anti-inflammatory properties by modulating key inflammatory pathways and reducing the production of pro-inflammatory mediators.
Quantitative Comparison of Anti-inflammatory Activity
| Compound | Assay | Effect | Concentration | Source |
| Ferulic Acid | NO Production Inhibition (LPS-stimulated RAW 264.7 cells) | ~74% inhibition | 100 µg/mL | [4] |
| Caffeic Acid | NO Production Inhibition (LPS-induced RAW 264.7 cells) | Potent inhibition (IC50 values of derivatives 2.2-7.4 µM) | µM range | [5] |
| COX-2 Expression Inhibition (IL-1β-treated CCD-18Co cells) | Significant reduction | 10-50 µM | [6][7] |
Experimental Protocol: Nitric Oxide (NO) Production Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide in stimulated macrophage cells.
Principle: Lipopolysaccharide (LPS) stimulates macrophages (e.g., RAW 264.7 cells) to produce nitric oxide (NO) via the inducible nitric oxide synthase (iNOS) enzyme. The amount of NO produced can be quantified by measuring the accumulation of nitrite, a stable product of NO, in the cell culture medium using the Griess reagent.
Procedure:
-
Culture RAW 264.7 macrophage cells in a suitable medium.
-
Seed the cells in a 96-well plate and allow them to adhere.
-
Treat the cells with various concentrations of the test compound (ferulic acid or caffeic acid) for a pre-incubation period (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for a specified period (e.g., 24 hours).
-
After incubation, collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Incubate the mixture at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm.
-
The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.
-
The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control group.
Visualization of Anti-inflammatory Signaling Pathway
Caption: Inhibition of the NF-κB signaling pathway.
Anticancer Activity
Ferulic acid and caffeic acid have demonstrated cytotoxic effects against various cancer cell lines through mechanisms that include the induction of apoptosis and cell cycle arrest.
Quantitative Comparison of Anticancer Activity (IC50 Values)
| Compound | Cell Line | Cancer Type | IC50 Value | Source |
| Ferulic Acid | MCF-7 | Breast Cancer | 75.4 µg/mL (48h) | [8] |
| HepG2 | Liver Cancer | 81.38 µg/mL (48h) | [8] | |
| 143B | Osteosarcoma | 59.88 µM (48h) | [9] | |
| MG63 | Osteosarcoma | 66.47 µM (48h) | [9] | |
| HCT-15 | Colorectal Cancer | 154 µg/mL | [10] | |
| LNCaP | Prostate Cancer | 500 µM | [11] | |
| PC-3 | Prostate Cancer | 300 µM | [11] | |
| Caffeic Acid | MDA-MB-231 | Breast Cancer | 30 µg/mL (48h) | [12][13] |
| A431 | Skin Carcinoma | 20 µM (for n-butyl ester) | [14] | |
| SCM1 | Gastric Cancer | 400-800 µM (induces apoptosis) | [15] | |
| SPC111 | Malignant Mesothelioma | ~100 µM | [16] | |
| SPC212 | Malignant Mesothelioma | ~100 µM | [16] |
Experimental Protocol: MTT Assay for Cell Viability
This colorimetric assay is widely used to assess the cytotoxic effects of a compound on cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of viable cells with active mitochondria to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Seed cancer cells in a 96-well plate at a specific density and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound (ferulic acid or caffeic acid) and incubate for a defined period (e.g., 24, 48, or 72 hours).
-
After the incubation period, remove the medium and add a fresh medium containing MTT solution to each well.
-
Incubate the plate for a few hours (e.g., 2-4 hours) to allow for the formation of formazan crystals.
-
Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The cell viability is expressed as a percentage of the control (untreated cells).
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Visualization of Anticancer Signaling Pathway
Caption: Inhibition of the PI3K/Akt signaling pathway.
Neuroprotective Activity
Both ferulic acid and caffeic acid have shown promise in protecting neuronal cells from damage through various mechanisms, including antioxidant and anti-inflammatory actions.
Quantitative Comparison of Neuroprotective Activity
| Compound | Assay/Model | Effect | Source |
| Ferulic Acid | Cerebral Ischemia/Reperfusion (rats) | Attenuated memory impairment and neuronal apoptosis | [17] |
| Alzheimer's Disease Model | Reduced Aβ production and neuroinflammation | [18] | |
| Caffeic Acid | Acetylcholinesterase (AChE) Inhibition | IC50 = 16.80 ± 1.43 mM | [19] |
| OGD/R-treated SK-N-SH cells | Exerted neuroprotective function via Nrf2 signaling | [20] | |
| Acrolein-induced neurotoxicity in HT22 cells | Attenuated neurotoxicity and ROS accumulation | [21] |
Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay
This assay measures the ability of a compound to inhibit the enzyme acetylcholinesterase, a key target in the treatment of Alzheimer's disease.
Principle: The Ellman's method is commonly used for this assay. Acetylcholinesterase (AChE) hydrolyzes the substrate acetylthiocholine to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm. An inhibitor of AChE will reduce the rate of this colorimetric reaction.
Procedure:
-
Prepare solutions of AChE enzyme, the substrate acetylthiocholine iodide (ATCI), and DTNB in a suitable buffer (e.g., phosphate buffer).
-
In a 96-well plate, add the AChE solution, DTNB solution, and various concentrations of the test compound (ferulic acid or caffeic acid).
-
Pre-incubate the mixture for a short period (e.g., 15 minutes).
-
Initiate the reaction by adding the ATCI substrate.
-
Monitor the increase in absorbance at 412 nm over time using a microplate reader.
-
The rate of the reaction is calculated from the slope of the absorbance versus time plot.
-
The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the control (without inhibitor).
-
The IC50 value is determined from the dose-response curve.
Visualization of Neuroprotective Signaling Pathway
Caption: Activation of the Nrf2 signaling pathway.
Conclusion
Both ferulic acid and caffeic acid are potent bioactive compounds with significant therapeutic potential. The available data suggests that caffeic acid may exhibit stronger antioxidant activity in some assays, while both compounds demonstrate comparable anti-inflammatory, anticancer, and neuroprotective effects through the modulation of similar signaling pathways. The subtle differences in their chemical structures likely influence their bioavailability and specific interactions with cellular targets, leading to variations in their potency in different biological systems. Further head-to-head comparative studies are warranted to fully elucidate their respective therapeutic advantages. Crucially, dedicated research into the bioactivities of this compound is necessary to understand its potential and to enable a direct comparison with these well-characterized phenolic acids.
References
- 1. researchgate.net [researchgate.net]
- 2. Phytochemical Constituents, Antioxidant, Cytotoxic, and Antimicrobial Activities of the Ethanolic Extract of Mexican Brown Propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. A study on the antioxidant and anti-inflammatory activities of ferulic acid as a cosmetic material [jcosmetmed.org]
- 5. Synthesis and effects of new caffeic acid derivatives on nitric oxide production in lipopolysaccharide-induced RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Ferulic acid inhibits proliferation and promotes apoptosis via blockage of PI3K/Akt pathway in osteosarcoma cell - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role of Ferulic Acid in Selected Malignant Neoplasms [mdpi.com]
- 11. Ferulic acid as a promising candidate for developing selective and effective anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bmmj.org [bmmj.org]
- 13. Evaluation Effects of Caffeic Acid and Methylseleninic Acid on Human Breast Cancer Cell Line MDA-MB-231 [bmmj.org]
- 14. Ferulic Acid as an Anti-Inflammatory Agent: Insights into Molecular Mechanisms, Pharmacokinetics and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of caffeic acid on Ca(2+) homeostasis and apoptosis in SCM1 human gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Exploration of the anticancer properties of Caffeic Acid in malignant mesothelioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ferulic acid exerts neuroprotective effects against cerebral ischemia/reperfusion-induced injury via antioxidant and anti-apoptotic mechanisms in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Recent Advances in the Neuroprotective Properties of Ferulic Acid in Alzheimer’s Disease: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Caffeic acid alleviates cerebral ischemic injury in rats by resisting ferroptosis via Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Neuroprotective Potential of Caffeic Acid Phenethyl Ester (CAPE) in CNS Disorders: Mechanistic and Therapeutic Insights - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Identity Confirmation of Caffeic Aldehyde Using a Certified Reference Material
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for confirming the identity of Caffeic aldehyde, a valuable natural compound with applications in pharmaceutical and nutraceutical research. By leveraging a certified reference material (CRM), researchers can ensure the accuracy and reliability of their findings. This document outlines key analytical techniques, presents comparative data, and details experimental protocols to support robust identity confirmation.
Introduction to this compound and the Role of Certified Reference Materials
This compound, systematically known as (E)-3-(3,4-dihydroxyphenyl)acrylaldehyde, is a phenolic compound found in various plant species. It is structurally related to caffeic acid and is investigated for its potential antioxidant, anti-inflammatory, and other biological activities. Accurate identification and quantification of this compound are crucial for research and development.
A Certified Reference Material (CRM) is a highly characterized and stable substance with a certified property value, uncertainty, and traceability. Using a this compound CRM as a primary standard is essential for:
-
Unambiguous Identification: Comparing the analytical fingerprint of a sample to the CRM.
-
Method Validation: Ensuring the accuracy and precision of analytical methods.
-
Quality Control: Verifying the consistency of experimental results over time.
Comparative Analysis of Analytical Techniques
The identity of this compound can be confirmed using a combination of spectroscopic and chromatographic techniques. This section compares the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, UV-Vis Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).
Spectroscopic Methods
Table 1: Comparison of Expected ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆) for this compound and Caffeic Acid
| Atom | This compound (Expected) | Caffeic Acid (Reported) | Key Differences |
| Aldehyde/Carboxyl | ~9.5 ppm (¹H), ~195 ppm (¹³C) | ~12.5 ppm (¹H, -COOH), ~168 ppm (¹³C, C=O) | The aldehyde proton and carbon are significantly downfield compared to the carboxylic acid proton and carbon. |
| Vinyl Protons | ~6.5-7.5 ppm (¹H) | ~6.3 & 7.5 ppm (¹H) | Similar region, with coupling constants indicating trans configuration. |
| Aromatic Protons | ~6.7-7.2 ppm (¹H) | ~6.8-7.1 ppm (¹H) | Similar chemical shifts and splitting patterns expected for the 1,2,4-trisubstituted benzene ring. |
| Aromatic Carbons | ~115-150 ppm (¹³C) | ~115-148 ppm (¹³C) | Similar chemical shifts for the aromatic carbons. |
FT-IR spectroscopy is used to identify functional groups present in a molecule. The key difference between this compound and its common precursor, Caffeic acid, lies in the carbonyl group.
Table 2: Comparison of Key FT-IR Vibrational Frequencies (cm⁻¹) for this compound and Caffeic Acid
| Functional Group | This compound (Expected) | Caffeic Acid (Reported) | Key Differences |
| O-H Stretch (Phenolic) | ~3400-3200 (broad) | ~3424 & 3233 (broad) | Similar broad peaks due to hydrogen bonding. |
| C=O Stretch (Carbonyl) | ~1680-1660 (conjugated aldehyde) | ~1645 (conjugated carboxylic acid) | The aldehyde carbonyl stretch is typically at a lower wavenumber than the carboxylic acid carbonyl stretch. |
| C=C Stretch (Alkene) | ~1630-1600 | ~1625 | Similar stretching frequencies for the carbon-carbon double bond. |
| C-H Stretch (Aldehyde) | ~2850 & ~2750 | N/A | Two characteristic weak bands for the aldehyde C-H stretch are a key diagnostic feature. |
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. Both this compound and Caffeic acid are expected to have similar UV-Vis absorption profiles due to their shared chromophore. The UV spectrum of 3,4-dihydroxybenzaldehyde, an isomer of this compound, shows absorption maxima that can serve as a reference.
Table 3: Comparison of UV-Vis Absorption Maxima (λmax) in Methanol
| Compound | λmax 1 (nm) | λmax 2 (nm) | λmax 3 (nm) |
| This compound (Expected) | ~320-330 | ~290-300 | ~240 |
| Caffeic Acid (Reported) | 324 | 296 | 242 |
| 3,4-Dihydroxybenzaldehyde (Reported) | 231 | 278 | 314 |
Chromatographic Methods
Chromatographic methods are essential for separating this compound from other components in a mixture and for confirming its identity based on retention time.
HPLC is a widely used technique for the analysis of phenolic compounds. A reversed-phase C18 column is typically employed with a mobile phase consisting of an acidified aqueous solution and an organic modifier like acetonitrile or methanol.
GC-MS can also be used for the analysis of this compound, although derivatization is often required to increase its volatility and thermal stability. The mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint.
Comparison with Alternative Certified Reference Materials
For comprehensive quality control, it is beneficial to compare the analytical behavior of this compound with other structurally related certified reference materials. Ferulic acid and Sinapic acid are excellent candidates for this purpose.
Table 4: Comparison of this compound with Alternative Certified Reference Materials
| Attribute | This compound | Ferulic Acid | Sinapic Acid |
| Structure | 3,4-dihydroxycinnamic aldehyde | 4-hydroxy-3-methoxycinnamic acid | 4-hydroxy-3,5-dimethoxycinnamic acid |
| Molecular Weight | 164.16 g/mol | 194.18 g/mol | 224.21 g/mol |
| Key Functional Groups | Aldehyde, Catechol | Carboxylic acid, Methoxy, Phenol | Carboxylic acid, Dimethoxy, Phenol |
| Expected HPLC Elution Order (Reversed-Phase) | Early | Middle | Late |
Experimental Protocols
Protocol for HPLC-UV Analysis
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Gradient elution with (A) 0.1% Formic acid in Water and (B) Acetonitrile.
-
Gradient: Start with 10% B, increase to 50% B over 20 minutes, then to 90% B over 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 325 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of the this compound CRM in methanol (e.g., 1 mg/mL) and dilute to create a series of calibration standards.
-
Sample Preparation: Dissolve the sample in methanol, filter through a 0.45 µm syringe filter, and inject.
-
Identity Confirmation: The retention time of the peak in the sample chromatogram should match that of the this compound CRM.
Protocol for FT-IR Analysis
-
Sample Preparation: Mix a small amount of the this compound CRM with dry potassium bromide (KBr) and press into a thin pellet. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Instrument Parameters: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Analysis: Compare the resulting spectrum with a reference spectrum of this compound, paying close attention to the characteristic peaks listed in Table 2.
Visualizing the Workflow and Signaling Pathway
Experimental Workflow for Identity Confirmation
The following diagram illustrates a typical workflow for confirming the identity of a this compound sample using a certified reference material.
Caption: Workflow for this compound Identity Confirmation.
Potential Signaling Pathway Modulated by this compound Derivatives
Caffeic acid and its derivatives have been shown to modulate various cellular signaling pathways. One such pathway is the AMP-activated protein kinase (AMPK) pathway, which plays a central role in cellular energy homeostasis.
Caption: Simplified AMPK Signaling Pathway.
Conclusion
The definitive identification of this compound is paramount for advancing research into its therapeutic potential. This guide underscores the importance of employing a multi-technique approach, anchored by the use of a certified reference material. By following the outlined protocols and utilizing the comparative data, researchers can confidently confirm the identity of their this compound samples, ensuring the integrity and reproducibility of their scientific work.
Caffeic Acid Derivatives vs. Standard NSAIDs: A Comparative Analysis of Anti-inflammatory Efficacy
An in-depth comparison of the anti-inflammatory properties of caffeic acid derivatives, particularly Caffeic Acid Phenethyl Ester (CAPE), against established nonsteroidal anti-inflammatory drugs (NSAIDs) reveals comparable efficacy in preclinical models. This guide synthesizes available experimental data to provide a benchmark for researchers and drug development professionals. While the user's query specified "caffeic aldehyde," the available scientific literature predominantly focuses on caffeic acid and its esters, which are structurally related and possess significant anti-inflammatory activity. This comparison will, therefore, focus on these well-researched compounds.
Data Presentation: Quantitative Comparison of Anti-inflammatory Activity
The anti-inflammatory effects of caffeic acid derivatives have been evaluated in various in vitro and in vivo models. Key parameters measured include the inhibition of nitric oxide (NO) production in macrophages and the reduction of paw edema in animal models.
In Vitro Anti-inflammatory Activity
One of the common methods to assess anti-inflammatory potential is to measure the inhibition of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (RAW 264.7). The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.
| Compound | IC50 for NO Inhibition (µM) in RAW 264.7 Cells |
| Caffeic Acid Methyl Ester | 21.0[1] |
| Caffeic Acid Ethyl Ester | 12.0[1] |
| Caffeic Acid Butyl Ester | 8.4[1] |
| Caffeic Acid Phenethyl Ester (CAPE) | 4.80 [1] |
| Caffeic Acid Octyl Ester | 2.4[1] |
| Caffeic Acid Benzyl Ester | 10.7[1] |
Lower IC50 values indicate higher potency.
In Vivo Anti-inflammatory Activity
The carrageenan-induced paw edema model in rodents is a classical and widely used assay to evaluate the in vivo efficacy of anti-inflammatory agents. The percentage of edema inhibition is a direct measure of the compound's effectiveness.
| Treatment | Dose | Paw Edema Inhibition (%) |
| Caffeic Acid Butyl Ester | - | 30 (inhibition of IL-1β levels)[1] |
| Caffeic Acid Octyl Ester | - | 24 (inhibition of IL-1β levels)[1] |
| Caffeic Acid Phenethyl Ester (CAPE) | 30 mg/kg | Stated to be "almost as effective" as Indomethacin[2] |
| Indomethacin (Reference Drug) | - | - |
Note: A direct side-by-side percentage of paw edema inhibition for CAPE and a known NSAID from a single study in a tabular format was not available in the searched literature. One study described the high dose of CAPE (30 mg/kg) as being "almost as effective as Indomethacin"[2]. Another study reported the inhibition of interleukin-1β (a pro-inflammatory cytokine) in the paw, which contributes to the reduction of edema[1].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Carrageenan-Induced Paw Edema in Rats
This in vivo assay assesses the ability of a compound to reduce acute inflammation.
-
Animal Preparation: Male Wistar rats (180-200 g) are used. The animals are housed under standard laboratory conditions and are fasted for 12 hours before the experiment with free access to water.
-
Compound Administration: The test compounds (caffeic acid derivatives) or a reference drug (e.g., Indomethacin) are administered intraperitoneally or orally at a specified dose (e.g., 10 or 30 mg/kg body weight) one hour before the induction of inflammation.[2]
-
Induction of Edema: A 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat to induce localized edema.[2]
-
Measurement of Paw Volume: The volume of the inflamed paw is measured using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).[2]
-
Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for the treated groups relative to the control group (which receives only carrageenan).
LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This in vitro assay evaluates the potential of a compound to inhibit the production of the pro-inflammatory mediator, nitric oxide.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: The cells are seeded into 96-well plates at a density of 1.5 x 10^5 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test compounds (caffeic acid derivatives) for a specified period (e.g., 1 hour).
-
Stimulation: The cells are then stimulated with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response and NO production.
-
Measurement of Nitric Oxide: After a 24-hour incubation period, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.[3]
-
Calculation of Inhibition: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated wells to that in the untreated (LPS-stimulated) control wells. The IC50 value is then determined.
Mandatory Visualizations: Signaling Pathways in Inflammation
The anti-inflammatory effects of caffeic acid and its derivatives are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways.
Caption: NF-κB signaling pathway and the inhibitory action of CAPE.
Caption: Overview of the MAPK signaling cascade in inflammation.
References
- 1. Caffeic acid derivatives: in vitro and in vivo anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigation of the anti-inflammatory effects of caffeic acid phenethyl ester in a model of λ-Carrageenan-induced paw edema in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Caffeic acid phenethyl ester inhibits nitric oxide synthase gene expression and enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Caffeic Aldehyde in Plant Species: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of caffeic aldehyde content in various plant species, offering valuable insights for researchers, scientists, and drug development professionals. The information compiled herein is based on available scientific literature and aims to be a foundational resource for further investigation into this phenolic aldehyde.
Data Summary of this compound Presence
Quantitative data on this compound across a wide range of plant species is currently limited in publicly available research. However, its presence has been noted in specific plants. The following table summarizes the available information.
| Plant Species | Plant Part | This compound Content | Citation |
| Phytolacca americana (American pokeweed) | Seeds | Present (quantitative data not specified) | [1] |
Note: The majority of current research focuses on the more abundant related compound, caffeic acid, and its derivatives.
Experimental Protocols
The following sections detail standardized methodologies for the extraction and quantification of phenolic compounds, which can be adapted for the analysis of this compound in plant tissues.
Extraction of Phenolic Compounds from Plant Material
This protocol outlines a general procedure for the extraction of phenolic compounds, including aldehydes, from dried plant material.
Materials:
-
Dried and powdered plant material
-
80% Methanol (or Ethanol)
-
Ultrasonic bath
-
Centrifuge
-
Rotary evaporator
-
Syringe filters (0.45 µm)
Procedure:
-
Weigh 1 gram of the dried plant powder and place it in a flask.
-
Add 20 mL of 80% methanol to the flask.
-
Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the remaining plant residue two more times.
-
Combine all the supernatants.
-
Evaporate the solvent from the combined supernatant using a rotary evaporator at 40°C.
-
Re-dissolve the dried extract in a known volume of methanol for analysis.
-
Filter the final extract through a 0.45 µm syringe filter before HPLC analysis.
Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol describes a general HPLC method for the separation and quantification of phenolic compounds. Method optimization will be required for the specific analysis of this compound.
Instrumentation:
-
HPLC system with a Diode Array Detector (DAD) or UV-Vis detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ultrapure water
-
Formic acid or acetic acid (for mobile phase acidification)
-
This compound standard
Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A time-programmed gradient can be used to achieve optimal separation. For example:
-
0-5 min: 10% B
-
5-20 min: Increase to 30% B
-
20-25 min: Increase to 50% B
-
25-30 min: Return to 10% B and equilibrate
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Based on the UV spectrum of this compound (typically around 320-340 nm).
-
Injection Volume: 10 µL
Quantification:
-
Prepare a stock solution of the this compound standard in methanol.
-
Create a series of calibration standards by diluting the stock solution to different concentrations.
-
Inject the calibration standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared plant extracts.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample by using the calibration curve.
Signaling Pathway and Experimental Workflow
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
While direct evidence for the specific signaling pathways modulated by this compound is scarce, studies on the structurally similar compound, caffeic acid, have shown its involvement in the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. It is plausible that this compound may exert biological effects through similar mechanisms. The following diagram illustrates a simplified representation of the MAPK pathway.
Caption: Simplified MAPK signaling pathway with hypothesized points of modulation by this compound.
Experimental Workflow for this compound Analysis
The following diagram illustrates a typical workflow for the extraction and quantification of this compound from plant samples.
Caption: General experimental workflow for the analysis of this compound in plant materials.
References
Validating the Mechanism of Action of Caffeic Aldehyde in Cell Culture Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Caffeic aldehyde, a phenolic compound, has garnered interest for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer effects. This guide provides a comparative overview of the current understanding of its mechanism of action in cell culture models, supported by experimental data and detailed protocols. While direct research on this compound is limited, this guide draws parallels with its well-studied precursor, caffeic acid, and its derivative, caffeic acid phenethyl ester (CAPE), to infer and validate potential mechanisms.
I. Comparative Analysis of Bioactivity
The biological activities of this compound are often compared to its structural relatives, caffeic acid and resveratrol, a well-known polyphenol. The following table summarizes their reported effects on key cellular processes.
| Target Pathway/Process | This compound (Inferred/Limited Data) | Caffeic Acid | Resveratrol | Key Findings & Citations |
| Anti-inflammatory Activity | ||||
| NF-κB Pathway Inhibition | Likely inhibitor | Potent inhibitor of NF-κB activation.[1][2][3] | Inhibits NF-κB activation. | Caffeic acid and its derivatives have been shown to block the activation of NF-κB, a key regulator of inflammation.[1][2][3] Caffeic acid has been observed to diminish RANKL-TNF-α-induced NF-κB activity in a dose-dependent manner.[2] |
| MAPK Pathway Inhibition | Likely inhibitor | Inhibits phosphorylation of p38, ERK, and JNK. | Modulates MAPK signaling. | Caffeic acid and its derivatives can suppress the activation of MAPK signaling pathways, which are involved in inflammatory responses. |
| Anticancer Activity | ||||
| Apoptosis Induction | Likely induces apoptosis | Induces apoptosis in various cancer cell lines. | Induces apoptosis through multiple pathways. | Caffeic acid has been shown to induce apoptosis in cancer cells, suggesting a potential role in cancer therapy. |
| Cell Viability Reduction | Likely reduces cell viability | Reduces viability of cancer cells.[4] | Inhibits proliferation of cancer cells. | Studies have demonstrated the cytotoxic effects of caffeic acid on various cancer cell lines.[4] |
| Antioxidant Activity | ||||
| Radical Scavenging | Exhibits antioxidant properties | Potent scavenger of free radicals.[5][6] | Strong antioxidant activity. | Both caffeic acid and this compound are known to possess antioxidant properties, enabling them to neutralize harmful free radicals.[5][6] |
II. Signaling Pathways and Molecular Mechanisms
The therapeutic effects of this compound and its analogs are largely attributed to their ability to modulate key signaling pathways involved in inflammation, cell proliferation, and survival.
A. Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response. Caffeic acid and its derivatives have been shown to inhibit this pathway at multiple levels.
Caption: this compound's potential inhibition of the NF-κB signaling pathway.
B. Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cellular responses to a variety of stimuli, including stress and inflammation.
References
- 1. Caffeic acid phenethyl ester inhibits nuclear factor-κB and protein kinase B signalling pathways and induces caspase-3 expression in primary human CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caffeic Acid Inhibits NFkappaB Activation of Osteoclastogenesis Signaling Pathway | Sandra | The Indonesian Biomedical Journal [inabj.org]
- 3. Caffeic acid phenethyl ester is a potent and specific inhibitor of activation of nuclear transcription factor NF-kappa B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Caffeic acid and chlorogenic acid cytotoxicity, genotoxicity and impact on global DNA methylation in human leukemic cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. e3s-conferences.org [e3s-conferences.org]
Head-to-head comparison of Caffeic aldehyde synthesis methods.
A comprehensive analysis of synthetic methodologies for producing Caffeic Aldehyde (3,4-dihydroxycinnamaldehyde) is crucial for researchers in medicinal chemistry, natural product synthesis, and materials science. This guide provides a head-to-head comparison of the most prevalent synthesis methods, focusing on reaction efficiency, procedural complexity, and environmental impact. Experimental data has been aggregated to offer a clear, quantitative comparison for laboratory application.
Comparison of this compound Synthesis Methods
The primary methods for synthesizing this compound involve olefination reactions starting from 3,4-dihydroxybenzaldehyde (protocatechuic aldehyde). The most prominent among these are the Horner-Wadsworth-Emmons (HWE) reaction, the Knoevenagel condensation, and to a lesser extent, the Aldol condensation.
| Parameter | Horner-Wadsworth-Emmons (HWE) Reaction | Knoevenagel Condensation | Aldol Condensation | Heck Reaction |
| Starting Materials | 3,4-Dihydroxybenzaldehyde, Phosphonate ylide | 3,4-Dihydroxybenzaldehyde, Active methylene compound (e.g., Malonic acid, Meldrum's acid) | 3,4-Dihydroxybenzaldehyde, Acetaldehyde (or equivalent enolate source) | 4-Bromocatechol, Acrylic acid phenethyl ester |
| Typical Reaction Conditions | Water, 90°C, 0.5-24 hours[1] | Pyridine, Piperidine catalyst | Base (e.g., NaOH, KOH) or acid catalyst | Toluene/DMF, Pd(OAc)₂, Ph₃P, NEt₃, 90°C, 24 hours[2] |
| Reported Yield | Favorable for dihydroxy-substituted aldehydes (e.g., 78-86%)[1] | Moderate to good[3] | Moderate (e.g., 58% for a similar system)[1] | Moderate (40% for caffeic acid phenethyl ester)[2][4] |
| Reaction Time | 0.5 - 24 hours[1] | Varies, can be lengthy | Can be very long (up to 4 days for a similar system)[1] | 24 hours[2] |
| Key Advantages | High yields, high stereoselectivity for the E-isomer, can be performed in water ("green" chemistry)[1][5] | One-pot procedures are possible, versatile with various active methylene compounds[3] | Utilizes simple reagents | Versatile conditions and commercially available materials[2][4] |
| Key Disadvantages | The phosphonate reagent can be expensive.[6] | May require protection of hydroxyl groups, use of toxic solvents like pyridine.[7] | Low yields, long reaction times, potential for side reactions.[1] | Multi-step process for this compound, moderate yield.[2] |
Experimental Protocols
Horner-Wadsworth-Emmons (HWE) Reaction in Water
This protocol is adapted from a general method for the synthesis of caffeic acid derivatives and is noted for its environmental advantages.[1]
Procedure:
-
A suspension of 3,4-dihydroxybenzaldehyde (1 equivalent) and a suitable phosphonate ylide (e.g., (triphenylphosphoranylidene)acetaldehyde, 1.3–1.5 equivalents) in water (4–10 mL per mmol of aldehyde) is prepared in a round-bottom flask.
-
The mixture is stirred vigorously and heated to 90°C for a period of 0.5 to 24 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The aqueous phase is extracted three times with an organic solvent such as dichloromethane or ethyl acetate.
-
The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The resulting crude product is purified by column chromatography on silica gel to yield pure (E)-3,4-dihydroxycinnamaldehyde.
Knoevenagel Condensation
This method involves the condensation of an aldehyde with an active methylene compound, often catalyzed by a weak base.[3]
Procedure:
-
In a flask, 3,4-dihydroxybenzaldehyde (1 equivalent) and an active methylene compound such as malonic acid (1.1 equivalents) are dissolved in pyridine.
-
A catalytic amount of piperidine is added to the solution.
-
The reaction mixture is heated and stirred, often under reflux, for several hours. The progress of the reaction is monitored by TLC.
-
After the reaction is complete, the mixture is cooled and acidified with hydrochloric acid, which typically results in the precipitation of the product.
-
The precipitate is collected by filtration, washed with cold water, and dried.
-
Further purification can be achieved by recrystallization.
Note: The use of unprotected hydroxyl groups on the benzaldehyde can sometimes lead to side reactions or decomposition, and protection of these groups may be necessary.[7]
Aldol Condensation
The Aldol condensation is a classical method for C-C bond formation but is generally less efficient for the synthesis of this compound compared to Wittig-type reactions.[1]
Procedure:
-
3,4-dihydroxybenzaldehyde is dissolved in a suitable solvent, such as ethanol.
-
An aqueous solution of a base, like sodium hydroxide, is added, followed by the dropwise addition of acetaldehyde.
-
The reaction is stirred at room temperature. This reaction can be very slow, potentially requiring several days.[1]
-
Upon completion, the reaction mixture is neutralized with a dilute acid.
-
The product is then extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated. The crude product is purified by chromatography.
Visualizing the Synthesis Pathways
To better illustrate the chemical transformations and experimental processes, the following diagrams are provided.
References
- 1. Synthesis and Antioxidant Activity of Caffeic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic method of caffeic acid phenethyl ester by heck reaction - Xi'an Jiaotong-Liverpool University [scholar.xjtlu.edu.cn]
- 5. researchgate.net [researchgate.net]
- 6. Discovery and Development of Caffeic Acid Analogs as Versatile Therapeutic Agents [mdpi.com]
- 7. data.epo.org [data.epo.org]
Safety Operating Guide
Proper Disposal of Caffeic Aldehyde: A Guide for Laboratory Professionals
For immediate release
Providing essential safety and logistical information for the proper disposal of caffeic aldehyde, ensuring the safety of laboratory personnel and compliance with regulations.
Immediate Safety and Handling
Before handling this compound, it is crucial to be aware of its potential hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation. Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Disposal Procedures
The proper disposal of this compound waste is paramount to prevent environmental contamination and ensure a safe laboratory environment. The following step-by-step process should be followed:
-
Segregation: this compound waste, whether in solid form or dissolved in a solvent, must be segregated from other waste streams. It should be collected in a designated, compatible, and clearly labeled waste container. Do not mix this compound waste with incompatible materials.
-
Containerization: Use a leak-proof, sealable container made of a material compatible with this compound and any solvents used. The container should be in good condition and appropriate for the type and volume of waste.
-
Labeling: The waste container must be clearly and accurately labeled as "Hazardous Waste: this compound." The label should also include the date of accumulation and any other information required by your institution's and local regulations.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure secondary containment area away from incompatible materials.
-
Disposal: Arrange for the disposal of the this compound waste through your institution's hazardous waste management program. Follow all institutional, local, state, and federal regulations for the disposal of chemical waste. Do not discharge this compound waste down the drain or dispose of it with general laboratory trash.
Quantitative Data Summary
While specific quantitative disposal limits for this compound are not available, the following table summarizes its key identifiers and hazard classifications.
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 3,4-Dihydroxycinnamaldehyde, (2E)-3-(3,4-dihydroxyphenyl)prop-2-enal |
| CAS Number | Not available |
| GHS Hazard Classifications | Skin Irritant, Serious Eye Irritant, May cause respiratory irritation |
Experimental Protocols
This document does not cite specific experiments. The disposal procedures provided are based on general laboratory safety principles and the known hazards of this compound.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: A flowchart outlining the key steps for the safe disposal of this compound waste.
Personal protective equipment for handling Caffeic aldehyde
Essential Safety and Handling Guide for Caffeic Aldehyde
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures for personal protective equipment (PPE), operational handling, and disposal are designed to ensure a safe laboratory environment.
Hazard Identification and Quantitative Data
This compound is classified as a hazardous substance. It is a skin and eye irritant and may cause respiratory irritation.[1][2] While some safety data sheets for the related compound, caffeic acid, indicate a suspicion of causing cancer, this has not been explicitly stated for this compound itself.[3][4] Always handle this compound with care, adhering to the safety protocols outlined below.
The following table summarizes the GHS hazard classifications for this compound.[1][2]
| Hazard Class | Hazard Category | GHS Code | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335 | May cause respiratory irritation |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure when handling this compound. The following equipment is mandatory.[3][5][6]
-
Eye and Face Protection : Wear tight-sealing safety goggles or a face shield to protect against splashes and dust.[5][7] All protective eyewear must meet the ANSI Z.87.1 standard.[6][7]
-
Hand Protection : Chemical-resistant gloves are required.[8] Disposable nitrile gloves offer broad short-term protection, but it is advisable to consult the glove manufacturer's chemical resistance guide for specific recommendations.[7] Always inspect gloves before use and change them immediately upon contamination.[7]
-
Body Protection : A flame-resistant lab coat should be worn and kept buttoned to cover as much skin as possible.[6][7] Long pants and closed-toe, closed-heel shoes are mandatory.[7][8] Avoid clothing made from synthetic materials like polyester or acrylic.[7]
-
Respiratory Protection : If engineering controls such as a fume hood are not sufficient to keep dust and fume exposures below permissible limits, a respirator is required.[7] The use of a respirator necessitates annual medical evaluations, fit testing, and proper training.[7]
Operational Plan: Handling this compound
Adherence to a strict operational protocol is critical for the safe handling of this compound.
1. Preparation and Engineering Controls:
- Obtain and read all safety precautions before handling.[3]
- Work in a well-ventilated area, preferably under a chemical fume hood.
- Ensure that an eyewash station and safety shower are in close proximity to the workstation.[5]
- Avoid the formation of dust.[5]
2. Handling the Compound:
- Don the appropriate PPE as described above.
- Immediately change any clothing that becomes contaminated.
- Apply preventive skin protection.
- Avoid breathing in dust, fumes, or vapors.[9]
3. Post-Handling Procedures:
- Wash hands and face thoroughly after handling the substance.
- Keep the container tightly closed and store it in a dry, locked-up area accessible only to authorized personnel.[3]
Below is a workflow diagram for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure safety.
1. Waste Collection:
- Do not dispose of this compound with household garbage or allow it to enter the sewage system.[9]
- Collect waste material in its original container or a suitable, clearly labeled waste container.
- Do not mix with other waste materials.
2. Container Disposal:
- Handle uncleaned, empty containers in the same manner as the product itself.
3. Final Disposal:
- Dispose of the waste material and containers at an approved waste disposal plant in accordance with all local, regional, and national regulations.[3]
The following diagram illustrates the disposal workflow for this compound.
Caption: Disposal workflow for this compound waste.
References
- 1. (2E)-3-(3,4-dihydroxyphenyl)prop-2-enal | C9H8O3 | CID 5281871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. bg.cpachem.com [bg.cpachem.com]
- 4. carlroth.com [carlroth.com]
- 5. fishersci.com [fishersci.com]
- 6. Personal Protective Equipment | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. Chapter 19 – Personal Protective Equipment (PPE) [ehs.lbl.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
